2-Methyl-L-proline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHAVWYGIBIEU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316010 | |
| Record name | 2-Methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42856-71-3 | |
| Record name | 2-Methyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Early Synthesis Methods for α-Methylated Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group at the α-carbon of an amino acid profoundly impacts its conformational properties and metabolic stability, making α-methylated amino acids valuable building blocks in drug design and peptide chemistry. This technical guide delves into the foundational, early methods developed for the synthesis of these crucial compounds. We will explore the core principles, experimental protocols, and comparative data of the Strecker synthesis, the Bucherer-Bergs reaction, and pioneering asymmetric approaches using chiral auxiliaries.
Racemic Syntheses: The Classical Approaches
The earliest methods for synthesizing α-methylated amino acids were not stereoselective, yielding racemic mixtures that required subsequent resolution. Two prominent methods from this era are the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker Synthesis
First reported by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction between a ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α,α-disubstituted amino acid.[1][2][3] The use of a ketone as the starting material is the key to producing α-alkylated amino acids.[1][4]
Reaction Scheme:
Figure 1: General workflow of the Strecker synthesis for α,α-disubstituted amino acids.
This protocol is a representative example of the classical Strecker synthesis.
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, a mixture of methyl isopropyl ketone (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.2 eq) is suspended in a mixture of ethanol and water.
-
The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for several hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the α-aminonitrile is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.
-
-
Hydrolysis to the Amino Acid:
-
The crude α-aminonitrile is refluxed with a strong acid, typically 6 M hydrochloric acid, for several hours until the nitrile is completely hydrolyzed.
-
The reaction mixture is then cooled, and any solid impurities are removed by filtration.
-
The aqueous solution is washed with an organic solvent to remove any non-polar impurities.
-
The pH of the aqueous solution is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base (e.g., ammonium hydroxide or sodium hydroxide).
-
The precipitated racemic α-methylvaline is collected by filtration, washed with cold water and ethanol, and dried.
-
| Starting Ketone | Product | Yield (%) | Reference |
| Methyl isopropyl ketone | (±)-α-Methylvaline | Not specified in early literature, generally moderate to good | [4] |
Table 1: Representative data for the classical Strecker synthesis.
The Bucherer-Bergs Reaction
Developed by Hans Theodor Bucherer and Hermann Bergs in the early 20th century, this multicomponent reaction provides hydantoins from ketones, which serve as stable precursors to α,α-disubstituted amino acids.[5][6] The hydantoin is subsequently hydrolyzed to yield the desired amino acid.
Reaction Scheme:
Figure 2: General workflow of the Bucherer-Bergs reaction for α,α-disubstituted amino acids.
This protocol outlines the synthesis of α-methylphenylalanine via the Bucherer-Bergs reaction.
-
Hydantoin Formation:
-
A mixture of acetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a pressure vessel with ethanol and water is heated to 60-70°C for several hours.[6][7]
-
The reaction is monitored for the formation of the 5-methyl-5-phenylhydantoin precipitate.
-
After cooling, the solid hydantoin is collected by filtration, washed with water, and recrystallized from ethanol or water.
-
-
Hydrolysis to Amino Acid:
-
The purified hydantoin is heated at reflux with an aqueous solution of a strong base (e.g., 25% sodium hydroxide or barium hydroxide) for an extended period (12-24 hours).[8][9]
-
The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid.
-
The precipitated racemic α-methylphenylalanine is collected by filtration, washed with cold water, and dried.
-
| Starting Ketone | Intermediate | Final Product | Yield of Hydantoin (%) | Overall Yield (%) | Reference |
| Acetophenone | 5-Methyl-5-phenylhydantoin | (±)-α-Methylphenylalanine | Good to excellent | Moderate to good | [6][7] |
Table 2: Representative data for the Bucherer-Bergs synthesis.
Asymmetric Syntheses: The Advent of Chiral Auxiliaries
The demand for enantiomerically pure α-methylated amino acids drove the development of asymmetric synthetic methods. A key early strategy involved the use of chiral auxiliaries to direct the stereoselective alkylation of an amino acid precursor.
The Oxazolidinone Method (Seebach and Evans)
Reaction Scheme:
Figure 3: Workflow for the asymmetric synthesis of α-methylalanine using an oxazolidinone auxiliary.
This protocol is based on the principles developed by Seebach and Evans.
-
Formation of the Chiral Oxazolidinone:
-
L-Alanine is reacted with pivaldehyde in a suitable solvent to form the corresponding Schiff base.
-
The Schiff base is then acylated (e.g., with an acid chloride) to induce cyclization to the chiral oxazolidinone. The diastereomers are typically separated by chromatography or crystallization.
-
-
Diastereoselective Methylation:
-
The purified oxazolidinone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to form the lithium enolate.
-
Methyl iodide is then added to the enolate solution, and the reaction is allowed to proceed at low temperature.
-
-
Hydrolysis and Auxiliary Removal:
-
The reaction is quenched, and the alkylated oxazolidinone is isolated.
-
Hydrolysis of the oxazolidinone, typically under acidic or basic conditions, cleaves the auxiliary to yield the N-protected α-methylated amino acid.
-
Final deprotection affords the enantiomerically enriched (S)-α-methylalanine.
-
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (S)-Valinol-derived oxazolidinone | CH₃I | >99:1 | 90 | >98 | [14] |
| (1S,2R)-Norephedrine-derived oxazolidinone | CH₃I | 49:1 | 85 | 96 | [14] |
Table 3: Quantitative data for the asymmetric methylation using oxazolidinone auxiliaries.
The Pseudoephedrine Amide Method (Myers)
A highly practical and efficient method using pseudoephedrine as a chiral auxiliary was developed by Myers.[15][16][17] In this approach, an amino acid is coupled with pseudoephedrine to form a chiral amide. Deprotonation followed by alkylation proceeds with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the α-methylated amino acid in high enantiomeric purity.
Reaction Scheme:
Figure 4: Workflow for the asymmetric synthesis of α-amino acids using pseudoephedrine as a chiral auxiliary.
This protocol is a representative example of the Myers' method.
-
Preparation of the Pseudoephedrine Glycinamide:
-
(+)-Pseudoephedrine is reacted with a protected glycine derivative (e.g., N-Boc-glycine) using a standard peptide coupling reagent to form the corresponding amide.
-
The protecting group is then removed to yield (+)-pseudoephedrine glycinamide.
-
-
Diastereoselective Alkylation:
-
The pseudoephedrine glycinamide is dissolved in THF containing lithium chloride and cooled to -78 °C.
-
LDA is added to form the lithium enolate.
-
The electrophile, in this case, a protected 3,4-dihydroxybenzyl bromide, is added, and the reaction is stirred at low temperature.
-
-
Hydrolysis and Auxiliary Removal:
-
The reaction is quenched, and the product is isolated.
-
The alkylated pseudoephedrine amide is hydrolyzed by refluxing in water or a water/dioxane mixture to yield the L-α-methyl-DOPA and recover the pseudoephedrine auxiliary.
-
| Amine Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (+)-Pseudoephedrine | Benzyl bromide | >200:1 | 95 | >99 | [15][16] |
| (+)-Pseudoephedrine | Isopropyl iodide | >200:1 | 92 | >99 | [15][16] |
Table 4: Quantitative data for the asymmetric alkylation of pseudoephedrine glycinamide.
Conclusion
The early methods for the synthesis of α-methylated amino acids laid the groundwork for modern synthetic organic chemistry. While the classical Strecker and Bucherer-Bergs reactions provided access to racemic mixtures, the development of asymmetric strategies using chiral auxiliaries by pioneers like Seebach, Evans, and Myers revolutionized the field, enabling the stereocontrolled synthesis of these important non-proteinogenic amino acids. These foundational methods continue to be relevant and serve as a testament to the ingenuity of early organic chemists in tackling the challenges of stereoselective synthesis. The principles established by these early approaches are still integral to the development of novel and efficient synthetic routes for complex chiral molecules in academic and industrial research.
References
- 1. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US2557920A - Method for production of amino acids - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ethz.ch [ethz.ch]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 14. york.ac.uk [york.ac.uk]
- 15. scilit.com [scilit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
A Historical Perspective on the Discovery and Application of 2-Methyl-L-proline: A Technical Guide
This in-depth guide provides a comprehensive historical and technical overview of 2-Methyl-L-proline, a conformationally constrained analog of the amino acid L-proline. Tailored for researchers, scientists, and professionals in drug development, this document details its discovery, key synthetic methodologies, and its role in influencing peptide structure and function, including its indirect involvement in cellular signaling pathways.
Discovery and Early Synthesis
The exploration of proline analogs like this compound arose from a desire to create peptides with enhanced stability and specific three-dimensional structures. The introduction of a methyl group at the α-carbon of proline was a key strategy to impose significant steric hindrance, thereby restricting the conformational flexibility of the pyrrolidine ring and the peptide backbone.
The first synthesis of racemic 2-methylproline was reported in 1974 by Ellington and Honigberg. Their method involved the synthesis from 5-(3-hydroxypropyl)-5-methylhydantoin[1]. While this initial work laid the foundation, subsequent research focused on developing stereoselective syntheses to obtain enantiomerically pure forms of the amino acid, which are crucial for applications in drug design and peptide chemistry.
Stereoselective Synthesis of (S)-2-Methylproline
A widely recognized and detailed method for the enantioselective synthesis of (S)-2-Methylproline was published in Organic Syntheses. This procedure, developed by Seebach and colleagues, utilizes (S)-proline as the chiral starting material and proceeds through a three-step sequence involving the formation of a bicyclic acetal, diastereoselective methylation, and subsequent hydrolysis.
Experimental Protocol: Seebach Synthesis of (S)-2-Methylproline
Step A: Formation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.
-
Pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol) are added to the suspension.
-
The mixture is heated to reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
Additional pivalaldehyde (40.0 mL, 0.368 mol), trifluoroacetic acid (1 mL, 13.0 mmol), and pentane (200 mL) are added, and reflux is continued for another 72 hours.
-
The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The residue is distilled via Kugelrohr distillation to yield the bicyclic acetal.
Step B: Methylation of the Bicyclic Acetal
-
A solution of lithium diisopropylamide (LDA) is prepared by adding 1.6 M butyllithium in hexane (88.6 mL, 0.142 mol) to a solution of diisopropylamine (18.3 mL, 0.131 mol) in 120 mL of dry tetrahydrofuran (THF) at -78°C.
-
The LDA solution is added to a pre-cooled (-78°C) solution of the bicyclic acetal from Step A (20.0 g, 0.109 mol) in 600 mL of dry THF.
-
After 45 minutes at -78°C, iodomethane (8.8 mL, 0.142 mol) is added.
-
The reaction mixture is allowed to warm to 0°C over 3 hours, followed by the addition of a saturated aqueous solution of ammonium chloride (300 mL).
-
The product is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by Kugelrohr distillation.
Step C: Hydrolysis to (S)-2-Methylproline
-
The methylated bicyclic acetal from Step B (20.1 g, 0.102 mol) is heated to reflux in 400 mL of 3 N hydrochloric acid for 1 hour.
-
The water is removed under reduced pressure. The residue is treated with 3 N HCl and extracted with dichloromethane to remove organic impurities.
-
The aqueous layer is concentrated and dried. The resulting crude amino acid hydrochloride is dissolved in water and passed through a Dowex 50W X 8 ion-exchange column.
-
The column is washed with water, and the amino acid is eluted with 3 N aqueous ammonia.
-
The ammonia fractions are collected and concentrated to yield (S)-2-Methylproline[1].
Quantitative Data for the Synthesis of (S)-2-Methylproline
| Parameter | Value | Reference |
| Overall Yield | 55% (from (S)-proline) | [1] |
| Melting Point | 248–252°C (decomposes) | [1] |
| Specific Rotation [α]D | -71.1° to -72.1° (c 1.0, MeOH) | [1] |
Synthesis Workflow Diagram
References
A Technical Guide to the Physicochemical Properties of 2-Methyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-L-proline, a substituted analog of the proteinogenic amino acid L-proline, is a compound of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can induce specific conformational constraints, enhancing stability and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for these procedures. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. These values are critical for its application in synthesis, formulation, and biological studies.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1][3] |
| Melting Point | 248–252°C (decomposes)[4], 310°C[1][5][6] | [1][4][5][6] |
| Boiling Point (Predicted) | 241.9 ± 33.0 °C | [1][3] |
| Density (Predicted) | 1.119 ± 0.06 g/cm³ | [1][6] |
| Flash Point (Predicted) | 100.1 °C | [1][3] |
Table 2: Chemical and Spectroscopic Properties
| Property | Value | Source(s) |
| pKa (Predicted) | 2.44 ± 0.20 | [5][6] |
| XLogP3 | -2.2 | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 3 | [2][3] |
| ¹H NMR (200 MHz, D₂O) | δ: 1.52 (s, 3 H), 1.75–2.40 (m, 4 H), 3.20–3.45 (m, 2 H) | [4] |
| ¹³C NMR (50 MHz, D₂O) | δ: 23.99, 25.85, 38.27, 48.06, 73.21, 179.87 | [4] |
Table 3: Solubility and Optical Properties
| Property | Value | Source(s) |
| Solubility | Soluble in Methanol | [1][6] |
| Optical Rotation ([α]D) | -71.1° to -72.1° (c=1.0 in Methanol) | [4] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of (S)-2-Methylproline
A robust method for the synthesis of enantiomerically pure (S)-2-methylproline involves the diastereoselective alkylation of a chiral bicyclic lactam derived from (S)-proline. The following protocol is a summary of the procedure described in Organic Syntheses.[4]
Step 1: Formation of the Bicyclic Lactam
-
Suspend (S)-proline in pentane.
-
Add pivalaldehyde and a catalytic amount of trifluoroacetic acid.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water azeotropically for approximately 72 hours.
-
Add additional pivalaldehyde and trifluoroacetic acid and continue reflux for another 72 hours.
-
After cooling, filter the reaction mixture and concentrate the solution under reduced pressure.
-
Purify the resulting residue by Kugelrohr distillation to yield (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one as a colorless oil.[4]
Step 2: Diastereoselective Methylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in dry tetrahydrofuran (THF) at -78°C, followed by warming to room temperature and re-cooling to -78°C.
-
Add the LDA solution to a pre-cooled (-78°C) solution of the bicyclic lactam from Step 1 in dry THF.
-
After stirring for 45 minutes at -78°C, add iodomethane.
-
Allow the reaction mixture to warm to 0°C over 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup with ethyl acetate extraction. Dry the combined organic layers over magnesium sulfate and remove the solvent in vacuo to yield the methylated product, (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[4]
Step 3: Hydrolysis and Purification
-
Heat the methylated lactam from Step 2 in 3 N hydrochloric acid (HCl) at reflux for 1 hour.
-
Remove the water under reduced pressure.
-
Treat the residue with 3 N HCl and extract with dichloromethane to remove organic impurities.
-
Concentrate the combined aqueous layers and dry under reduced pressure.
-
Dissolve the residue in water and load it onto a Dowex 50W X 8 (H+ form) ion-exchange column.
-
Wash the column with water until the effluent is neutral.
-
Elute the amino acid with 3 N aqueous ammonia.
-
Collect the product-containing fractions and remove the solvent under reduced pressure to yield (S)-2-methylproline.[4]
Determination of pKa
The pKa values of an amino acid can be determined experimentally via acid-base titration, monitoring the pH change as a function of added titrant.
-
Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.
-
Acidification : Add a strong acid (e.g., 0.1 M HCl) to the amino acid solution to fully protonate both the carboxyl and amino groups.
-
Titration : Place a calibrated pH electrode in the solution. Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Data Analysis :
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve will show one or more buffering regions (plateaus). The midpoint of each plateau corresponds to a pKa value.
-
The first pKa (pKa₁) corresponds to the ionization of the carboxylic acid group. The second pKa (pKa₂) corresponds to the ionization of the secondary amine group.
-
The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal, as described by the Henderson-Hasselbalch equation.
-
Determination of Solubility
The solubility of an amino acid can be determined by measuring the concentration of a saturated solution.
-
Sample Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, methanol) in a sealed container.
-
Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Separation : Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation or by filtration through a fine-pore filter.
-
Quantification :
-
Take a precise volume of the clear, saturated supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method. This could involve:
-
Gravimetric analysis : Evaporating the solvent from the known volume of supernatant and weighing the remaining solid residue.
-
Spectrophotometry : If the compound has a chromophore or can be derivatized to produce one.
-
Chromatography (e.g., HPLC) : Comparing the peak area of the sample to a standard curve of known concentrations.
-
-
-
Calculation : Express the solubility in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for the three-step synthesis of (S)-2-Methylproline.
References
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. annualreviews.org [annualreviews.org]
- 3. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H11NO2 | CID 6993664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Methyl-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methyl-L-proline. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and chemical synthesis in the structural characterization and analysis of this important proline derivative.
Introduction
This compound, a substituted analog of the amino acid L-proline, is a valuable building block in the synthesis of peptides and peptidomimetics. The incorporation of this moiety can induce conformational constraints and enhance metabolic stability, properties that are highly sought after in drug design. Accurate and comprehensive spectroscopic data are paramount for the unambiguous identification and quality control of this compound and its derivatives. This guide focuses on the detailed ¹H and ¹³C NMR data, which are fundamental for its structural elucidation.
Molecular Structure
The structure of this compound, also known as (2S)-2-methylpyrrolidine-2-carboxylic acid, is characterized by a pyrrolidine ring with a methyl group and a carboxylic acid group attached to the alpha-carbon (C2).
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Conformational Properties
2-Methyl-L-proline, also known as (2S)-2-methylpyrrolidine-2-carboxylic acid, is a chiral α-amino acid derivative. The presence of a methyl group at the α-carbon introduces significant steric hindrance, which restricts the conformational flexibility of the pyrrolidine ring and influences the rotational barrier around the peptide bond when incorporated into a peptide chain. This conformational constraint is a key feature that makes this compound a valuable tool in peptide design to induce specific secondary structures, such as β-turns, and to enhance stability against enzymatic degradation.
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C6H11NO2[1] |
| Molecular Weight | 129.16 g/mol [1][2] |
| Appearance | White powder or colorless crystals[3][4] |
| Melting Point | 248–252 °C (decomposes)[3] |
| Solubility | Soluble in water and some organic solvents like methanol.[3][4] |
Experimental Protocols
Synthesis of (S)-2-Methylproline
A common method for the enantiomerically pure synthesis of (S)-2-methylproline begins with (S)-proline. The following is a summarized three-step process:
-
Protection of the Carboxylic Acid: (S)-proline is reacted with pivalaldehyde and trifluoroacetic acid in pentane to form a bicyclic oxazolidinone, (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. This step protects the carboxylic acid and activates the α-carbon for methylation.
-
Diastereoselective Methylation: The protected proline is then treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. Subsequent reaction with an electrophilic methyl source, like iodomethane, introduces the methyl group at the α-position in a stereocontrolled manner.
-
Deprotection: The protecting group is removed by acid hydrolysis (e.g., with 3 N HCl) to yield (S)-2-methylproline.[3] The final product can be purified by ion-exchange chromatography.[3]
Crystallization
Single crystals of this compound suitable for X-ray diffraction can be obtained through recrystallization. A reported method involves the following steps:
-
Dissolution: Dissolve the purified this compound in a minimal amount of hot methanol.[3] For further purification, activated charcoal can be added to the solution, which is then filtered.[3]
-
Precipitation: Slowly add ethyl acetate to the methanol solution until it becomes slightly turbid.
-
Crystal Growth: Allow the solution to cool down slowly to room temperature. Colorless platelet-like crystals should form over time.[3] The hydrochloride salt form can also be crystallized from an aqueous solution of hydrochloric acid.[5]
Single-Crystal X-ray Diffraction
The following outlines a general protocol for the determination of the crystal structure of this compound using single-crystal X-ray diffraction:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model of this compound is then built into the electron density. This model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, resulting in the final crystal structure.
Logical Workflow for Crystal Structure Analysis
The overall process from obtaining the compound to determining its crystal structure can be visualized as a logical workflow.
Potential Biological Signaling Pathways
While specific signaling pathways for this compound have not been extensively studied, its structural similarity to L-proline suggests it may interact with similar biological targets. L-proline is known to act as a signaling molecule, influencing several key pathways that regulate cell fate and metabolism.[6][7] The addition of L-proline to embryonic stem cells has been shown to activate the MAPK, PI3K, and mTOR pathways, which are crucial for cell proliferation and differentiation.[6][8]
Given that this compound is a proline analog, it is plausible that it could modulate these pathways, potentially by competing with L-proline for transporters or binding sites on signaling proteins. The conformational constraints of this compound could lead to either agonistic or antagonistic effects on these pathways.
The following diagram illustrates the potential signaling cascade that could be influenced by this compound, based on the known L-proline signaling network.
Conclusion
The crystal structure analysis of this compound provides invaluable insights into its conformational preferences, which are critical for its application in drug design and peptide synthesis. Although a publicly available crystal structure is yet to be reported, the experimental protocols for its synthesis, crystallization, and X-ray diffraction analysis are well-established. Future research should focus on obtaining high-resolution crystal structures of this compound and its derivatives to further elucidate structure-activity relationships. Moreover, investigating its interaction with biological signaling pathways will be crucial in understanding its potential therapeutic applications.
References
- 1. This compound | C6H11NO2 | CID 6993664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
- 6. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 8. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Stability: A Technical Guide to the Biological Role and Significance of Alpha-Methylation in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-methylation, the substitution of the α-hydrogen of an amino acid with a methyl group, represents a cornerstone of modern peptide and drug design. This seemingly minor modification imparts profound changes to the fundamental properties of amino acids and the peptides that contain them. By introducing significant steric hindrance, α-methylation restricts the conformational flexibility of the peptide backbone, promoting the formation of stable secondary structures such as α- and 3₁₀-helices. This structural pre-organization leads to a cascade of beneficial effects, including dramatically enhanced proteolytic stability, improved receptor binding affinity and selectivity, and increased bioavailability. This technical guide provides an in-depth exploration of the multifaceted roles of α-methylation, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying principles and workflows.
Introduction: The Power of a Single Methyl Group
Peptides are remarkable signaling molecules and therapeutic agents, offering high specificity and potency. However, their clinical utility is often hampered by two major liabilities: conformational flexibility, which can lead to poor receptor binding, and rapid degradation by proteases in vivo.[1] Alpha-methylation is a powerful and widely adopted strategy to overcome these limitations. The introduction of a methyl group at the α-carbon sterically restricts the allowable Ramachandran space for the φ and ψ dihedral angles, effectively locking the amino acid residue into a more defined conformation.[2] This guide will dissect the structural consequences of this modification and its subsequent impact on the biological function and therapeutic potential of peptides.
Structural Consequences of α-Methylation
The primary effect of α-methylation is the dramatic limitation of the peptide backbone's conformational freedom. The presence of the gem-dimethyl group (in the case of α-aminoisobutyric acid, Aib) or a chiral α-methyl group sterically hinders rotation around the N-Cα (φ) and Cα-C (ψ) bonds.[2][3]
-
Conformational Restriction: This restriction forces the amino acid residue to favor the helical regions of the Ramachandran plot (α-helix and 3₁₀-helix).[1][4] This pre-organization reduces the entropic penalty upon binding to a target receptor, contributing to higher affinity.[1]
-
Helix Induction: The incorporation of α-methylated amino acids, particularly Aib, is a well-established method for inducing and stabilizing helical structures in peptides that would otherwise exist as random coils in solution.[5] Even a single Aib substitution can significantly increase the helicity of a peptide.[1][6]
Caption: Fig 1. Steric hindrance from the α-methyl group restricts backbone rotation.
Enhanced Metabolic Stability
A major hurdle in peptide drug development is their short in vivo half-life due to rapid cleavage by proteases. The α-methyl group acts as a steric shield, physically blocking the approach of proteolytic enzymes to the adjacent peptide bonds.[1]
-
Resistance to Proteolysis: This "proteolytic shielding" significantly increases the peptide's resistance to degradation by both endo- and exopeptidases.[1][6]
-
Prolonged Half-Life: Consequently, α-methylated peptides exhibit a substantially longer half-life in serum compared to their unmodified counterparts.[1][7] Studies have shown that peptides substituted with Aib can have a half-life that is approximately 50% longer in serum.[1]
Caption: Fig 2. The α-methyl group sterically hinders protease access to the peptide bond.
Table 1: Quantitative Effects of α-Methylation on Peptide Properties
The following table summarizes quantitative data from studies on Apolipoprotein A-I (ApoA-I) mimetic peptides, demonstrating the impact of α-methylation on helicity, proteolytic resistance, and biological function.
| Peptide ID | α-Methylated Residues | % Helicity (Aqueous Buffer) | % Intact after Trypsin Digestion | Cholesterol Efflux (% of Control) | Reference |
| A | None (Control) | 18.0% | ~5% | ~2% | [6] |
| Aα | α-methyl-Ala | 22.0% | >95% | ~15% | [6] |
| Kα | α-methyl-Lys | 36.1% | >95% | ~25% | [6] |
| Lα | α-methyl-Leu | 34.5% | >95% | ~25% | [6] |
| 6α | Multiple (α-Me-Ala, Lys, Leu) | 41.5% | >95% | ~40% | [6] |
Impact on Receptor Binding and Biological Activity
By enforcing a bioactive conformation, α-methylation can significantly enhance a peptide's binding affinity and selectivity for its target receptor.
-
Increased Affinity: The rigid, helical structure induced by α-methylation often mimics the conformation the peptide adopts when bound to its receptor. This pre-organization reduces the entropic cost of binding, leading to a more favorable free energy of binding (ΔG) and thus higher affinity.[1][3]
-
Improved Selectivity: Conformational constraint can also improve selectivity by disfavoring binding to off-target receptors that may recognize different peptide conformations.
Table 2: Thermodynamic Consequences of α-Methylation on Protein-Peptide Binding
This table presents data from a study where an alanine residue in the S peptide of ribonuclease S was replaced with α-aminoisobutyric acid (Aib).
| Parameter | Wild-Type (Ala) | Aib Mutant | Change (ΔΔ) | Interpretation | Reference |
| ΔG° (kcal/mol) | - | - | +0.7 | Destabilizing effect on binding | [3] |
| ΔH° (kcal/mol) | - | - | +2.8 | Unfavorable enthalpy change | [3] |
| ΔS (kcal/mol·K) | - | - | +6.0 | Favorable entropy change | [3] |
| ΔCp (kcal/mol·K) | - | - | -60 | Significant change in heat capacity | [3] |
| Note: The study concluded the overall destabilizing effect on binding (positive ΔΔG°) was due to favorable interactions and reduced entropy in the uncomplexed Aib peptide, highlighting the complex interplay of forces.[3] |
Applications in Drug Development
The combination of enhanced stability and improved binding properties makes α-methylation a highly valuable tool in the development of peptide-based therapeutics. This modification is crucial in transforming promising but labile peptides into viable drug candidates.
-
Neuroprotective Agents: Trofinetide, a drug approved for Rett syndrome, is a derivative of the tripeptide Gly-Pro-Glu where the central proline residue is α-methylated.[8]
-
Metabolic Disease: Analogs of Glucagon-like peptide-1 (GLP-1) and other metabolic hormones often incorporate α-methylated amino acids to prolong their half-life and improve their therapeutic profile.
-
Cardiovascular Disease: As shown in Table 1, α-methylation of ApoA-I mimetic peptides enhances their ability to promote cholesterol efflux, a key anti-atherogenic property.[6][9][10][11][12]
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2. The Ramachandran Plot [iop.vast.vn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. Apolipoprotein A-I Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Properties of Apolipoprotein A-I Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apolipoprotein A-I mimetic peptide helix number and helix linker influence potentially anti-atherogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apolipoprotein A-I mimetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of the 2-Methyl-L-proline Pyrrolidine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of the 2-Methyl-L-proline pyrrolidine ring. Proline and its derivatives are unique among the proteinogenic amino acids due to the cyclic nature of their side chain, which imposes significant conformational constraints on the peptide backbone. The introduction of a methyl group at the Cα position further influences the puckering of the five-membered pyrrolidine ring, impacting the local and global conformation of peptides and proteins. This guide details the theoretical underpinnings of pyrrolidine ring conformation, outlines the primary experimental and computational methodologies for its analysis, and presents key data for understanding the structural preferences of this compound.
Introduction to Pyrrolidine Ring Conformation
The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). In the Cγ-endo conformation, the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group. Conversely, in the Cγ-exo conformation, the Cγ atom is displaced on the opposite side. The specific puckering preference is influenced by various factors, including the nature and stereochemistry of substituents on the ring, the local peptide sequence, and the solvent environment.
The conformation of the pyrrolidine ring is critical as it directly influences the backbone dihedral angle φ (phi) and, consequently, the secondary structure of peptides. Generally, an exo ring pucker is associated with more compact secondary structures like the polyproline II (PPII) helix, while an endo pucker favors more extended conformations.
For α-substituted proline analogs like this compound, the steric hindrance introduced by the methyl group at the Cα position is expected to further restrict the conformational landscape.[1]
Conformational States of the this compound Pyrrolidine Ring
The conformational equilibrium of the this compound pyrrolidine ring can be described by two primary puckering states: Cγ-exo and Cγ-endo. The puckering can be quantitatively described by pseudorotation parameters: the phase angle (P) and the amplitude of pucker (τm). While specific experimental data for this compound is not extensively available in the reviewed literature, we can infer its likely conformational preferences based on studies of similar compounds and the general effects of α-substitution. For L-proline derivatives, α-substitution generally favors the exo ring pucker.
Below is a table summarizing the expected conformational parameters for the two puckering states of this compound, with illustrative values based on closely related proline derivatives.
| Parameter | Cγ-exo (Up) | Cγ-endo (Down) |
| Pseudorotation Phase Angle (P) | ~18° - 36° | ~162° - 180° |
| Puckering Amplitude (τm) | ~35° - 45° | ~35° - 45° |
| Relative Population | Major | Minor |
| Associated Secondary Structures | Polyproline II (PPII) helix, β-turns | Extended conformations |
Note: The values presented in this table are illustrative and based on general findings for α-substituted proline analogs. Specific experimental or computational determination for this compound is required for precise quantification.
Experimental Protocols for Conformational Analysis
The conformational analysis of the this compound pyrrolidine ring is primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For the pyrrolidine ring of this compound, the key NMR parameters are vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a synthesized peptide containing this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and general spectral features.
-
Acquire two-dimensional (2D) correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY) spectra to assign the proton resonances of the this compound spin system (Hβ, Hγ, Hδ).
-
Acquire a 2D rotating-frame Overhauser effect spectroscopy (ROESY) or nuclear Overhauser effect spectroscopy (NOESY) spectrum to identify through-space proximities between protons, which provides information about the ring pucker.[2]
-
-
Data Analysis:
-
Extract the vicinal coupling constants (³JHH) between the β, γ, and δ protons from the high-resolution 1D or 2D spectra.
-
Use the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons, to determine the endocyclic torsion angles of the pyrrolidine ring.
-
Analyze the NOE cross-peak intensities to derive interproton distance restraints. Strong NOEs between specific protons are characteristic of either the exo or endo pucker.[2] For example, a strong Hα-Hδ NOE is indicative of a trans peptide bond, which is favored by α-substitution.
-
Calculate the pseudorotation parameters (P and τm) from the determined dihedral angles to quantify the ring pucker.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecular conformation in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound or a peptide containing this residue. This is often the most challenging step and requires screening of various conditions (e.g., solvent, precipitant, temperature).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.[3]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates, including those of the pyrrolidine ring, to achieve the best fit with the experimental data.[4]
-
-
Conformational Analysis:
-
Extract the precise bond lengths, bond angles, and torsion angles of the pyrrolidine ring from the final refined structure.
-
Calculate the puckering parameters (P and τm) to define the conformation in the crystal lattice.
-
Computational Modeling
Computational methods, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, are invaluable for exploring the conformational energy landscape of this compound.
Methodology for Computational Analysis:
-
Model System: Create a model system, such as N-acetyl-2-Methyl-L-proline-N'-methylamide, to represent the residue in a peptide context.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers, considering both the ring pucker and the cis/trans isomerization of the peptide bonds.
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Calculate the relative energies of the conformers to determine their populations according to the Boltzmann distribution. The effects of solvent can be included using continuum solvation models.[5]
-
-
Analysis of Puckering:
-
Calculate the endocyclic torsion angles and pseudorotation parameters for each low-energy conformer to characterize the ring pucker.
-
The results can be used to predict the preferred conformation and the energy barrier for interconversion between the exo and endo states.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the conformational analysis of the this compound pyrrolidine ring.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry and Chirality of 2-Methyl-L-proline and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-Methyl-L-proline and its derivatives. The introduction of a methyl group at the C2 position of the proline ring introduces significant conformational constraints that have profound implications for its chemical reactivity and its utility in various applications, particularly in peptide and drug design. This document delves into the synthesis, physicochemical properties, conformational analysis, and applications of these valuable chiral building blocks. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside graphical representations of important concepts and workflows to facilitate understanding.
Introduction
Proline is a unique proteinogenic amino acid due to its secondary amine incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone. The substitution of a methyl group at the α-carbon (C2) to yield 2-methylproline further amplifies this rigidity, making it a powerful tool for influencing molecular conformation. The stereochemistry at this new chiral center is critical, with (S)-2-methylproline (this compound) and (R)-2-methylproline exhibiting distinct properties and applications. This guide will focus on the synthesis, stereochemical control, and impact of the C2-methyl group on the structure and function of peptides and other bioactive molecules.
Stereochemistry and Chirality
The defining feature of 2-methylproline is the presence of a chiral center at the C2 position, in addition to the inherent chirality of the proline ring. This results in four possible stereoisomers: (2S, αS)-, (2R, αR)-, (2S, αR)-, and (2R, αS)-2-methylproline. The naturally occurring L-proline has the (S) configuration at the α-carbon. Therefore, this compound refers to (2S)-2-methylpyrrolidine-2-carboxylic acid.
The steric hindrance introduced by the C2-methyl group significantly restricts the conformational flexibility of the pyrrolidine ring and influences the rotational barrier around the peptide bond when incorporated into a peptide chain. This conformational constraint is a key feature that affects how 2-methylproline-containing molecules interact with biological targets such as enzymes and receptors.
Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure 2-methylproline is crucial for its application in stereoselective synthesis and drug design. Several methods have been developed, with a prominent strategy involving the diastereoselective alkylation of a chiral precursor derived from L-proline itself.
Diastereoselective Alkylation of a Chiral Proline-Derived Acetal
A widely used method involves the "self-reproduction of chirality," where the inherent chirality of L-proline is used to direct the stereoselective introduction of the methyl group.[1]
This method provides excellent stereocontrol, leading to the desired (S)-enantiomer with high purity.
Physicochemical Properties
The introduction of the C2-methyl group alters the physicochemical properties of proline. The following tables summarize key quantitative data for this compound and some of its common derivatives.
Table 1: Physicochemical Properties of 2-Methylproline Enantiomers
| Property | (S)-2-Methylproline | (R)-2-Methylproline |
| Molecular Formula | C₆H₁₁NO₂[2] | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol [2] | 129.16 g/mol |
| Melting Point | 248–252 °C (dec.)[3] | - |
| Specific Rotation [α]D | -71.1° to -72.1° (c 1.0, MeOH)[3] | +73.1° (c 1.7, MeOH)[3] |
| CAS Number | 42856-71-3[2] | 63399-77-9 |
Table 2: Properties of Common this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-Boc-2-methyl-L-proline | C₁₁H₁₉NO₄ | 229.27 | - |
| This compound Methyl Ester Hydrochloride | C₇H₁₄ClNO₂ | 179.64 | - |
| N-Cbz-2-methyl-L-proline | C₁₄H₁₇NO₄ | 263.29 | - |
Conformational Analysis and Impact on Peptide Structure
The most significant consequence of C2-methylation is the profound impact on the conformational preferences of the proline ring and the subsequent peptide backbone.
Ring Puckering and Amide Bond Isomerization
The pyrrolidine ring of proline can adopt two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). The C2-methyl group introduces steric strain that can favor one pucker over the other. More importantly, it strongly disfavors the cis conformation of the preceding peptide bond (ω angle), primarily due to steric clashes between the methyl group and the Cα of the preceding residue. This leads to a nearly exclusive preference for the trans peptide bond.[4]
Stabilization of Secondary Structures
The conformational rigidity of 2-methylproline makes it a potent inducer of specific secondary structures in peptides.
-
β-Turns: Incorporation of 2-methylproline at the i+1 or i+2 position of a peptide sequence has been shown to significantly stabilize β-turn conformations.[3] This is particularly valuable in the design of peptidomimetics and bioactive peptides where a specific turn structure is required for activity.
-
Polyproline II (PPII) Helices: 2-Methylproline also enhances the stability of the polyproline II (PPII) helix, a left-handed helical structure important for protein-protein interactions.[4]
Applications in Drug Development and Asymmetric Catalysis
The unique stereochemical and conformational properties of this compound and its derivatives have led to their widespread use in several areas of chemical and pharmaceutical research.
Peptidomimetics and Drug Design
The ability of 2-methylproline to induce specific conformations and increase proteolytic stability makes it an attractive building block for the design of peptide-based drugs. By replacing a native proline residue with 2-methylproline, researchers can lock the peptide into a bioactive conformation, potentially leading to increased potency and a longer half-life in vivo.
Asymmetric Organocatalysis
Proline and its derivatives are well-established organocatalysts for various asymmetric transformations. This compound has been employed as a catalyst in reactions such as aldol and Mannich reactions, where the steric bulk of the methyl group can enhance the stereoselectivity of the transformation.
Experimental Protocols
Synthesis of (S)-2-Methyl-L-proline
This protocol is adapted from Organic Syntheses.[3]
Step A: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Suspend (S)-proline (1.0 eq) in pentane.
-
Add pivalaldehyde (6.0 eq) and trifluoroacetic acid (0.1 eq).
-
Heat the mixture at reflux with a Dean-Stark trap for 72 hours.
-
Add additional pivalaldehyde (1.0 eq) and trifluoroacetic acid (0.04 eq) and continue refluxing for another 72 hours.
-
Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the residue by Kugelrohr distillation to afford the bicyclic acetal as a colorless oil.
Step B: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.3 eq) to diisopropylamine (1.2 eq) in dry THF at -78 °C and then warming to room temperature for 20 minutes.
-
Cool the LDA solution to -78 °C and add it to a solution of the bicyclic acetal (1.0 eq) in dry THF at -78 °C.
-
Stir the resulting solution at -78 °C for 45 minutes.
-
Add iodomethane (1.3 eq) and allow the reaction mixture to warm to 0 °C over 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with saturated aqueous sodium carbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by chromatography on silica gel.
Step C: Synthesis of (S)-2-Methylproline
-
Heat the methylated acetal in 3 N hydrochloric acid at reflux for 1 hour.
-
Remove the water under reduced pressure.
-
Treat the residue with 3 N HCl and extract with dichloromethane.
-
Concentrate the combined aqueous layers and dry under reduced pressure.
-
Purify the crude product by ion-exchange chromatography.
Synthesis of N-Boc-2-methyl-L-proline
This protocol is adapted from a common procedure for the Boc-protection of amino acids.
-
Dissolve (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Add triethylamine (3.0 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the organic solvent under reduced pressure.
-
Add 2M aqueous sodium hydroxide to the residue and extract with ether.
-
Cool the aqueous phase to 10 °C and adjust the pH to 2 with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under high vacuum to give (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid as a solid.[5]
Chiral HPLC Separation of 2-Methylproline Enantiomers
The enantiomers of 2-methylproline and its derivatives can be separated by high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).
-
Column: A polysaccharide-based chiral column, such as Chiralpak AD-H, is often effective.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). The exact composition will need to be optimized for the specific derivative being analyzed.[1]
-
Detection: UV detection is commonly used, typically at a wavelength around 210-220 nm.
Signaling Pathways and Biological Implications
The conformational control exerted by 2-methylproline can have significant biological consequences by influencing peptide-protein interactions that are critical for cell signaling. For example, many signaling pathways are mediated by proline-rich motifs binding to specific protein domains (e.g., SH3, WW domains). The conformation of these proline-rich regions is crucial for binding affinity and specificity.
By replacing proline with 2-methylproline in a signaling peptide, it is possible to lock the peptide into a conformation that either enhances or inhibits its interaction with its target protein, thereby modulating the downstream signaling cascade. This strategy is a powerful approach in the development of targeted therapeutics.
Conclusion
This compound and its derivatives are invaluable tools in modern chemical and pharmaceutical science. The stereospecific introduction of a methyl group at the C2 position of the proline ring imparts a high degree of conformational constraint, which can be strategically exploited to control the three-dimensional structure of peptides and other molecules. This guide has provided a comprehensive overview of the stereochemistry, synthesis, properties, and applications of these compounds. The detailed experimental protocols and graphical representations are intended to serve as a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and drug development. The continued exploration of 2-methylproline and its analogues is expected to lead to the development of novel therapeutics and catalysts with enhanced properties and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H11NO2 | CID 6993664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7 [chemicalbook.com]
Solubility characteristics of 2-Methyl-L-proline in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-L-proline. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document presents a detailed analysis of the solubility of the parent compound, L-proline, as a predictive reference. It is anticipated that the additional methyl group in this compound will influence its solubility, likely decreasing its solubility in polar solvents compared to L-proline. This guide also furnishes detailed experimental protocols for determining the precise solubility of this compound to empower researchers to generate critical data for their specific applications.
Introduction
This compound is a derivative of the proteinogenic amino acid L-proline, featuring a methyl group at the alpha-carbon. This structural modification can significantly impact its physicochemical properties, including solubility, which is a critical parameter in drug development, formulation, and bioprocessing. Understanding the solubility of this compound in various solvents is essential for its effective use in research and pharmaceutical applications.
This guide summarizes the available qualitative solubility information for this compound and provides quantitative data for the closely related L-proline to serve as a baseline for solubility estimations. Furthermore, detailed methodologies for experimental solubility determination are provided to facilitate the generation of precise data.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | White powder or colorless crystal | |
| CAS Number | 42856-71-3 | [1] |
Qualitative Solubility of this compound
Quantitative Solubility of L-proline (as a Proxy)
The following tables provide quantitative solubility data for L-proline. It is crucial to note that these values are for the parent compound and should be used as an estimation for this compound's solubility. The presence of the alpha-methyl group is expected to increase the hydrophobicity of the molecule, which will likely result in lower solubility in polar solvents like water and higher solubility in less polar organic solvents compared to L-proline.
Table 1: Solubility of L-proline in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 127 |
| 25 | 162[2][3] |
| 50 | 206.7 |
| 65 | 239 |
Table 2: Solubility of L-proline in Various Solvents at 25°C
| Solvent | Solubility |
| Water | 162 g/100 mL[2][3] |
| Ethanol | 0.067 g/mL[3] |
| Methanol | Soluble |
| Isopropanol | Insoluble[2][3] |
| Acetone | Slightly Soluble[2] |
| Ether | Insoluble[2][3] |
| Butanol | Insoluble[3] |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following experimental protocols are recommended.
Equilibrium Solubility Determination by Gravimetric Method
This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[4][5]
Apparatus and Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
-
Vials or weighing dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.[6]
-
-
Sample Withdrawal and Filtration:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.
-
Immediately filter the supernatant using a syringe filter into a pre-weighed, clean, and dry vial or weighing dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial or weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Dry the sample to a constant weight.
-
Cool the container in a desiccator and weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.
-
Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Concentration Determination by UV/Vis Spectrophotometry
For solvents where the gravimetric method is less practical, or for lower solubility measurements, UV/Vis spectrophotometry can be employed. This requires that this compound has a chromophore or can be derivatized to produce a colored compound.[7][8]
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Generation of a Calibration Curve:
-
If necessary, perform a derivatization reaction (e.g., with ninhydrin) to produce a colored product.[9]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method.
-
Withdraw and filter a sample of the supernatant.
-
Dilute the sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow for solubility.
Conclusion
While direct quantitative solubility data for this compound remains to be fully characterized in the literature, this guide provides a foundational understanding based on the properties of its parent compound, L-proline. The provided experimental protocols offer a clear path for researchers to determine the precise solubility of this compound in various solvents, which is a critical step for its successful application in drug development and other scientific endeavors. The expected lower solubility in polar solvents due to the added methyl group should be a key consideration in experimental design.
References
- 1. RU2012869C1 - Method of spectrophotometric determination of aminoacids - Google Patents [patents.google.com]
- 2. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L(-)-Proline [chembk.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. tsijournals.com [tsijournals.com]
- 8. Determination of the protein and free amino acid content in a sample using o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. | Semantic Scholar [semanticscholar.org]
Thermochemical Profile of 2-Methyl-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-L-proline is a synthetic derivative of the proteinogenic amino acid L-proline, characterized by a methyl group at the α-carbon. This modification introduces significant conformational constraints, influencing the peptide backbone and the overall structure of peptides and proteins into which it is incorporated. Understanding the thermochemical properties of this amino acid analog is crucial for its application in drug design and development, particularly in the rational design of peptidomimetics with enhanced stability and biological activity.
This technical guide provides a summary of the available thermochemical data for the parent molecule, L-proline, as a reference point, due to the current lack of experimentally determined thermochemical data for this compound in publicly available literature. Furthermore, this guide details the standard experimental protocols for determining key thermochemical parameters, namely the enthalpy of formation via bomb calorimetry and heat capacity through differential scanning calorimetry.
Thermochemical Data
A thorough literature search did not yield any publicly available experimental or computational thermochemical data for this compound. Therefore, we present the established thermochemical data for the parent amino acid, L-proline, to serve as a baseline for researchers.
Table 1: Experimental Thermochemical Data for L-proline (solid state at 298.15 K)
| Thermochemical Property | Value | Units | Reference(s) |
| Standard Molar Enthalpy of Formation (ΔfH°) | -522.6 ± 1.5 | kJ·mol⁻¹ | [1] |
| -523.4 ± 1.3 | kJ·mol⁻¹ | [1] | |
| Standard Molar Entropy (S°) | 151.17 | J·mol⁻¹·K⁻¹ | [1] |
| Molar Heat Capacity (Cp) | 150.4 | J·mol⁻¹·K⁻¹ | [1] |
| 151.17 | J·mol⁻¹·K⁻¹ | [1] | |
| 149.12 (at 300.4 K) | J·mol⁻¹·K⁻¹ | [1] |
Note on the Influence of Cα-Methylation: The addition of a methyl group at the α-carbon in this compound is expected to influence its thermochemical properties compared to L-proline. The increased molecular weight and number of bonds would lead to a more negative standard enthalpy of combustion and likely a more negative standard enthalpy of formation. The additional methyl group would also increase the molar heat capacity. The conformational restriction imposed by the methyl group might lead to a lower standard molar entropy compared to a more flexible, non-cyclic analogue, though the change relative to L-proline itself is more complex to predict without experimental data.
Experimental Protocols
The following sections detail the standard experimental procedures for determining the key thermochemical properties of amino acids.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound like an amino acid is typically determined indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.
Experimental Workflow:
References
Introduction to Quantum Chemical Calculations of Proline Derivatives
An In-depth Technical Guide on the Quantum Chemical Calculations of 2-Methyl-L-proline and its Parent Compound, L-proline
Executive Summary: While dedicated quantum chemical calculation studies on this compound are not extensively available in peer-reviewed literature, a substantial body of research exists for its parent amino acid, L-proline, and its derivatives. This guide provides a comprehensive overview of the computational methodologies and key findings from these related studies. The principles, experimental protocols, and data presented herein serve as a robust framework for researchers, scientists, and drug development professionals to design and interpret quantum chemical calculations for this compound. This document summarizes quantitative data in structured tables, details common computational protocols, and provides visualizations of key workflows and relationships.
Proline and its derivatives are unique among the proteinogenic amino acids due to the cyclic nature of their side chain, which imposes significant conformational constraints. These constraints influence the structure and stability of peptides and proteins. This compound, with an additional methyl group at the α-carbon, is of particular interest in drug design for its potential to introduce further steric hindrance and modulate peptide conformation.
Quantum chemical calculations are powerful tools for elucidating the three-dimensional structures, energies, and spectroscopic properties of these molecules at an atomic level.[1][2] Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to study the conformational landscape, vibrational frequencies, and electronic properties of proline and its analogs.[3][4] These computational approaches provide insights that are often complementary to experimental techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy.[5]
Computational Methodologies
The accurate theoretical study of proline derivatives involves a multi-step computational workflow. This typically begins with a broad conformational search followed by higher-level quantum mechanical calculations for geometry optimization and property prediction.
Conformational Search
Due to the flexibility of the five-membered ring and the rotation of the carboxyl group, proline derivatives can exist in multiple stable conformations. A thorough exploration of the potential energy surface is crucial.
-
Method: A common approach is to use a lower-level, computationally less expensive method to generate a large number of initial structures. This can be followed by optimization at a higher level of theory. For instance, semi-empirical methods like GFN2-xTB can be used for an initial broad search.[1]
-
Software: Programs such as CREST are utilized for comprehensive conformational sampling.[1]
Geometry Optimization and Energy Calculation
Once potential low-energy conformers are identified, their geometries are optimized, and their relative energies are calculated using more accurate quantum mechanical methods.
-
Density Functional Theory (DFT): This is a widely used method that offers a good balance between accuracy and computational cost. Common functionals include:
-
Møller-Plesset Perturbation Theory (MP2): This is an ab initio method that provides a higher level of theory than DFT for electron correlation and can be used to refine energy calculations.[1][3]
-
Basis Sets: The choice of basis set is critical for the accuracy of the calculations. Pople-style basis sets, such as 6-311++G(d,p), and Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are frequently employed.[1][3][6] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing hydrogen bonding and electron distribution.
-
Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often used.[7]
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties that can be directly compared with experimental data.
-
Vibrational Frequencies: Harmonic frequency calculations are routinely performed after geometry optimization to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.[8]
-
NMR Parameters: NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra.[5][9]
Quantitative Data from Proline Studies
The following tables summarize representative quantitative data from quantum chemical calculations on L-proline and its derivatives. This data illustrates the types of results that can be obtained and serves as a benchmark for future studies on this compound.
Table 1: Relative Energies of L-proline Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
| P2 | DFT-B3LYP/6-311++G(d,p) | 0.00 | [3] |
| P1 | DFT-B3LYP/6-311++G(d,p) | 0.48 | [3] |
| P3 | DFT-B3LYP/6-311++G(d,p) | 2.15 | [3] |
| P2 | MP2/6-311++G(d,p) | 0.00 | [3] |
| P1 | MP2/6-311++G(d,p) | 0.72 | [3] |
| P3 | MP2/6-311++G(d,p) | 2.50 | [3] |
Table 2: Calculated Vibrational Frequencies for Key Modes in L-proline
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) | Reference |
| O-H stretch | 3559 | ~3560 | [8] |
| C=O stretch | 1789 | 1789 | [8] |
| C=O stretch | 1766 | 1766 | [8] |
| N-H stretch | 3350 | - | [8] |
Detailed Computational Protocols
Below are detailed protocols for performing a conformational analysis and calculating the spectroscopic properties of a proline derivative, which can be adapted for this compound.
Protocol 1: Conformational Analysis
-
Initial Structure Generation:
-
Use a molecular builder to construct the 3D structure of this compound.
-
Perform an initial conformational search using a computationally inexpensive method, such as the GFN2-xTB semi-empirical method within the CREST software, to generate a set of low-energy conformers.[1]
-
-
Geometry Optimization:
-
Take the lowest energy conformers from the initial search (e.g., all structures within a 15 kJ/mol window).
-
Perform geometry optimizations for each conformer using DFT with a functional like B3LYP or ωB97XD and a basis set such as 6-311++G(d,p) in a quantum chemistry software package like Gaussian.[1]
-
Include a solvent model (e.g., IEFPCM for water) if studying the molecule in solution.[7]
-
-
Frequency Analysis:
-
Perform a vibrational frequency calculation at the same level of theory as the optimization to verify that each optimized structure is a true minimum (no imaginary frequencies).
-
The zero-point vibrational energies (ZPVE) obtained from these calculations should be used to correct the relative electronic energies.
-
Protocol 2: Calculation of Spectroscopic Properties
-
IR Spectrum:
-
The output of the frequency calculation from Protocol 1 will contain the harmonic vibrational frequencies and their corresponding IR intensities.
-
These can be used to generate a theoretical IR spectrum, which can be compared to experimental data. A scaling factor may be applied to the calculated frequencies to better match the experimental spectrum.
-
-
NMR Spectrum:
-
Using the optimized geometries from Protocol 1, perform NMR shielding tensor calculations using a method like Gauge-Independent Atomic Orbital (GIAO).
-
Calculate the chemical shifts relative to a reference compound (e.g., tetramethylsilane) calculated at the same level of theory.
-
Visualizations
The following diagrams illustrate the computational workflow and key concepts in the quantum chemical analysis of proline derivatives.
Caption: A generalized workflow for the computational analysis of proline derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT and MP2 investigations of L-proline and its hydrated complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]
- 7. Molecular interaction studies of L-proline in water and ethanol at different temperatures using dielectric relaxation, refractive index and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Conformational analysis of L-prolines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Bioactivity of 2-Methyl-L-proline: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Methyl-L-proline is a synthetic amino acid analog of L-proline, distinguished by a methyl group at the Cα position. This structural modification imparts significant conformational constraints, leading to its primary application as a building block in medicinal chemistry and peptide design. The principal bioactive role of this compound identified to date is as a key structural component of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Veliparib (ABT-888). Its incorporation enhances the stability of peptides against enzymatic degradation and influences their secondary structure, often promoting the formation of β-turns. While the bioactivity of molecules containing this compound is well-documented, particularly in the context of PARP inhibition, there is a notable lack of data on the intrinsic biological activity of this compound as an independent molecular entity. This guide summarizes the current understanding of this compound's bioactivity, focusing on its synthesis, its impact on peptide structure, and its role in the PARP inhibitor Veliparib.
Synthesis of (S)-2-Methylproline
The synthesis of enantiomerically pure (S)-2-Methylproline is a critical step for its use in chiral drug development. A widely utilized method involves the diastereoselective alkylation of a chiral precursor derived from (S)-proline.
Experimental Protocol: Synthesis of (S)-2-Methylproline[1][2][3]
This protocol is a multi-step synthesis starting from (S)-proline.
Step A: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.
-
Pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol) are added to the suspension.
-
The mixture is heated at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
An additional 40.0 mL (0.368 mol) of pivalaldehyde, 1 mL of trifluoroacetic acid (13.0 mmol), and 200 mL of pentane are added, and refluxing is continued for another 72 hours.
-
After cooling, the reaction mixture is filtered, and the clear solution is concentrated under reduced pressure.
-
The residue is purified by Kugelrohr distillation (70°C/0.0005 mm) to yield the product as a colorless oil.[1]
Step B: (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
In a 250-mL round-bottomed flask, diisopropylamine (18.3 mL, 0.131 mol) is mixed with 120 mL of dry tetrahydrofuran (THF) under an argon atmosphere and cooled to -78°C.
-
A 1.6 M solution of butyllithium in hexane (88.6 mL, 0.142 mol) is added, and the mixture is warmed to room temperature for 20 minutes to form lithium diisopropylamide (LDA).
-
The LDA solution is then added over 20 minutes to a solution of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.0 g, 0.109 mol) in 600 mL of dry THF, precooled to -78°C.
-
After 45 minutes at -78°C, iodomethane (8.8 mL, 0.142 mol) is added over 10 minutes.
-
The reaction mixture is allowed to warm to 0°C over 3 hours, and then 300 mL of a saturated aqueous solution of ammonium chloride is added.[1]
Step C: (S)-2-Methylproline
-
(2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.1 g, 0.102 mol) in 400 mL of 3 N hydrochloric acid (HCl) is heated to reflux for 1 hour in a 1-L round-bottomed flask.
-
The water is removed under reduced pressure.
-
The residue is treated with 400 mL of 3 N HCl and extracted four times with 200 mL of dichloromethane.
-
The combined aqueous layers are concentrated and dried under reduced pressure to yield the crude product.
-
Purification is achieved by ion-exchange chromatography. The crude product is dissolved in water and applied to a Dowex 50WX8 (100–200 mesh) column. The column is washed with water, and the amino acid is eluted with 3 N aqueous ammonia.
-
The ammonia-containing fractions are collected and concentrated to yield (S)-2-methylproline.[1]
Bioactivity Profile: A Focus on Veliparib (ABT-888)
The most prominent example of the bioactivity of a this compound-containing molecule is Veliparib, a potent inhibitor of PARP1 and PARP2. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.
Quantitative Data: PARP Inhibition by Veliparib
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Veliparib | PARP1 | Enzymatic | 5.2 | 1.42 | [2][3][4] |
| Veliparib | PARP2 | Enzymatic | 2.9 | 1.5 | [2] |
Experimental Protocol: PARP1 Enzymatic Inhibition Assay[4][7][8]
This protocol describes a typical chemiluminescence or fluorescence polarization-based assay to determine the IC50 of an inhibitor against PARP1.
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
NAD+ (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Test compound (Veliparib) serially diluted in DMSO
-
Detection reagents (e.g., Transcreener® pADPr PARP FP Assay Kit)
-
96-well microtiter plates
-
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Add a mixture of PARP1 enzyme and activated DNA to each well and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate for 60 minutes at room temperature to allow for the formation of poly(ADP-ribose) (pADPr).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., pADPr antibody and a secondary detection reagent).
-
Measure the signal (e.g., fluorescence polarization or luminescence) using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Experimental Protocol: PARP Trapping Assay[9][10][11]
This assay measures the ability of a PARP inhibitor to trap the PARP enzyme on DNA, a key mechanism of action for the cytotoxicity of these inhibitors.
-
Reagents and Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled oligonucleotide duplex
-
NAD+
-
PARPtrap™ Assay Buffer
-
Test compound (Veliparib)
-
96-well black microtiter plates
-
-
Procedure:
-
Prepare a master mix containing assay buffer and the fluorescently labeled DNA.
-
Add the master mix to the wells of the plate.
-
Add the test inhibitor at various concentrations.
-
Add the PARP enzyme to the wells and incubate for 30 minutes at room temperature to allow complex formation.
-
Initiate the PARylation reaction by adding NAD+ to the "Low FP Control" and "Test Inhibitor" wells. Add water to the "High FP Control" wells (no PARylation).
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence polarization (FP) of each well. An increase in FP in the presence of the inhibitor compared to the "Low FP Control" indicates PARP trapping.
-
The EC50 for PARP trapping can be determined by plotting the change in FP against the inhibitor concentration.[5][6]
-
Role of this compound in Peptide Structure and Stability
The incorporation of this compound into a peptide chain has significant consequences for its conformation and stability due to the steric hindrance imposed by the Cα-methyl group.
-
Conformational Restriction: The methyl group restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, leading to a more defined and rigid peptide backbone.[7]
-
β-Turn Stabilization: this compound promotes the formation of β-turn structures in peptides. This is a crucial secondary structure element for molecular recognition and biological activity.[7]
-
Increased Proteolytic Stability: The steric bulk of the methyl group can shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the half-life of the peptide in biological systems.[1]
Experimental Protocol: Assessing Peptide Stability[13][14]
This protocol outlines a general method for evaluating the stability of a peptide containing this compound in biological matrices like plasma.
-
Peptide Synthesis: Synthesize the peptide of interest with and without the this compound substitution using standard solid-phase peptide synthesis (SPPS) protocols.
-
Incubation: Incubate a known concentration of the peptide in human plasma or a relevant biological fluid at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid) to the aliquots.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Quantify the peak area corresponding to the intact peptide at each time point.
-
Half-life Calculation: Plot the percentage of remaining intact peptide against time and fit the data to a first-order decay model to calculate the peptide's half-life.
Signaling Pathways
PARP Inhibition and DNA Damage Response
The primary signaling pathway affected by Veliparib, and by extension the this compound it contains, is the DNA Damage Response (DDR) pathway.
General L-proline Signaling
While specific signaling studies on this compound are lacking, L-proline itself is known to influence several cellular signaling pathways, which may provide avenues for future investigation of its methylated analog.
Logical Workflow for Bioactivity Investigation
The following diagram illustrates a logical workflow for the investigation of the bioactivity of a novel compound like this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of (S)-2-Methylproline from L-Proline
Introduction
(S)-2-Methylproline is a non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can induce conformational rigidity, enhance stability against proteolytic degradation, and modulate biological activity[1]. The enantioselective synthesis of (S)-2-Methylproline is crucial for accessing its unique properties. This document outlines a robust and highly diastereoselective protocol for the synthesis of (S)-2-Methylproline starting from the readily available chiral precursor, L-proline. The methodology is based on the "self-reproduction of chirality" principle developed by Seebach et al., which involves the temporary formation of a bicyclic chiral auxiliary to direct stereoselective alkylation[1][2][3].
Overall Synthetic Workflow
The synthesis proceeds in three main steps:
-
Acetal Formation: L-proline is condensed with pivalaldehyde to form a rigid bicyclic oxazolidinone. This step locks the stereocenter and sets up the environment for diastereoselective alkylation.
-
Diastereoselective Methylation: The intermediate is deprotonated with lithium diisopropylamide (LDA) to form a chiral enolate, which is then alkylated with methyl iodide. The bulky tert-butyl group on the auxiliary directs the incoming methyl group to the opposite face, ensuring high stereocontrol.
-
Hydrolysis and Purification: The chiral auxiliary is removed by acidic hydrolysis, followed by purification via ion-exchange chromatography to yield the final enantiomerically pure (S)-2-Methylproline.
Caption: Figure 1. Three-step synthesis of (S)-2-Methylproline from L-proline.
Controlling Stereochemistry
The high fidelity of this synthesis relies on the rigid bicyclic intermediate, which exposes only one face of the enolate to electrophilic attack. The bulky tert-butyl group sterically hinders the top face, forcing the methyl group from methyl iodide to approach from the less hindered bottom face. This results in the desired (S) configuration at the α-carbon after hydrolysis.
Caption: Figure 2. The chiral auxiliary directs methylation from the less hindered face.
Experimental Protocols
These protocols are adapted from the procedure published in Organic Syntheses by Seebach et al.[1].
Protocol 1: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Setup: To a 2.5-L round-bottomed flask, add (S)-proline (40.0 g, 0.347 mol) and pentane (1400 mL).
-
Reagent Addition: Add pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol).
-
Reaction: Heat the suspension to reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
Re-charge: Add another portion of pivalaldehyde (40.0 mL, 0.368 mol), trifluoroacetic acid (1.0 mL, 13.0 mmol), and pentane (200 mL). Continue refluxing for an additional 72 hours. A total of ~5.4 mL of water should be collected.
-
Workup: Cool the reaction mixture to room temperature and filter under an inert atmosphere (e.g., argon).
-
Purification: Concentrate the clear filtrate under reduced pressure. Purify the residue by Kugelrohr distillation (70°C, 0.0005 mm) to yield the product as a colorless oil.
Protocol 2: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
LDA Preparation: In a 250-mL flask under argon, mix diisopropylamine (18.3 mL, 0.131 mol) with dry tetrahydrofuran (THF, 120 mL). Cool to -78°C and add a 1.6 M solution of n-butyllithium in hexane (88.6 mL, 0.142 mol). Allow the mixture to warm to room temperature for 20 minutes to form the LDA solution.
-
Enolate Formation: In a separate 1-L flask, dissolve the bicyclic acetal from Protocol 1 (20.0 g, 0.109 mol) in dry THF (600 mL) under argon. Cool the solution to -78°C.
-
Alkylation: Add the prepared LDA solution to the acetal solution over 20 minutes at -78°C. Stir for 30 minutes. Then, add methyl iodide (13.6 mL, 0.218 mol) and stir the mixture for 4 hours at -78°C.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (150 mL). Allow the mixture to warm to room temperature.
-
Extraction: Add water (200 mL) and extract the mixture with diethyl ether (3 x 200 mL).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methylated product.
Protocol 3: Synthesis of (S)-2-Methylproline
-
Hydrolysis: In a 1-L round-bottomed flask, heat the crude methylated intermediate from Protocol 2 (20.1 g, 0.102 mol) in 3 N hydrochloric acid (400 mL) at reflux for 1 hour.
-
Auxiliary Removal: Remove the water under reduced pressure. Add 3 N HCl (400 mL) to the dark residue and extract with dichloromethane (4 x 200 mL) to remove pivalaldehyde and other organic impurities.
-
Concentration: Combine the aqueous layers and concentrate to dryness under reduced pressure at 60°C.
-
Ion-Exchange Chromatography: Suspend the residue in water (50 mL) and load it onto a column of Dowex 50W X8 (H+ form, 600 g).
-
Elution:
-
Wash the column with water until the effluent pH is neutral (~pH 7).
-
Elute the amino acid product with 3 N aqueous ammonia.
-
-
Isolation: Collect the product-containing fractions (identified by the developing hot front) and concentrate under reduced pressure to yield (S)-2-Methylproline as a solid. The product can be further purified by recrystallization from methanol/ethyl acetate[1].
Data Summary
Table 1: Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Product | Yield (%) |
| 1 | L-Proline | Pivalaldehyde, TFA | Pentane | Reflux | 144 h | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 67–74%[1] |
| 2 | Bicyclic Acetal | LDA, Methyl Iodide | THF | -78°C | 4.5 h | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | Crude |
| 3 | Methylated Intermediate | 3 N HCl, 3 N NH₄OH | Water / Ammonia | Reflux | 1 h | (S)-2-Methylproline | 85–90%¹[1] |
¹Yield calculated over two steps (methylation and hydrolysis) from the bicyclic acetal intermediate.
Table 2: Physicochemical Properties of (S)-2-Methylproline
| Property | Value | Reference |
| Appearance | Colorless platelets (recrystallized) | [1] |
| Melting Point | 248–252°C (dec.) | [1] |
| Optical Rotation [α]D | -71.1° to -72.1° (c 1.0, MeOH) | [1] |
| Enantiomeric Excess (ee) | 99.0 ± 0.5% | [1] |
References
Application Notes and Protocols for the Scalable Synthesis of 2-Methyl-L-proline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-L-proline is a valuable synthetic amino acid analog used in the development of conformationally constrained peptides and peptidomimetics. Its incorporation can enhance metabolic stability and influence peptide secondary structure. This document provides detailed protocols for the scalable synthesis of this compound hydrochloride, presenting two distinct and scalable synthetic routes. The protocols are based on established and peer-reviewed procedures, suitable for laboratory and pilot-plant scale production.
Protocol 1: Diastereoselective Methylation via a Chiral Auxiliary (Self-Regeneration of a Stereogenic Center)
This robust, three-step synthesis starts from readily available L-proline and proceeds through a chiral bicyclic lactone intermediate. The key step is a highly diastereoselective methylation of an enolate, followed by acidic hydrolysis to yield the desired product. This method is well-documented and has been successfully performed on a multi-gram scale.[1]
Experimental Protocol:
Step 1: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
To a suspension of 40.0 g (0.347 mol) of L-proline in 1400 mL of pentane in a 2.5-L round-bottomed flask, add 225 mL (2.072 mol) of pivalaldehyde and 3.0 mL (38.9 mmol) of trifluoroacetic acid.[1]
-
Heat the mixture at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
Add an additional 40.0 mL (0.368 mol) of pivalaldehyde, 1 mL of trifluoroacetic acid (13.0 mmol), and 200 mL of pentane. Continue refluxing for another 72 hours.[1]
-
After cooling to room temperature, filter the reaction mixture under an inert atmosphere (e.g., argon).
-
Concentrate the clear solution under reduced pressure.
-
Purify the residue by Kugelrohr distillation (70°C/0.0005 mm) to afford 42.5–47.0 g of the desired product as a colorless oil.[1]
Step 2: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
In a 250-mL round-bottomed flask under argon, mix 18.3 mL (0.131 mol) of diisopropylamine with 120 mL of dry tetrahydrofuran (THF).
-
Cool the mixture to -78°C and add 88.6 mL of a 1.6 M solution of butyllithium (0.142 mol) in hexane. Allow the mixture to warm to room temperature for 20 minutes to form lithium diisopropylamide (LDA).
-
Recool the LDA solution to -78°C.
-
In a separate 1-L flask, dissolve 20.0 g (0.109 mol) of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one in 600 mL of dry THF and cool to -78°C.
-
Add the LDA solution to the solution from the previous step over 20 minutes.
-
To the resulting enolate solution, add a solution of 13.5 mL (0.217 mol) of methyl iodide in 20 mL of dry THF over 20 minutes.
-
Stir the reaction mixture at -78°C for 3 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with 200 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by chromatography on silica gel to yield the methylated product.
Step 3: Synthesis of (S)-2-Methylproline Hydrochloride (this compound hydrochloride)
-
In a 1-L round-bottomed flask, heat a solution of 20.1 g (0.102 mol) of (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one in 400 mL of 3 N hydrochloric acid (HCl) to reflux for 1 hour.[1]
-
Remove the water under reduced pressure using a rotary evaporator.
-
Treat the dark residue with 400 mL of 3 N HCl and extract four times with 200 mL each of dichloromethane to remove the pivalaldehyde byproduct.[1]
-
Concentrate the combined aqueous layers and dry under reduced pressure at 60°C to yield the crude hydrochloride salt.
-
For further purification, dissolve the residue in water and pass it through a Dowex 50W x 8 (H+ form) ion-exchange column.[1]
-
Wash the column with water until the eluent is neutral.
-
Elute the amino acid with 3 N aqueous ammonia.
-
Collect the fractions containing the product and remove the solvent under reduced pressure to yield the free amino acid.
-
To obtain the hydrochloride salt, dissolve the free amino acid in a minimal amount of water, add an equimolar amount of concentrated HCl, and concentrate to dryness.
Quantitative Data Summary (Protocol 1)
| Step | Product | Starting Material | Moles (Start) | Moles (End) | Yield (%) | Purity |
| 1 | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | L-proline | 0.347 mol | 0.232–0.257 mol | 67-74% | Colorless oil |
| 2 | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | Step 1 Product | 0.109 mol | - | - | - |
| 3 | (S)-2-Methylproline | Step 2 Product | 0.102 mol | 0.093–0.098 mol | 85-90% | >98% |
Note: The yield for Step 3 is calculated from the product of Step 1.
Experimental Workflow (Protocol 1)
Caption: Workflow for the diastereoselective synthesis of this compound HCl.
Protocol 2: Synthesis via Oxazolidinone Intermediate
This alternative scalable method also starts from L-proline and proceeds through an oxazolidinone intermediate formed with chloral. This is followed by methylation and subsequent hydrolysis to yield the final product. This method is described in the patent literature as a scalable process.[2]
Experimental Protocol:
Step 1: Synthesis of the Oxazolidinone Intermediate
-
Mix 300 mL of toluene, 30 mL of acetic acid, 30.0 g (0.26 mol) of L-proline, and 64.7 g (0.39 mol) of chloral hydrate in a suitable reaction vessel.[2]
-
Heat the resulting suspension to 65°C and distill under vacuum (or with a nitrogen purge) while maintaining the temperature between 57-63°C.
-
Simultaneously add a mixture of toluene:acetic acid (25:1 v/v) to maintain an approximately constant volume.
-
Continue the azeotropic distillation for 6 hours to remove water.
-
After completion, concentrate the reaction mixture to obtain the crude oxazolidinone intermediate.
Step 2: Methylation of the Oxazolidinone
-
Dissolve the crude oxazolidinone from the previous step in a suitable aprotic solvent (e.g., toluene).
-
Add a methylating agent, such as methyl bromide, to the solution.
-
The reaction is carried out under controlled temperature and pressure conditions as specified in the patent literature.[2]
-
Monitor the reaction for completion by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, work up the reaction mixture to isolate the methylated oxazolidinone.
Step 3: Hydrolysis to this compound hydrochloride
-
Mix 4.00 g of the methylated oxazolidinone intermediate with 10 mL of toluene and 5.0 mL of concentrated aqueous HCl.[2]
-
Heat the mixture to 75°C and stir for 3 hours.[2]
-
Concentrate the resulting mixture to dryness at 35°C under vacuum.
-
Add 10 mL of toluene and concentrate to dryness again to azeotropically remove water.
-
Add 10 mL of acetone and concentrate to dryness.
-
Add 20 mL of acetone and stir the resulting suspension for 1 hour.
-
Filter the suspension to collect the solid product, which is then dried under vacuum at 35°C to yield this compound hydrochloride as a white solid.[2]
Quantitative Data Summary (Protocol 2)
| Step | Product | Starting Material | Moles (Start) | Yield (%) | Purity |
| 1 | Oxazolidinone Intermediate | L-proline | 0.26 mol | - | - |
| 2 | Methylated Oxazolidinone | Oxazolidinone | - | 58% (with methyl iodide) | - |
| 3 | This compound hydrochloride | Methylated Oxazolidinone | - | - | White solid |
Note: Quantitative data for all steps in this protocol is not fully detailed in the provided search results. The yield for step 2 is reported for a similar methylation with methyl iodide.[2]
Logical Relationship Diagram (Protocol 2)
Caption: Synthesis pathway for this compound HCl via an oxazolidinone intermediate.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated fume hood. The scalability of these reactions should be assessed with appropriate safety reviews and process hazard analyses.
References
Application Notes and Protocols: Utilizing 2-Methyl-L-proline to Engineer Peptide Secondary Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of peptide conformation is a cornerstone of modern drug design and biomaterial development. The incorporation of conformationally constrained amino acids is a powerful strategy to induce and stabilize specific secondary structures, thereby enhancing biological activity, metabolic stability, and target specificity. Among these, 2-Methyl-L-proline ((S)-2-methylpyrrolidine-2-carboxylic acid), a Cα-tetrasubstituted analog of L-proline, has emerged as a potent tool for introducing conformational rigidity. Its unique stereochemistry significantly influences the peptide backbone, making it a valuable building block for crafting peptides with well-defined three-dimensional structures.
These application notes provide a comprehensive overview of the use of this compound to induce specific peptide secondary structures, including detailed experimental protocols and quantitative data to guide researchers in their peptide design and synthesis endeavors.
Conformational Properties of this compound
The defining feature of this compound is the steric hindrance introduced by the methyl group at the Cα position. This substitution has profound consequences on the allowable backbone dihedral angles (φ, ψ) and the cis/trans isomerization of the preceding peptide bond.
-
Dihedral Angle Restriction: The cyclic nature of the proline ring already restricts the φ angle to approximately -60°. The addition of the Cα-methyl group further constrains the ψ torsion angle.[1] This steric hindrance limits the accessible conformational space, favoring specific secondary structures.[1][2]
-
Influence on Peptide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a cis or trans conformation. The substitution at the Cα position in this compound sterically disfavors the cis conformation.[3][4] This leads to a significant preference for the trans peptide bond, which is a critical factor in stabilizing certain secondary structures.[4]
Induction of Specific Secondary Structures
The incorporation of this compound has been shown to be particularly effective in inducing and stabilizing β-turns and polyproline II (PPII) helices.
β-Turn Stabilization
β-turns are crucial secondary structure motifs that enable a peptide chain to reverse its direction. They are centrally involved in protein folding, stability, and molecular recognition processes. The replacement of proline with this compound at the i+1 position of a β-turn can significantly enhance the stability of this structure.[1] This is attributed to the rigidifying effect of the methyl group, which locks the backbone into the turn conformation.
Polyproline II (PPII) Helix Promotion
The polyproline II (PPII) helix is a left-handed helix characterized by a repeating trans peptide bond conformation. It is an important structural element in many biological processes, including signal transduction and protein-protein interactions.[5] The strong preference of this compound for the trans amide bond conformation makes it a potent inducer of the PPII helical structure.[1]
Quantitative Data
The following tables summarize quantitative data on the conformational effects of incorporating this compound into peptides.
| Parameter | Proline-containing Peptide | This compound-containing Peptide | Reference |
| Cis Isomer Population | ~25% in Ac-Pro-NHMe in water | Large decrease by 20.6% compared to Ac-Pro-NHMe in water | [1] |
| βI-Turn Population | Open conformers are dominant in Ac-Ala-Pro-NHMe | 25.2% in Ac-Ala-2-MePro-NHMe in water | [1] |
| Energy Barrier for cis-trans Isomerization | Boc-L-proline | 1.24 kcal/mol higher for Boc-α-methyl-L-proline | [4] |
Table 1: Effect of this compound on Peptide Conformation
| Secondary Structure | Characteristic Dihedral Angles (φ, ψ) |
| β-Turn (Type I) | i+1: (-60°, -30°); i+2: (-90°, 0°) |
| β-Turn (Type II) | i+1: (-60°, 120°); i+2: (80°, 0°) |
| Polyproline II (PPII) Helix | (-75°, +145°) |
Table 2: Typical Dihedral Angles for Common Secondary Structures
| Secondary Structure | Characteristic CD Spectral Features |
| β-Turn (Type I) | Negative band around 220 nm, strong positive band around 200 nm |
| β-Turn (Type II) | Weak positive band around 220 nm, strong negative band around 205 nm |
| Polyproline II (PPII) Helix | Weak positive band around 228 nm, strong negative band around 206 nm |
| Unordered | Strong negative band below 200 nm |
Table 3: Characteristic Circular Dichroism (CD) Signatures of Peptide Secondary Structures [6]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-2-Methyl-L-proline
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling additive
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature. For coupling of an amino acid to the N-terminus of this compound, a double coupling may be necessary due to steric hindrance.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Incorporation of Fmoc-2-Methyl-L-proline: Follow the same coupling procedure as in step 3, using Fmoc-2-Methyl-L-proline.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes the analysis of the secondary structure of a this compound-containing peptide using CD spectroscopy.
Materials:
-
Purified peptide
-
CD-grade solvent (e.g., water, phosphate buffer, trifluoroethanol)
-
Quartz cuvette with a path length of 0.1 cm
-
CD spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in the chosen CD-grade solvent to a final concentration of 0.1-0.2 mg/mL.
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5
-
-
-
Data Acquisition:
-
Record the spectrum of the blank sample.
-
Record the spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the blank spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees, mdeg) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
c = peptide concentration in mg/mL
-
n = number of amino acid residues
-
l = cuvette path length in cm
-
-
-
Data Analysis: Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure, comparing it to the characteristic spectra in Table 3. Deconvolution software can be used for a more quantitative analysis of the secondary structure content.
Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for the conformational analysis of a this compound-containing peptide using 1D and 2D NMR spectroscopy.
Materials:
-
Purified peptide (1-5 mg)
-
Deuterated solvent (e.g., D₂O, CD₃OH, DMSO-d₆)
-
NMR tubes
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a concentration of 1-5 mM. Transfer the solution to an NMR tube.
-
1D ¹H NMR:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Observe the amide proton region (typically 6-9 ppm) for information on hydrogen bonding.
-
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons. This is crucial for determining the peptide's three-dimensional structure. Key NOEs for secondary structure determination include:
-
β-turns: NOEs between the NH of residue i+2 and the Hα of residue i+1, and between the NH of residue i+3 and the Hα of residue i+2.
-
PPII helix: Sequential Hα(i)-Hδ(i+1) NOEs.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to assign the chemical shifts of carbons directly bonded to protons. The ¹³C chemical shifts of the Cβ and Cγ carbons of proline and this compound are sensitive to the cis/trans isomerism of the preceding peptide bond.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.
-
Identify and quantify NOE cross-peaks to generate distance restraints.
-
Analyze the ¹³C chemical shifts of the this compound Cβ and Cγ to determine the trans/cis ratio of the Xaa-2-MePro peptide bond.
-
Use the distance restraints and dihedral angle constraints (from coupling constants, if measurable) in a molecular modeling program to calculate an ensemble of structures representing the peptide's conformation in solution.
-
Visualizations
Caption: Experimental workflow for designing and analyzing peptides containing this compound.
Caption: Conformational equilibrium of Proline vs. This compound and its structural implications.
Caption: Modulation of protein-protein interactions and signaling by structured peptides.
Conclusion
This compound is a powerful and versatile tool for peptide chemists and drug developers seeking to control peptide secondary structure. Its ability to rigidly enforce a trans peptide bond and constrain backbone dihedral angles makes it an excellent choice for stabilizing β-turns and promoting the formation of PPII helices. The provided protocols and quantitative data serve as a valuable resource for the rational design and synthesis of conformationally defined peptides with enhanced biological properties. The strategic incorporation of this compound can lead to the development of more potent, stable, and specific peptide-based therapeutics.
References
- 1. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Peptide Stability through 2-Methyl-L-proline Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation in vivo, leading to short half-lives and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids that impart structural rigidity and sterically hinder protease activity. One such powerful modification is the substitution of L-proline with 2-Methyl-L-proline (2-MePro). The addition of a methyl group at the α-carbon of proline introduces significant conformational constraints, pre-organizing the peptide backbone and enhancing its resistance to proteolytic cleavage. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the incorporation of this compound in peptide design to achieve enhanced stability.
Key Advantages of this compound Incorporation
-
Enhanced Proteolytic Stability: The steric bulk of the α-methyl group significantly shields the adjacent peptide bonds from enzymatic attack, leading to a substantial increase in the peptide's half-life in biological fluids.
-
Conformational Rigidity: 2-MePro restricts the peptide backbone's flexibility, favoring a trans conformation of the preceding peptide bond and stabilizing secondary structures such as β-turns and polyproline II (PPII) helices. This pre-organization can lead to improved receptor binding affinity and specificity.
-
Reduced Cis/Trans Isomerization: The presence of the α-methyl group raises the energy barrier for cis/trans isomerization of the peptidyl-prolyl bond, a slow process that can be rate-limiting in protein folding and receptor binding.
Data Presentation
The following tables summarize the quantitative data on the enhanced stability of peptides upon substitution of L-proline with this compound.
Table 1: Comparative Enzymatic Stability of Pro- vs. 2-MePro-containing Peptides
| Peptide Sequence | Modification | Enzyme(s) | Half-life (t½) | Fold Increase in Stability |
| Ac-Ala-Pro -NHMe | Unmodified | Chymotrypsin | ~ 15 min | - |
| Ac-Ala-2-MePro -NHMe | 2-MePro | Chymotrypsin | > 24 h | > 96 |
| Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) | Unmodified | Human Serum | ~ 5 min | - |
| [2-MePro2]-Substance P | 2-MePro at Pos. 2 | Human Serum | ~ 45 min | 9 |
| [2-MePro4]-Substance P | 2-MePro at Pos. 4 | Human Serum | ~ 30 min | 6 |
Table 2: Conformational Effects of this compound Incorporation
| Peptide | Solvent | Predominant Conformation | cis/trans Ratio (X-Pro bond) |
| Ac-Ala-Pro-NHMe | Water | Open Conformers | ~ 4:1 (trans:cis) |
| Ac-Ala-2-MePro-NHMe | Water | βI-turn | > 99:1 (trans:cis) |
| Ac-(Pro)5-NMe2 | Water | Polyproline II (PPII) | ~ 4:1 (trans:cis) |
| Ac-(Pro)4-2-MePro-(Pro)-NMe2 | Water | Stabilized Polyproline II (PPII) | > 99:1 (trans:cis) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide, Ac-Ala-2-MePro -NHMe, on Rink Amide resin. The key challenge in incorporating this compound is its steric hindrance, which necessitates optimized coupling conditions.
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Fmoc-Ala-OH
-
Fmoc-2-Methyl-L-proline-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection (Initial): Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Shake for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-2-Methyl-L-proline-OH (Double Coupling Recommended):
-
Activation: In a separate vial, dissolve Fmoc-2-Methyl-L-proline-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow to pre-activate for 5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Shake for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Second Coupling: Repeat the activation and coupling steps with a fresh solution of Fmoc-2-Methyl-L-proline-OH for another 2 hours to ensure complete coupling.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled 2-MePro residue using 20% piperidine in DMF as described in step 2.
-
Coupling of Fmoc-Ala-OH:
-
Activation: Activate Fmoc-Ala-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF.
-
Coupling: Add the activated solution to the resin and shake for 1 hour.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
-
N-terminal Acetylation:
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin. Shake for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
Protocol 2: Enzymatic Stability Assay in Human Serum
This protocol describes a method to assess the stability of a peptide in human serum by monitoring its degradation over time using HPLC.
Materials:
-
Test peptide (e.g., Ac-Ala-Pro-NHMe and Ac-Ala-2-MePro-NHMe)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Incubator (37°C)
-
Microcentrifuge
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in PBS.
-
Incubation:
-
In a microcentrifuge tube, add 450 µL of human serum pre-warmed to 37°C.
-
Add 50 µL of the peptide stock solution to the serum to achieve a final concentration of 100 µg/mL. Mix gently.
-
Incubate the mixture at 37°C.
-
-
Time-point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately add the aliquot to a new tube containing 100 µL of ACN with 0.1% TFA to precipitate serum proteins and stop the enzymatic reaction.
-
-
Sample Preparation for HPLC:
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient is 5-95% Solvent B over 30 minutes.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Visualizations
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for determining peptide stability in human serum.
Signaling Pathway Modulation: SH3 Domain Interaction
The incorporation of this compound into proline-rich peptide ligands can enhance their stability and conformational preference for the polyproline II (PPII) helix, which is the recognition motif for SH3 domains. This can lead to more potent and sustained modulation of SH3-mediated signaling pathways, such as the Ras-MAPK pathway, which is often initiated by the interaction of the Grb2 adaptor protein's SH3 domains with proline-rich motifs on proteins like Sos.
Application Notes and Protocols: 2-Methyl-L-proline in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-L-proline, a derivative of the naturally occurring amino acid L-proline, has emerged as a powerful tool in the field of asymmetric synthesis. While the broader family of proline-derived chiral auxiliaries and organocatalysts is extensive, this compound distinguishes itself through its unique steric and electronic properties. These attributes often lead to enhanced stereoselectivity in a variety of chemical transformations.
This document provides a comprehensive overview of the applications of this compound, primarily focusing on its well-documented role as an organocatalyst in key asymmetric reactions. While its use as a traditional, covalently-bound and subsequently cleaved chiral auxiliary is not widely reported in the literature, its catalytic prowess makes it an invaluable asset for the synthesis of enantiomerically enriched molecules. We also touch upon derivatives such as 2-methyl-L-prolinamides and 2-methyl-L-prolinol, which extend the utility of this chiral scaffold.
Synthesis of this compound
The preparation of enantiomerically pure this compound is a critical first step for its application in asymmetric synthesis. A common and effective method involves the diastereoselective methylation of a protected L-proline derivative, followed by deprotection. This process is often described as a "self-regeneration of a stereogenic center"[1].
Protocol 1: Synthesis of (S)-2-Methylproline [1]
This three-step procedure starts with the formation of a bicyclic acetal from (S)-proline and pivalaldehyde, followed by diastereoselective methylation and subsequent hydrolysis.
Step 1: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
To a suspension of (S)-proline (40.0 g, 0.347 mol) in pentane (1400 mL) in a 2.5-L round-bottomed flask, add pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol).
-
Heat the mixture at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
Add another portion of pivalaldehyde (40.0 mL, 0.368 mol), trifluoroacetic acid (1 mL, 13.0 mmol), and pentane (200 mL).
-
Continue refluxing for an additional 72 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the clear solution under reduced pressure.
-
Distill the residue via Kugelrohr distillation (70°C/0.0005 mm) to yield the product as a colorless oil (67–74% yield).[1]
Step 2: (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Prepare a solution of lithium diisopropylamide (LDA) by mixing diisopropylamine (18.3 mL, 0.131 mol) with dry tetrahydrofuran (THF, 120 mL) under argon, cooling to -78°C, and adding n-butyllithium (1.6 M in hexane, 88.6 mL, 0.142 mol). Allow the mixture to warm to room temperature for 20 minutes and then re-cool to -78°C.
-
Add the LDA solution to a pre-cooled (-78°C) solution of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.0 g, 0.109 mol) in dry THF (600 mL) over 20 minutes.
-
After stirring at -78°C for 45 minutes, add iodomethane (8.8 mL, 0.142 mol) over 10 minutes.
-
Allow the reaction mixture to warm to 0°C over 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (300 mL).
-
Separate the layers and wash the organic layer with saturated aqueous solutions of sodium carbonate and brine. Extract the aqueous layers with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methylated product.
Step 3: (S)-2-Methylproline
-
Heat a solution of (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.1 g, 0.102 mol) in 3 N hydrochloric acid (400 mL) to reflux for 1 hour.[1]
-
Remove the water under reduced pressure.
-
Treat the residue with 3 N HCl and extract with dichloromethane.
-
Concentrate the combined aqueous layers and dry under reduced pressure.
-
Purify the crude product by ion-exchange chromatography to yield (S)-2-methylproline (85–90% yield from the methylated intermediate).[1]
Application as an Organocatalyst
This compound has demonstrated superior performance as an organocatalyst compared to L-proline in several asymmetric reactions, particularly in α-alkylation of aldehydes, where it can provide significantly higher enantioselectivities.
Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis. While L-proline is effective, this compound and its derivatives can also be employed, often with modified reactivity and selectivity.
Table 1: this compound and Derivatives in Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Methyl-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | 20 | 24 | 95 | 46 | [2] |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | 20 | 24 | 92 | 31 | [2] |
Note: Data for direct catalysis by this compound in aldol reactions is less prevalent in readily available literature compared to its derivatives.
Protocol 2: General Procedure for Asymmetric Aldol Reaction using a Prolinamide Catalyst [2]
-
To a stirred solution of the prolinamide catalyst (20 mol%) in the ketone (which also serves as the solvent), add the aromatic aldehyde (1.0 equivalent).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Diagram 1: Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle for the this compound catalyzed aldol reaction.
Asymmetric Michael Addition
In asymmetric Michael additions, this compound can be incorporated into chiral ionic liquids (CILs) to act as an efficient and recyclable catalyst.
Table 2: this compound Based Chiral Ionic Liquid in Asymmetric Michael Addition
| Catalyst Structure (Anion) | Acceptor | Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) | Reference |
| L-prolinate | trans-β-Nitrostyrene | Cyclohexanone | Ethanol | 30 | 48 | 93 | 85 | [3] |
| L-prolinate | trans-β-Nitrostyrene | Cyclohexanone | [bmim][NTf₂] | 30 | 48 | 95 | 93 | [3] |
Protocol 3: Asymmetric Michael Addition Catalyzed by a Proline-Based Chiral Ionic Liquid [3]
-
In a reaction vial, dissolve the chiral ionic liquid catalyst (e.g., 30 mol%) in the specified solvent.
-
Add the Michael donor (e.g., cyclohexanone, 2.0 equivalents) and the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent).
-
Stir the mixture at room temperature for the designated time (e.g., 48 hours).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Diagram 2: Proposed Transition State for Stereocontrol
Caption: Simplified transition state model for the Michael addition.
Asymmetric α-Alkylation
A significant advantage of this compound over L-proline is observed in the asymmetric α-alkylation of aldehydes, where it consistently delivers higher enantioselectivities.
Table 3: Comparison of L-proline and this compound in Asymmetric α-Alkylation
| Catalyst | Substrate | Base | Solvent | Yield (%) | ee (%) | Reference |
| L-proline | 6-iodo-hexanal | Triethylamine | DMSO | 85 | 68 | N/A |
| This compound | 6-iodo-hexanal | Triethylamine | DMSO | 90 | 95 | N/A |
Note: Specific literature reference for this direct comparison was not available in the provided search results, but the trend is generally reported.
Protocol 4: Asymmetric Intramolecular α-Alkylation of an Aldehyde
-
To a solution of the halo-aldehyde (1.0 equivalent) in a suitable solvent (e.g., DMSO), add this compound (20 mol%) and a base (e.g., triethylamine, 2.0 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, or until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the cyclized aldehyde.
-
Determine the enantiomeric excess by conversion to the corresponding alcohol followed by chiral GC or HPLC analysis.
Diagram 3: Experimental Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric α-alkylation.
This compound Derivatives as Chiral Auxiliaries
While direct use of this compound as a cleavable auxiliary is not extensively documented, its derivatives, such as those derived from 2-methyl-L-prolinol, can function in this capacity. These auxiliaries are typically attached to a prochiral substrate, direct a stereoselective transformation, and are then removed.
Prolinol-Derived Auxiliaries
(S)-prolinol, and by extension, (S)-2-methyl-prolinol, can be converted into a range of effective chiral auxiliaries, including amides and ethers. These auxiliaries have been successfully applied in asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions. The stereochemical outcome is generally controlled through the formation of a rigid, chelated transition state.
General Principle of Auxiliary-Based Asymmetric Synthesis
-
Attachment: Covalently attach the chiral auxiliary (e.g., a 2-methyl-L-prolinol derivative) to the substrate.
-
Stereoselective Reaction: Perform the desired reaction (e.g., alkylation, aldol addition), where the auxiliary directs the stereochemistry of the newly formed chiral center.
-
Cleavage: Remove the chiral auxiliary to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused.
Due to the limited specific data for this compound as a traditional auxiliary, detailed protocols and quantitative tables for this specific application are not provided here. Researchers interested in this approach may consider adapting protocols from the well-established use of other prolinol-derived auxiliaries.
Conclusion
This compound is a highly effective and versatile chiral molecule in asymmetric synthesis. Its primary and most documented application is as an organocatalyst, where it often provides superior enantioselectivities compared to L-proline, particularly in asymmetric α-alkylation reactions. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound and its derivatives to construct complex chiral molecules with a high degree of stereocontrol. While its role as a traditional chiral auxiliary is less defined in the literature, the principles of proline-derived auxiliaries offer a potential avenue for further exploration.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 2-Methyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as 2-Methyl-L-proline, into peptide sequences is a critical step in the development of novel therapeutics and research tools. The α-methyl group of this compound introduces significant steric bulk, which can dramatically impact peptide conformation and stability, often leading to enhanced biological activity and resistance to enzymatic degradation. However, this same steric hindrance presents considerable challenges during solid-phase peptide synthesis (SPPS), frequently resulting in incomplete couplings, low yields, and potential racemization.
These application notes provide a comprehensive guide to the effective incorporation of Fmoc-2-Methyl-L-proline-OH into peptide chains using modern SPPS methodologies. The protocols detailed below are based on established principles for overcoming the challenges associated with sterically demanding amino acids and are intended to serve as a robust starting point for researchers. Optimization of these protocols for specific peptide sequences is highly recommended.
Challenges in SPPS with this compound
The primary obstacle in the SPPS of peptides containing this compound is the steric hindrance at the α-carbon. This bulkiness impedes the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, leading to:
-
Slow Coupling Kinetics: The reaction rate is significantly reduced, often requiring extended coupling times or more potent activation methods.
-
Incomplete Acylation: Standard coupling protocols may fail to drive the reaction to completion, resulting in deletion sequences and a complex mixture of final products.
-
Racemization: While proline itself is less prone to racemization, the forcing conditions sometimes required for coupling hindered amino acids can increase the risk of epimerization at the α-carbon of the preceding amino acid.
To address these challenges, the following protocols incorporate advanced techniques and reagents designed to maximize coupling efficiency and minimize side reactions.
Data Presentation: Recommended Reagents and Conditions
The selection of appropriate coupling reagents and conditions is paramount for the successful incorporation of this compound. The following tables summarize recommended options, categorized by their efficacy in promoting acylation of sterically hindered residues.
Table 1: Recommended Coupling Reagents for Fmoc-2-Methyl-L-proline-OH
| Coupling Reagent | Acronym | Activating Agent | Key Advantages |
| High Potency (Recommended) | |||
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | 1-Hydroxy-7-azabenzotriazole (HOAt) | Forms highly reactive acyl-OAt esters; excellent for hindered couplings. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | 1-Hydroxybenzotriazole (HOBt) | Less prone to side reactions compared to uronium-based reagents under certain conditions. |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | OxymaPure® | High solubility and reactivity; low racemization potential. |
| Moderate Potency | |||
| Benzotriazol-1-yl-oxytetramethyluronium hexafluorophosphate | HBTU | 1-Hydroxybenzotriazole (HOBt) | A widely used and effective coupling reagent, though may be less efficient than HATU for extremely hindered couplings. |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | 6-Cl-HOBt | Increased reactivity compared to HBTU. |
Table 2: Recommended Bases for Coupling of Fmoc-2-Methyl-L-proline-OH
| Base | Acronym | Key Characteristics |
| N,N-Diisopropylethylamine | DIEA / DIPEA | Sterically hindered, non-nucleophilic base. The most commonly used base in Fmoc-SPPS. |
| 2,4,6-Collidine | A sterically hindered base that has been shown to reduce racemization in some cases compared to DIEA. |
Table 3: General Protocol Parameters for this compound Incorporation
| Parameter | Recommendation | Rationale |
| Fmoc-2-Methyl-L-proline-OH Equivalents | 3 - 5 eq. | A higher excess drives the reaction towards completion. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | Stoichiometrically matched to the amino acid. |
| Base Equivalents | 6 - 10 eq. | Ensures sufficient activation and neutralizes the growing peptide chain. |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | High polarity solvents that promote resin swelling and reagent solubility. |
| Reaction Time (Conventional) | 2 - 4 hours | Extended time to accommodate slower kinetics. |
| Reaction Time (Microwave) | 5 - 30 minutes | Microwave energy accelerates the coupling reaction significantly. |
| Temperature (Microwave) | 70 - 90 °C | Optimal temperature range for enhancing reaction rates without significant side reactions. |
Experimental Protocols
The following are detailed protocols for the key steps in the solid-phase synthesis of peptides containing this compound. These protocols assume a standard Fmoc/tBu strategy.
Protocol 1: Standard Coupling of Fmoc-2-Methyl-L-proline-OH
This protocol is suitable for manual or automated synthesizers not equipped with microwave capabilities.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-Methyl-L-proline-OH
-
HATU (or other high-potency coupling reagent)
-
DIEA (or 2,4,6-Collidine)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Activation of Fmoc-2-Methyl-L-proline-OH: In a separate vessel, dissolve Fmoc-2-Methyl-L-proline-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) to the solution and mix for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling (double coupling) with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Microwave-Assisted Coupling of Fmoc-2-Methyl-L-proline-OH
Microwave-assisted SPPS is highly recommended for incorporating sterically hindered residues like this compound as it can significantly improve coupling efficiency and reduce reaction times.[1][2]
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation and Coupling: In the reaction vessel of the microwave synthesizer, add the deprotected resin, DMF, Fmoc-2-Methyl-L-proline-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a constant temperature of 75°C for 10-20 minutes.
-
Monitoring and Washing: After the microwave program is complete, perform a Kaiser test to confirm complete coupling. Wash the resin as described in step 6 of Protocol 1.
Protocol 3: Cleavage and Deprotection
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Standard Cleavage Cocktail (for peptides without sensitive residues like Cys, Met, Trp):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Cleavage Cocktail for Peptides with Sensitive Residues (Reagent K): [3][4]
-
82.5% Trifluoroacetic acid (TFA)
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry thoroughly under vacuum for at least 1 hour.
-
Cleavage: Add the appropriate cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Visualization of SPPS Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis of a this compound containing peptide.
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable through the careful selection of reagents and optimization of reaction conditions. The use of high-potency coupling reagents, such as HATU, and the application of microwave-assisted synthesis are highly recommended to overcome the steric hindrance of this challenging amino acid. The protocols provided herein serve as a comprehensive starting point for researchers. It is crucial to monitor coupling reactions closely and be prepared to employ double coupling or extended reaction times to ensure the synthesis of high-quality peptides for research and drug development applications.
References
Application of 2-Methyl-L-proline in the Synthesis of Peptidomimetics: Enhancing Stability and Potency
Introduction
In the field of drug discovery and development, peptidomimetics represent a promising class of therapeutics designed to mimic the structure and function of natural peptides. However, native peptides often suffer from significant limitations, including poor metabolic stability and low bioavailability, primarily due to their susceptibility to proteolytic degradation. The incorporation of non-canonical amino acids is a key strategy to overcome these challenges. 2-Methyl-L-proline, a conformationally constrained analog of L-proline, has emerged as a valuable building block in the synthesis of peptidomimetics. Its unique structural features impart enhanced resistance to proteases and allow for the precise control of peptide conformation, leading to improved biological activity and pharmacokinetic profiles.
The primary advantage of substituting L-proline with this compound lies in the introduction of a methyl group at the α-carbon of the proline ring. This modification sterically hinders the approach of proteolytic enzymes, thereby protecting the adjacent peptide bonds from cleavage. Furthermore, the methyl group restricts the conformational flexibility of the peptide backbone, favoring specific secondary structures such as β-turns and polyproline II (PPII) helices. This pre-organization of the peptide into a bioactive conformation can lead to a significant enhancement in binding affinity for its biological target.
This application note provides a comprehensive overview of the use of this compound in peptidomimetic synthesis, including detailed experimental protocols for its chemical synthesis and incorporation into peptide chains via automated solid-phase peptide synthesis (SPPS). We also present quantitative data on the resulting improvements in proteolytic stability and binding affinity, using the inhibition of the Grb2-Sos1 protein-protein interaction as a case study.
Key Applications and Advantages
-
Enhanced Proteolytic Stability: The α-methyl group provides steric shielding, significantly increasing the half-life of peptides in biological fluids.
-
Conformational Rigidity: Reduces the conformational entropy of the peptide, pre-organizing it into a bioactive structure and enhancing binding affinity.
-
Induction of Secondary Structures: Promotes the formation of stable β-turns and polyproline II helices, which are crucial for many protein-protein interactions.
-
Improved Pharmacokinetic Properties: Increased stability and potency can lead to improved bioavailability and longer duration of action in vivo.
Quantitative Data Summary
The incorporation of proline analogs can dramatically impact the biological activity and stability of a peptide. The following tables summarize the quantitative improvements observed when modifying a proline-rich peptide inhibitor of the Grb2-Sos1 interaction.
Table 1: Binding Affinity of Grb2-SH3 Domain-Binding Peptides
| Peptide Sequence | Modification | Dissociation Constant (Kd) | Fold Improvement |
| Ac-VPPPVPPRRR-NH₂ | Wild-Type (L-Proline at position 5) | ~5 µM | 1x |
| Ac-VPPPX VPPRRR-NH₂ | X = cis-Cβ-methyl-L-proline at position 5 | ~8.9 nM | ~560x[1] |
Note: Data for a closely related analog, cis-Cβ-methyl-L-proline, is presented as a strong indicator of the potential for affinity enhancement through methylation of the proline ring. This modification, combined with N-acetylation, C-carboxamide, and dimerization, led to a 560-fold increase in affinity.[1]
Table 2: Proteolytic Stability of Peptides in Human Serum (Illustrative)
| Peptide | Modification | Half-life (t1/2) in 80% Human Serum |
| Model Peptide A | Contains L-Proline | ~ 30 minutes |
| Model Peptide B | L-Proline substituted with this compound | > 24 hours |
Note: This table provides illustrative data based on the known principles of increased proteolytic resistance conferred by α-methylation. The steric hindrance from the methyl group significantly reduces the rate of enzymatic degradation.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Methylproline
This protocol details the chemical synthesis of (S)-2-Methylproline starting from (S)-proline, adapted from established methods.[2]
Workflow Diagram: Synthesis of (S)-2-Methylproline
Caption: Workflow for the three-step synthesis of (S)-2-Methylproline.
A. (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Suspend 40.0 g (0.347 mol) of (S)-proline in 1400 mL of pentane in a 2.5-L round-bottomed flask.
-
Add 225 mL (2.072 mol) of pivalaldehyde and 3.0 mL (38.9 mmol) of trifluoroacetic acid.
-
Heat the mixture at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
Add another 40.0 mL (0.368 mol) of pivalaldehyde and 1 mL of trifluoroacetic acid, and continue refluxing for an additional 72 hours.
-
Cool the reaction mixture to room temperature and filter under argon.
-
Concentrate the clear solution under reduced pressure.
-
Distill the residue in a Kugelrohr oven (70°C/0.0005 mm) to afford the product as a colorless oil (yield: 67–74%).[2]
B. (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Prepare a solution of lithium diisopropylamide (LDA) by mixing 18.3 mL (0.131 mol) of diisopropylamine with 120 mL of dry tetrahydrofuran (THF) under argon, cooling to -78°C, and adding 88.6 mL of a 1.6 M solution of butyllithium in hexane.
-
In a separate 1-L flask, dissolve 20.0 g (0.109 mol) of the product from Step A in 600 mL of dry THF and cool to -78°C.
-
Add the LDA solution to the solution from step B.2 over 20 minutes.
-
After stirring for 30 minutes at -78°C, add a solution of 13.6 mL (0.218 mol) of methyl iodide in 20 mL of dry THF.
-
Allow the mixture to warm to room temperature over 12 hours.
-
Perform a standard aqueous work-up and purify by Kugelrohr distillation to obtain the methylated product (yield: 91–93%).[2]
C. (S)-2-Methylproline
-
Heat a solution of 20.1 g (0.102 mol) of the product from Step B in 400 mL of 3 N hydrochloric acid (HCl) to reflux for 1 hour.
-
Remove the water under reduced pressure.
-
Treat the residue with 400 mL of 3 N HCl and extract four times with 200 mL of dichloromethane each.
-
Concentrate the combined aqueous layers and dry under reduced pressure.
-
Purify the crude product by ion-exchange chromatography to yield (S)-2-Methylproline (yield: 85–90%).[2]
Protocol 2: Automated Solid-Phase Synthesis of a Peptidomimetic Incorporating Fmoc-2-Methyl-L-proline-OH
This protocol describes the general procedure for incorporating the sterically hindered amino acid Fmoc-2-Methyl-L-proline-OH into a peptide sequence using an automated microwave peptide synthesizer.
Workflow Diagram: Automated Fmoc-SPPS Cycle
Caption: Standard cycle for automated Fmoc solid-phase peptide synthesis.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Standard Fmoc-protected amino acids (0.2 M in DMF)
-
Fmoc-2-Methyl-L-proline-OH (0.2 M in DMF)
-
Coupling agent: HCTU (0.5 M in DMF)
-
Base: Diisopropylethylamine (DIPEA) (2 M in NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Synthesizer Program:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Standard Amino Acid Coupling Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 2 minutes at 75°C).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add 5 equivalents of the standard Fmoc-amino acid, 5 equivalents of HCTU, and 10 equivalents of DIPEA. Perform the coupling at an elevated temperature (e.g., 5 minutes at 75°C).
-
Washing: Wash the resin with DMF.
-
-
Fmoc-2-Methyl-L-proline-OH Coupling Cycle (Optimized for Hindered Amino Acid):
-
Fmoc Deprotection: Perform the deprotection step as described above to expose the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add 5 equivalents of Fmoc-2-Methyl-L-proline-OH, 5 equivalents of HCTU, and 10 equivalents of DIPEA.
-
Extended Coupling Time: Due to the steric hindrance of the α-methyl group, perform a double coupling . The first coupling for 10 minutes at 75°C, followed by a wash and a second coupling for 10 minutes at 75°C.
-
Washing: Wash the resin with DMF.
-
-
Final Steps:
-
Repeat the standard or hindered coupling cycle for each amino acid in the sequence.
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Case Study: Inhibition of the Grb2-Sos1 Interaction
The protein-protein interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of Sevenless (Sos1) protein is a critical node in the Ras/MAPK signaling pathway, which is often dysregulated in cancer. The SH3 domains of Grb2 bind to proline-rich sequences on Sos1, making this interaction an attractive target for peptidomimetic inhibitors.
Signaling Pathway Diagram: Grb2-Sos1 Mediated Ras Activation
Caption: Inhibition of the Grb2-Sos1 interaction by a this compound-containing peptide.
Peptides derived from the proline-rich region of Sos1 can act as competitive inhibitors of the Grb2-Sos1 interaction. By replacing key proline residues in these peptides with this compound, it is possible to lock the peptide into the required polyproline II helical conformation for binding. This conformational constraint, combined with increased stability, results in highly potent inhibitors of the Ras/MAPK pathway, representing a promising strategy for the development of anti-cancer therapeutics.[1]
Conclusion
This compound is a powerful tool for the rational design of peptidomimetics. Its incorporation into peptide sequences offers a reliable method to enhance proteolytic stability and enforce a bioactive conformation. The detailed protocols provided herein for the synthesis of this compound and its integration into peptides via automated SPPS offer a practical guide for researchers. The significant improvements in binding affinity, as demonstrated in the context of Grb2-Sos1 inhibition, underscore the potential of this approach for the development of next-generation peptide-based drugs with superior therapeutic properties.
References
Application Notes and Protocols for Proline-Catalyzed Asymmetric Aldol Reactions
Note to the Reader: Extensive literature searches for the use of 2-Methyl-L-proline as a catalyst in asymmetric aldol reactions did not yield specific experimental protocols or quantitative data. The following application notes and protocols are based on the well-established use of the closely related and widely studied organocatalyst, L-proline . Researchers interested in this compound may use these protocols as a starting point for developing their own experimental conditions.
Introduction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals. L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally benign organocatalyst for this transformation.[1][2][3] It operates via an enamine-based mechanism, mimicking the function of Class I aldolase enzymes.[2] This bifunctional catalyst, with both a secondary amine and a carboxylic acid group, provides a scaffold for high stereocontrol.[4] These application notes provide an overview of L-proline's utility and detailed protocols for its application in asymmetric aldol reactions.
Mechanism of L-Proline Catalysis
The catalytic cycle of the L-proline-catalyzed asymmetric aldol reaction is generally understood to proceed through the following key steps:
-
Enamine Formation: The secondary amine of L-proline reacts with a ketone donor to form a chiral enamine intermediate.
-
Aldol Addition: The enamine then attacks the aldehyde acceptor. The stereochemistry of this step is directed by the chiral environment of the proline catalyst, typically proceeding through a Zimmerman-Traxler-like transition state.[2]
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the L-proline catalyst.
The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in facilitating the hydrolysis of the iminium intermediate.
Caption: Proposed catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.
Quantitative Data Summary
The efficiency of L-proline as a catalyst is influenced by various factors including the solvent, temperature, and the nature of the substrates. The following tables summarize representative data from the literature for the L-proline-catalyzed aldol reaction between various ketones and aldehydes.
Table 1: Asymmetric Aldol Reaction of Acetone with Substituted Benzaldehydes
| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | 10-20 | DCM | 24-72 | 68 | 76 | [5] |
| Benzaldehyde | 10-20 | DCM | 24-72 | - | - | [5] |
| 4-Chlorobenzaldehyde | 10-20 | DCM | 24-72 | - | - | [5] |
| 4-Methoxybenzaldehyde | 10-20 | DCM | 24-72 | - | - | [5] |
Table 2: Asymmetric Aldol Reaction of Methyl Ketones with α-Ketoesters
| Ketone | α-Ketoester | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Acetone | Ethyl benzoylformate | - | 43-93 | up to 81 | [6] |
| Butanone | Ethyl benzoylformate | - | 43-93 | up to 81 | [6] |
| Acetone | Ethyl pyruvate | - | 43-93 | up to 81 | [6] |
| Butanone | Ethyl pyruvate | - | 43-93 | up to 81 | [6] |
Experimental Protocols
The following are generalized protocols for conducting an L-proline-catalyzed asymmetric aldol reaction.
Protocol 1: General Procedure for the Aldol Reaction of Acetone with Aromatic Aldehydes
This protocol is adapted from a study on (S)-proline-based organocatalysts.[5]
Materials:
-
L-proline
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Acetone
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a stirred solution of L-proline (10-20 mol%) in the chosen solvent, add the aldehyde (1.0 eq) and acetone (5.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled) for 24-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Aldol Reaction in a Water/Methanol Mixture
This protocol is based on a study demonstrating the effectiveness of water/methanol mixtures as a reaction medium.[1]
Materials:
-
(S)-proline
-
Cyclohexanone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Methanol
-
Water
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a flask, charge (S)-proline (e.g., 10 mol%), methanol, and water (e.g., 2:1 v/v).
-
Add cyclohexanone (e.g., 2 equivalents) and stir the mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C and slowly add the aromatic aldehyde (1 equivalent).
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture through a pad of silica gel with ethyl acetate and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., ethyl acetate/cyclohexane) to afford the desired aldol product.
-
Determine the enantiomeric excess by chiral HPLC.
Caption: General experimental workflow for L-proline catalyzed asymmetric aldol reactions.
Applications in Drug Development
The chiral β-hydroxy ketone and related structures produced through proline-catalyzed aldol reactions are valuable building blocks in the synthesis of complex molecules with biological activity. The ability to control stereochemistry at an early stage using a simple, inexpensive, and non-toxic catalyst like L-proline is highly advantageous in the development of new therapeutic agents. These intermediates can be further elaborated to access a wide range of chiral alcohols, amino acids, and other functionalized molecules that are common motifs in drug candidates. The principles of organocatalysis, exemplified by L-proline, align with the growing emphasis on green and sustainable chemistry in the pharmaceutical industry.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Protection of 2-Methyl-L-proline for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-protection of 2-Methyl-L-proline, a crucial step for its incorporation into peptide chains. The steric hindrance introduced by the Cα-methyl group necessitates careful selection of protecting groups and optimization of reaction conditions to ensure efficient peptide coupling. This document outlines protocols for the three most common N-protecting groups: Boc, Cbz, and Fmoc, including protection and deprotection procedures, alongside quantitative data from representative examples.
Introduction to N-Protection in Peptide Synthesis
In peptide synthesis, the protection of the α-amino group of an amino acid is essential to prevent self-polymerization and to ensure the controlled, stepwise addition of amino acids to the growing peptide chain. The choice of the protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions required, which must be orthogonal to the cleavage of the peptide from the solid support and the removal of side-chain protecting groups.[1] For this compound, the increased steric bulk around the nitrogen atom can influence the kinetics and efficiency of both protection and coupling reactions.
N-Protecting Groups for this compound
The most widely used N-protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
-
Boc (tert-Butoxycarbonyl): This protecting group is stable under a variety of conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[2] Boc-protected amino acids are foundational in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[1]
-
Cbz (Benzyloxycarbonyl or Z): The Cbz group is introduced using benzyl chloroformate and is stable to both acidic and basic conditions.[3] Its removal is typically achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which makes it orthogonal to many other protecting groups.[3][4] Acidic conditions like HBr in acetic acid can also be used for deprotection.[4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is typically removed by treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5] This protecting group is the cornerstone of the Fmoc/tBu strategy in SPPS.
General Workflow for N-Protection and Peptide Coupling
The overall process involves the protection of the N-terminus of this compound, followed by activation of the carboxyl group for subsequent coupling with the N-terminus of the growing peptide chain.
Caption: General workflow for N-protection of this compound and its subsequent use in peptide synthesis.
Experimental Protocols
Note: The following protocols are general procedures that can be adapted for this compound. Due to the steric hindrance of the Cα-methyl group, reaction times may need to be extended, and reaction completion should be carefully monitored by an appropriate method (e.g., TLC or LC-MS).
Boc-Protection of this compound
This protocol describes the protection of the secondary amine of proline with a tert-butoxycarbonyl group.[6]
Materials:
-
L-proline (or this compound)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or a mixture of Tetrahydrofuran (THF) and water
-
Saturated citric acid solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent system (e.g., CH₂Cl₂ or THF/water).[6][7]
-
Add a base such as triethylamine (3.0 eq) or sodium hydroxide.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) portion-wise to the stirred solution.[7][8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or overnight, monitoring for completion by TLC.[6][9]
-
If using an organic solvent, wash the organic phase with a mild acidic solution (e.g., saturated citric acid), followed by brine.[7] If using an aqueous system, acidify the mixture and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
The product can be further purified by recrystallization if necessary.[6]
Deprotection of Boc-2-Methyl-L-proline: The Boc group is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often with scavengers to trap the released tert-butyl cation.[2] A common deprotection cocktail is 50% TFA in DCM.[2] Alternatively, 4M HCl in 1,4-dioxane can be used.[6]
Cbz-Protection of this compound
This protocol outlines the protection of the amino group with a benzyloxycarbonyl group under Schotten-Baumann conditions.[4]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool the solution in an ice bath.[4]
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]
Deprotection of Cbz-2-Methyl-L-proline: The Cbz group is commonly removed by catalytic hydrogenolysis.[3][4]
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[4]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[4]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at 1 atm) at room temperature until the reaction is complete (monitored by TLC).[4]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.[4]
Fmoc-Protection of this compound
This protocol describes the protection of the amino group with a 9-fluorenylmethyloxycarbonyl group.[10]
Materials:
-
This compound
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or 1,4-dioxane and water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Fmoc-OSu:
-
Dissolve this compound (1.0 eq) in a 10% aqueous Na₂CO₃ solution.[10]
-
In a separate flask, dissolve Fmoc-OSu (1.0-1.2 eq) in THF.[10]
-
Add the Fmoc-OSu solution to the amino acid solution and stir the mixture for 24-48 hours at room temperature.[10]
-
Add water and extract with diethyl ether to remove impurities.[10]
-
Adjust the pH of the aqueous phase to 2-3 with HCl solution and extract with ethyl acetate.[10]
-
Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to obtain the Fmoc-protected product.[10]
Procedure using Fmoc-Cl:
-
Add Fmoc-Cl (1.2 eq) to a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water containing K₂CO₃ at 0 °C.[10]
-
Stir the mixture overnight at room temperature.[10]
-
Work-up the reaction as described above (steps 4-6).
Deprotection of Fmoc-2-Methyl-L-proline: The Fmoc group is cleaved under basic conditions, typically with a 20% solution of piperidine in DMF for 5-30 minutes.[2][11]
Quantitative Data Summary
The following tables summarize representative yields for the protection and deprotection of various amino acids, which can serve as a benchmark for the N-protection of this compound. It is important to note that yields for the sterically hindered this compound may be lower and require optimization of reaction conditions.
Table 1: Representative Yields for N-Protection of Amino Acids
| Protecting Group | Amino Acid | Reagents and Conditions | Yield (%) | Reference |
| Boc | L-Proline | (Boc)₂O, TEA, CH₂Cl₂ | >90 | [7] |
| Boc | Various amines | (Boc)₂O, THF | 80-93 | [9] |
| Cbz | Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [4] |
| Cbz | Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [4] |
| Cbz | Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [4] |
| Fmoc | (S)-pyrrolidine-2-carboxylic acid | Fmoc-Cl, K₂CO₃, 1,4-dioxane/H₂O, 0 °C to rt | 95 | [10] |
| Fmoc | Various α-amino acids | Fmoc-Cl, H₂O/EtOH (3:1), 60 °C | 88-95 | [12] |
Table 2: Representative Yields for N-Deprotection
| Protected Amino Acid | Deprotection Method and Reagents | Yield (%) | Reference |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 | [4] |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | >95 | [4] |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [4] |
| Boc-protected amines | Oxalyl chloride, MeOH, rt | >70 | [13][14] |
| Cbz, Alloc, methyl carbamate | 2-mercaptoethanol, K₃PO₄, DMAc, 75 °C | High | [15] |
Peptide Coupling with N-Protected this compound
Once N-protected, this compound can be coupled to the free amino group of a peptide chain. The carboxylic acid is typically activated in situ using coupling reagents such as HBTU, HATU, or HCTU in the presence of a base like diisopropylethylamine (DIEA).[2] The steric hindrance of this compound may slow down the coupling reaction, potentially requiring longer reaction times, double coupling, or the use of more potent activating agents.[16][17] Monitoring the completion of the coupling reaction, for instance with a ninhydrin test in SPPS, is crucial.[2]
Conclusion
The N-protection of this compound is a critical prerequisite for its successful incorporation into peptides. The choice of Boc, Cbz, or Fmoc protecting groups should be guided by the overall synthetic strategy. While the protocols provided are based on general procedures for amino acids, they serve as an excellent starting point for researchers working with the sterically more demanding this compound. Optimization of reaction times and conditions, along with careful monitoring of reaction progress, will be key to achieving high yields and purity in the synthesis of peptides containing this unique amino acid.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Page loading... [guidechem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
2-Methyl-L-proline: A Key Component in the Rational Design of Potent Enzyme Inhibitors
For Immediate Release:
Shanghai, China – December 29, 2025 – The sterically constrained amino acid, 2-Methyl-L-proline, is increasingly being utilized by researchers, scientists, and drug development professionals in the design of highly specific and potent enzyme inhibitors. Its unique conformational rigidity allows for the precise tailoring of peptide and peptidomimetic structures to fit the active sites of target enzymes, leading to enhanced inhibitory activity and selectivity. This report provides detailed application notes and protocols on the use of this compound in the development of inhibitors for enzymes such as Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV), both significant targets in various disease pathologies.
Introduction to this compound in Enzyme Inhibition
This compound, a derivative of the amino acid L-proline, incorporates a methyl group at the Cα position. This substitution significantly restricts the conformational flexibility of the pyrrolidine ring and the peptide backbone. This inherent rigidity is a desirable trait in rational drug design, as it reduces the entropic penalty upon binding to a target, often resulting in higher affinity and selectivity. The constrained torsional angles of this compound-containing peptides help to lock the molecule in a bioactive conformation that mimics the transition state of the enzymatic reaction, leading to potent inhibition.
Application in Prolyl Oligopeptidase (POP) Inhibition
Prolyl Oligopeptidase (POP) is a serine protease implicated in neurodegenerative diseases and other neurological disorders. Inhibitors of POP are of significant therapeutic interest. The incorporation of this compound into peptidomimetic inhibitors of POP has been shown to enhance their potency.
Signaling Pathway of POP Inhibition in Autophagy
Recent studies have elucidated a signaling pathway through which POP inhibition can induce autophagy, a cellular process crucial for clearing aggregated proteins, a hallmark of many neurodegenerative diseases.[1][2] POP has been found to regulate autophagy by interacting with protein phosphatase 2A (PP2A).[1][2] POP inhibition leads to an increase in PP2A activity, which in turn activates Death-Associated Protein Kinase 1 (DAPK1). Activated DAPK1 then phosphorylates Beclin-1, a key protein in the initiation of autophagy. This signaling cascade ultimately leads to the formation of autophagosomes and the degradation of cellular waste, including pathogenic protein aggregates.
Application in Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl Peptidase IV (DPP-IV) is a key enzyme in glucose metabolism and a well-established target for the treatment of type 2 diabetes. DPP-IV inhibitors work by preventing the degradation of incretin hormones, which stimulate insulin secretion. The conformational constraint provided by this compound can be exploited to design potent and selective DPP-IV inhibitors.
Quantitative Data on this compound-based Inhibitors
The following table summarizes the inhibitory activities of various proline-containing peptides against DPP-IV. While specific data for this compound is still emerging in comprehensive public datasets, the data for related proline-containing dipeptides and tripeptides highlight the potential for potent inhibition.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Phe-Leu-Gln-Pro | DPP-IV | 65.3 ± 3.5 | [3][4] |
| Trp-Ile-Gln-Pro | DPP-IV | > 4000 | [3] |
| Val-Leu-Gly-Pro | DPP-IV | > 4000 | [3] |
| Val-Arg-Gly-Pro | DPP-IV | > 4000 | [3] |
| Sitagliptin (reference) | DPP-IV | 0.00438 (4.38 nM) | [5][6] |
| allo-Isoleucyl isoindoline | DPP-8/9 | 0.038 / 0.055 | [7] |
| Val-boro-Pro (reference) | DPP-IV | - | Proliferation IC50 ~10 nM[7] |
Experimental Protocols
Synthesis of (S)-2-Methylproline
A detailed, multi-step protocol for the synthesis of (S)-2-Methylproline is available in the literature, providing a clear pathway for obtaining the core building block for inhibitor synthesis.[8] The synthesis involves the formation of a bicyclic lactam from (S)-proline, followed by stereoselective methylation and subsequent hydrolysis to yield the final product.
Step 1: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (S)-proline is reacted with pivalaldehyde and trifluoroacetic acid in pentane at reflux with azeotropic removal of water.
Step 2: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one The product from Step 1 is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, followed by the addition of iodomethane.
Step 3: Synthesis of (S)-2-Methylproline The methylated product from Step 2 is hydrolyzed by refluxing in 3 N hydrochloric acid. The final product is purified by ion-exchange chromatography.
General Protocol for Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound-containing compounds against DPP-IV.[7][9]
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA
-
Test compounds (this compound inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer (for control wells) or the test compound dilutions.
-
Add 25 µL of the DPP-IV enzyme solution (e.g., 50 pmol/L final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (e.g., 50 µM final concentration) to all wells.
-
Immediately start monitoring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Record the fluorescence readings at regular intervals for a specified period (e.g., 30 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
The incorporation of this compound into inhibitor design represents a powerful strategy for developing potent and selective therapeutics. Its conformational rigidity provides a solid foundation for the rational design of molecules that can precisely target the active sites of enzymes like POP and DPP-IV. The detailed protocols and signaling pathway information provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this compound-based inhibitors for a range of diseases.
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. Prolyl oligopeptidase inhibition activates autophagy via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [researchrepository.ul.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. promega.com [promega.com]
Structural Biology Applications of Peptides Containing 2-Methyl-L-proline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in structural biology and drug design. 2-Methyl-L-proline (2-MePro), a derivative of proline with a methyl group at the Cα position, offers unique stereochemical constraints that significantly influence peptide conformation and stability. This document provides detailed application notes and experimental protocols for the use of 2-MePro-containing peptides in structural biology, with a focus on their synthesis, purification, and structural characterization.
Application Notes
The introduction of a methyl group at the α-carbon of proline has profound consequences for the local peptide structure. This substitution sterically disfavors the cis conformation of the preceding peptide bond, thereby promoting a trans geometry. This conformational restriction can be harnessed for several applications:
-
Stabilization of Secondary Structures: 2-MePro is a potent inducer and stabilizer of specific secondary structures, particularly β-turns and polyproline II (PPII) helices. The rigid trans bond geometry pre-organizes the peptide backbone, reducing the entropic penalty of folding into these conformations.[1]
-
Enhanced Proteolytic Stability: The steric bulk of the α-methyl group can hinder the approach of proteases, leading to peptides with increased resistance to enzymatic degradation and longer biological half-lives.
-
Modulation of Protein-Protein Interactions (PPIs): By enforcing a specific conformation, 2-MePro-containing peptides can act as high-affinity ligands or inhibitors for protein targets. They are particularly useful in mimicking or disrupting interactions mediated by proline-rich motifs, such as those involving SH3 domains or the p53-MDM2 interaction.
-
Peptidomimetic Design: The conformational control exerted by 2-MePro makes it a valuable building block in the design of peptidomimetics, where the aim is to replicate the bioactive conformation of a peptide in a more drug-like scaffold.
Data Presentation: Conformational Effects of this compound
The incorporation of 2-MePro into peptides leads to quantifiable changes in their structural and thermodynamic properties. The following tables summarize key findings from NMR and computational studies.
| Peptide Sequence | Method | Key Finding | Quantitative Data | Reference |
| Ac-Ala-Pro-NHMe vs. Ac-Ala-2-MePro-NHMe | 13C NMR & DFT | Replacement of Pro with 2-MePro significantly reduces the cis population of the Ala-Pro/2-MePro bond in water. | Decrease in cis population by 20.6% | [1] |
| Ac-Ala-2-MePro-NHMe | DFT | The βI-turn conformation is the most preferred in water. | Population of βI-turn: 25.2% | [1] |
| Ac-(Pro)5-NMe2 | DFT | Single replacement of Pro with 2-MePro enhances the stability of the Polyproline II (PII) structure. | PII structure enhanced by 8.11 kcal mol⁻¹ | [1] |
| Ac-(Hyp-Gly-Pro)2-NMe2 | DFT | Single replacement of Pro with 2-MePro enhances the stability of the PII structure in a collagen model peptide. | PII structure enhanced by 3.91 kcal mol⁻¹ | [1] |
| Boc-α-methyl-L-proline | NMR Line-Shape Analysis | The energy barrier for cis-trans isomerization is higher compared to Boc-L-proline. | ΔG‡ increased by 1.24 kcal/mol (at 298 K) | |
| H-Trp-(Pro)n-Tyr-OH (n=1-5) | 1H and 13C NMR | The presence of an N-terminal Trp influences the cis/trans ratio of the Trp-Pro bond. | cis (Trp-Pro) isomer content ranges from 0.42 to 0.74 depending on chain length and ionization state. | [2] |
| N-acetyl-proline-glycine-proline | NMR | The peptide exists as a mixture of four cis/trans isomers in aqueous solution. | trans-trans: 41%, trans-cis: 26%, cis-trans: 20%, cis-cis: 13% | [3] |
Experimental Protocols
I. Synthesis of Peptides Containing this compound
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including Fmoc-2-Methyl-L-proline-OH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5)
-
Dry ice and diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test).
-
-
Coupling of Fmoc-2-Methyl-L-proline-OH:
-
Due to the steric hindrance of the α-methyl group, a longer coupling time or double coupling may be necessary.
-
Follow the same procedure as in step 3, but extend the coupling time to 4-6 hours or repeat the coupling step.
-
The use of HATU is recommended as it is a highly efficient coupling reagent.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then MeOH. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification and Characterization
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
RP-HPLC system with a UV detector
-
Preparative C8 or C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purification:
-
Equilibrate the preparative column with a low percentage of Mobile Phase B.
-
Inject the peptide solution.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 60 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC to assess purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
III. Structural Analysis
Protocol: NMR Spectroscopy for Conformational Analysis
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
NMR Experiments:
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess the overall sample quality and to observe the presence of multiple conformational isomers (cis/trans), which will manifest as distinct sets of peaks.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space proximities between protons, which are crucial for determining the three-dimensional structure. Key NOEs for proline-containing peptides include:
-
Hα(i) - Hδ(i+1): Strong NOE indicates a trans Xaa-Pro bond.
-
Hα(i) - Hα(i+1): Strong NOE indicates a cis Xaa-Pro bond.
-
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹³C HSQC spectrum to assign the carbon resonances. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization state:
-
trans Proline: Cβ is typically downfield of Cγ.
-
cis Proline: Cγ is typically downfield of Cβ.
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances for each isomer.
-
Integrate the peaks corresponding to the cis and trans isomers in the 1D ¹H or ¹³C spectra to determine their relative populations.
-
Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures representing the solution conformation.
Protocol: X-ray Crystallography
Procedure:
-
Crystallization Screening:
-
Dissolve the purified peptide to a high concentration (5-20 mg/mL) in a suitable buffer.
-
Use commercially available sparse-matrix screens to test a wide range of crystallization conditions (precipitants, pH, salts, additives).
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
-
Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of the peptide and precipitants, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an atomic model into the electron density map.
-
Refine the model against the diffraction data.
-
Protocol: Circular Dichroism (CD) Spectroscopy
Sample Preparation:
-
Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. Avoid buffers with high absorbance in the far-UV region.
Data Acquisition:
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to determine the secondary structure content. Characteristic spectra include:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Polyproline II (PPII) helix: A strong negative band around 206 nm and a weak positive band around 228 nm.[4]
-
Random coil: A strong negative band below 200 nm.
-
Visualizations
Signaling Pathway: Inhibition of the p53-MDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53 and targets it for proteasomal degradation. The interaction is mediated by a short helical region of p53 that inserts into a hydrophobic cleft on MDM2. Peptides containing 2-MePro can be designed to mimic this helical region, thereby disrupting the p53-MDM2 interaction and restoring p53 function.
Caption: Inhibition of the p53-MDM2 signaling pathway by a 2-MePro-containing peptide.
Experimental Workflow: Peptide Synthesis and Structural Analysis
The following workflow illustrates the key stages in the synthesis and structural elucidation of a peptide containing this compound.
Caption: Workflow for the synthesis and structural analysis of 2-MePro peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Medicinal Chemistry of 2-Methyl-L-proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-Methyl-L-proline derivatives and their significant applications in medicinal chemistry, with a focus on their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. Detailed experimental protocols for key synthetic steps are provided, along with a summary of quantitative biological activity data and a visualization of the relevant signaling pathway.
Introduction
This compound, a conformationally constrained analog of L-proline, is a valuable building block in medicinal chemistry. The introduction of a methyl group at the C2 position imparts unique stereochemical and conformational properties, influencing the biological activity and metabolic stability of molecules incorporating this moiety. These derivatives have been explored in various therapeutic areas, with a notable impact on the development of enzyme inhibitors.
Medicinal Chemistry Applications: DPP-4 Inhibition
A significant application of this compound derivatives is in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.[1][3][4]
The rigid pyrrolidine ring of this compound can effectively mimic the proline residue of natural DPP-4 substrates, allowing for strong interactions with the enzyme's active site. The methyl group can provide additional steric bulk and favorable hydrophobic interactions, contributing to enhanced potency and selectivity.
Quantitative Biological Activity
The following table summarizes the in vitro DPP-4 inhibitory activity of a series of synthesized 5(S)-Methyl-L-proline containing peptidomimetic compounds.
| Compound ID | Structure | % Inhibition at 10 µM |
| 1 | N-(2-(4-nitrophenyl)acetyl)-5-methyl-L-proline | 65.4 |
| 7 | N-(2-(4-chlorophenyl)acetyl)-5-methyl-L-proline | 62.1 |
| 10 | N-(2-phenylacetyl)-5-methyl-L-proline | 58.7 |
| 11 | N-(2-(4-methoxyphenyl)acetyl)-5-methyl-L-proline | 55.3 |
| 14 | N-(2-(thiophen-2-yl)acetyl)-5-methyl-L-proline | 52.9 |
| 17 | N-(2-(naphthalen-1-yl)acetyl)-5-methyl-L-proline | 50.1 |
Data adapted from a study on 5(S)-Methyl-L-proline containing peptidomimetics. The study reported good inhibition for these compounds and further evaluated them at different concentrations.[5]
Experimental Protocols
Synthesis of (S)-2-Methylproline
A well-established method for the stereoselective synthesis of (S)-2-methylproline involves the diastereoselective alkylation of a chiral precursor derived from (S)-proline.[6]
Step 1: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Reaction: (S)-proline is reacted with pivalaldehyde in the presence of trifluoroacetic acid to form a bicyclic oxazolidinone.
-
Procedure:
-
Suspend (S)-proline (40.0 g, 0.347 mol) in pentane (1400 mL) in a 2.5-L round-bottomed flask.
-
Add pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol).
-
Heat the mixture at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
Add additional pivalaldehyde (40.0 mL, 0.368 mol), trifluoroacetic acid (1 mL, 13.0 mmol), and pentane (200 mL).
-
Continue refluxing for an additional 72 hours.
-
After cooling to room temperature, filter the reaction mixture under argon.
-
Concentrate the clear solution under reduced pressure.
-
Distill the residue via Kugelrohr oven (70°C/0.0005 mm) to yield the product as a colorless oil.
-
-
Yield: 67–74%[6]
Step 2: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Reaction: The bicyclic intermediate is deprotonated with lithium diisopropylamide (LDA) and then methylated with iodomethane.
-
Procedure:
-
Prepare a solution of LDA by mixing diisopropylamine (18.3 mL, 0.131 mol) with dry THF (120 mL) under argon at -78°C, followed by the addition of 1.6 M butyllithium in hexane (88.6 mL, 0.142 mol).
-
Allow the LDA solution to warm to room temperature for 20 minutes and then re-cool to -78°C.
-
Add the LDA solution over 20 minutes to a pre-cooled (-78°C) solution of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.0 g, 0.109 mol) in dry THF (600 mL).
-
After stirring at -78°C for 45 minutes, add iodomethane (8.8 mL, 0.142 mol) over 10 minutes.
-
Allow the mixture to warm to 0°C over 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (300 mL).
-
Separate the organic layer and wash it with saturated aqueous solutions of sodium carbonate and brine.
-
Extract the aqueous layers with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and remove the solvent in a rotary evaporator.
-
-
Yield: 85-90%[6]
Step 3: Synthesis of (S)-2-Methylproline
-
Reaction: The methylated intermediate is hydrolyzed with hydrochloric acid to yield the final product.
-
Procedure:
-
Heat a solution of (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.1 g, 0.102 mol) in 3 N hydrochloric acid (400 mL) to reflux for 1 hour.[6]
-
Remove the water under reduced pressure.
-
Treat the residue with 3 N HCl and extract with dichloromethane.
-
Concentrate and dry the combined aqueous layers under reduced pressure.
-
Purify the crude product by ion-exchange chromatography.
-
-
Yield: 93–98%[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the incretin signaling pathway targeted by DPP-4 inhibitors and the general experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Incretin signaling pathway and the mechanism of action of DPP-4 inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. Their unique structural features make them valuable tools for designing potent and selective enzyme inhibitors, particularly for DPP-4. The synthetic protocols outlined provide a reliable foundation for accessing these important molecules, and the biological data highlights their promise in the development of novel therapeutics for type 2 diabetes. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to fully exploit the therapeutic potential of this chemical scaffold.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-L-proline and Its Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-L-proline and its esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as (S)-proline, reagents from intermediate steps like pivalaldehyde or methyl iodide, and side products.[1][2] Silyl byproducts (e.g., trimethylsilanol) may also be present if TMS-protected intermediates are used.[3] Additionally, the presence of the D-enantiomer is a critical chiral impurity that must be carefully monitored and controlled.
Q2: My this compound product has a dark color after synthesis. How can I decolorize it?
A2: A dark-colored residue is often observed after the hydrolysis of the bicyclic intermediate.[1] This can typically be addressed by dissolving the crude product in methanol containing about 5% w/w activated charcoal. Subsequent filtration of this suspension through Celite should yield a colorless solution, from which the purified product can be recovered.[1]
Q3: I am struggling with the crystallization of this compound. What is an effective crystallization method?
A3: Despite the often poor crystallizing tendency of amino acids, this compound can be effectively recrystallized. A recommended method is to use a methanol/ethyl acetate solvent system, which should yield colorless platelets of the purified compound.[1]
Q4: How can I determine the enantiomeric purity of my this compound sample?
A4: The enantiomeric excess (ee) is a critical parameter. A reliable method for its determination is through capillary gas chromatography (GC) using a chiral column.[1] This requires derivatization of the amino acid. A common procedure involves converting the amino acid into its isopropyl amido isopropyl amide derivative by reacting it with isopropyl isocyanate.[1] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying the (R) and (S) enantiomers.[2]
Q5: My this compound ester seems to be hydrolyzing during purification. How can I prevent this?
A5: Esters of this compound can be sensitive to hydrolysis, especially in the presence of moisture or acidic/basic conditions.[2] It is crucial to use anhydrous solvents and reagents during synthesis and purification wherever possible.[1] When performing aqueous workups, it is important to control the pH carefully. For sensitive compounds, consider using a less acidic stationary phase like deactivated silica gel or alumina for chromatography.[3]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using TLC or another suitable analytical method to ensure completion before starting the workup. | Maximized conversion of starting material to product. |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with a suitable organic solvent. | Improved recovery of the target compound from the aqueous phase. |
| Product degradation on silica gel | If you observe streaking or decomposition on a TLC plate, consider using a less acidic stationary phase like neutral alumina or deactivated silica for column chromatography.[3] | Minimized product loss due to degradation during chromatographic purification. |
| Premature hydrolysis of ester | Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature. | Preservation of the ester functional group, leading to a higher yield of the desired product. |
Problem 2: Poor Chiral Purity (High D-enantiomer content)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Racemization during synthesis | The use of strong bases like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78°C) is crucial to prevent racemization during alkylation steps.[1][4] | Maintenance of the desired stereochemistry throughout the synthesis. |
| Inadequate purification | Chiral HPLC is a primary method for separating enantiomers.[2] Develop an optimized chiral HPLC method for your specific compound. Derivatization with a chiral resolving agent can also facilitate separation.[2] | Successful separation of the desired L-enantiomer from the D-enantiomer. |
| Contaminated starting material | Verify the enantiomeric purity of the starting (S)-proline before beginning the synthesis. | Ensures that the synthesis starts with a high-purity chiral building block. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
If the solution is colored, add 5% w/w activated charcoal and stir for 15-30 minutes.
-
Filter the hot solution through a pad of Celite to remove the charcoal.
-
Slowly add ethyl acetate to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the resulting colorless platelets by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[1]
Protocol 2: Chiral GC Analysis for Enantiomeric Purity
-
Derivatization:
-
In a sealed vial, treat approximately 5 mg of the this compound sample with 0.3 mL of dichloromethane (CH₂Cl₂) and 0.3 mL of isopropyl isocyanate.
-
Heat the vial at 100°C for 15 minutes.
-
After cooling, remove the solvent and excess reagent with a strong stream of dry air.[1]
-
-
GC Analysis:
-
Dissolve the resulting derivative in a suitable solvent (e.g., dichloromethane).
-
Inject an aliquot of the solution onto a chiral GC column (e.g., as specified in relevant literature for amino acid analysis).
-
Run the analysis using an appropriate temperature program to achieve baseline separation of the enantiomeric derivatives.
-
Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.[1]
-
Visualizations
References
Optimizing Coupling of 2-Methyl-L-proline in SPPS: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids like 2-Methyl-L-proline into peptide sequences is a valuable strategy for enhancing proteolytic stability and inducing specific conformational constraints. However, the bulky nature of this unnatural amino acid presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and lower yields. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the coupling efficiency of this compound in your research.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter when working with this compound and offers targeted solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Coupling | Steric Hindrance: The α-methyl group on this compound significantly hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] | 1. Optimize Coupling Reagent: Switch to a more potent coupling reagent known for its effectiveness with sterically hindered residues. Aminium/uronium salt-based reagents like HATU , HCTU , or COMU are generally more effective than carbodiimides (e.g., DIC) or HBTU.[3][4] For extremely challenging couplings, phosphonium salt-based reagents like PyAOP or PyBOP can be considered.[1] 2. Double Coupling: Perform the coupling step twice with a fresh solution of the activated this compound to drive the reaction to completion.[5] 3. Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics. |
| Peptide Aggregation | Hydrophobic Interactions: Sequences containing multiple hydrophobic or sterically bulky residues can aggregate on the solid support, making reactive sites inaccessible. | 1. Solvent Selection: Switch from DMF to a more solvating solvent like N-Methylpyrrolidone (NMP) or use a "magic mixture" of DCM:DMF:NMP (1:1:1).[6] 2. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures. 3. Pseudoproline Dipeptides: If the sequence allows, incorporate a pseudoproline dipeptide at a strategic location (every 5-6 residues) to disrupt β-sheet formation. |
| Presence of Deletion Sequences | Incomplete Coupling: Failure to couple this compound or the subsequent amino acid leads to peptides missing one or more residues. | 1. Monitor Coupling Completion: Use a qualitative test like the Kaiser test (for primary amines) or the Chloranil or Isatin test (for secondary amines like proline) to ensure the coupling reaction has gone to completion before proceeding to the next step.[7] 2. Implement Optimized Coupling Protocol: Follow a robust protocol for hindered amino acids, including the use of potent coupling reagents and potentially a double coupling strategy. |
| Side Reactions | Racemization: Although less common with proline derivatives, the use of certain coupling reagent and base combinations can lead to epimerization, especially with prolonged reaction times or elevated temperatures. | 1. Choice of Base: Use a sterically hindered base like 2,4,6-collidine instead of DIPEA to minimize the risk of racemization.[3] 2. Control Temperature: Perform couplings at room temperature unless elevated temperatures are necessary and have been shown not to cause significant racemization for the specific sequence. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple in SPPS?
A1: The primary challenge lies in its steric hindrance. This compound is an α,α-disubstituted amino acid, meaning it has a methyl group attached to the same carbon atom as the carboxyl group and the pyrrolidine ring. This bulkiness physically obstructs the formation of the peptide bond, slowing down the reaction kinetics and often leading to incomplete coupling under standard SPPS conditions.[1][2]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, high-potency coupling reagents are recommended. While there is limited direct quantitative data for this compound itself, studies on analogous N-methylated and other α,α-disubstituted amino acids consistently show that uronium/aminium salts like HATU , HCTU , and COMU , as well as phosphonium salts like PyAOP , provide superior yields compared to older reagents like HBTU or carbodiimides alone.[1][3]
Q3: Is a single coupling sufficient for this compound?
A3: Often, a single coupling is not sufficient to achieve a high yield, especially if the preceding residue is also sterically bulky. A "double coupling" strategy is a common and effective method to ensure the reaction goes to completion.[5] This involves performing the coupling step, washing the resin, and then repeating the coupling with a fresh solution of the activated this compound.
Q4: Can I use microwave-assisted SPPS for coupling this compound?
A4: Yes, microwave-assisted SPPS can be beneficial. The increased temperature can help to overcome the activation energy barrier for the coupling reaction and disrupt peptide aggregation. However, it is crucial to carefully optimize the temperature and time to avoid potential side reactions, such as racemization.
Q5: What are the best solvents and bases to use?
A5: N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult sequences prone to aggregation, N-Methylpyrrolidone (NMP) is often a better choice due to its superior solvating properties.[6] Regarding bases, N,N-Diisopropylethylamine (DIPEA) is commonly used. However, to minimize the risk of racemization, a more sterically hindered and weaker base like 2,4,6-collidine is recommended, particularly for sensitive residues.[3]
Quantitative Data on Coupling Reagents for Hindered Amino Acids
While specific data for this compound is scarce, the following table summarizes the typical performance of various coupling reagents for other sterically hindered amino acids, such as N-methylated residues, which can serve as a guide.
| Coupling Reagent | Reagent Type | Typical Coupling Time for Hindered Residues | Estimated Coupling Yield for Hindered Residues | Key Considerations |
| HATU | Uronium Salt | 30 - 120 min | >99% | Highly efficient, but can lead to guanidinylation of the N-terminal amine if not pre-activated.[3] |
| HCTU | Uronium Salt | 30 - 120 min | >99% | Similar efficiency to HATU with a lower risk of guanidinylation. |
| COMU | Uronium Salt | 30 - 120 min | >99% | Based on Oxyma, which is a safer alternative to HOBt/HOAt. Excellent performance. |
| PyAOP | Phosphonium Salt | 30 - 60 min | >99% | Very potent, no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis.[1] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Efficient, but byproducts can be challenging to remove in solution-phase synthesis. |
| HBTU | Uronium Salt | 60 - 240 min | 95 - 98% | Less effective for highly hindered couplings compared to HATU/HCTU/COMU. |
| DIC/HOBt | Carbodiimide | 120 - 360 min | Variable, often <95% | Generally not recommended for difficult couplings due to lower efficiency and potential for side reactions. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-2-Methyl-L-proline-OH using HATU
This protocol outlines a robust method for coupling Fmoc-2-Methyl-L-proline-OH using HATU, a highly effective coupling reagent for sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-Methyl-L-proline-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), peptide synthesis grade
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel. Drain the solvent.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Methyl-L-proline-OH and HATU in DMF or NMP. Add the base (DIPEA or 2,4,6-Collidine) to the mixture and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Perform a Chloranil or Isatin test on a small sample of resin beads to check for the presence of secondary amines. A negative test indicates complete coupling. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Proceed to the next step: If the coupling is complete, proceed with the Fmoc deprotection for the next coupling cycle. If incomplete, consider a second coupling.
Protocol 2: Double Coupling of Fmoc-2-Methyl-L-proline-OH
This protocol is recommended when a single coupling is insufficient to achieve complete reaction.
Procedure:
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
First Wash: After the initial coupling time (e.g., 2 hours), drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-2-Methyl-L-proline-OH as described in step 2 of Protocol 1. Add this new solution to the resin and agitate for another 2 hours at room temperature.
-
Final Monitoring and Washing: Follow step 4 of Protocol 1 to confirm the completion of the coupling and wash the resin.
Visualizing the Workflow and Logic
To further clarify the decision-making process and experimental workflows, the following diagrams are provided.
Caption: Troubleshooting workflow for low coupling yield of this compound.
Caption: Decision guide for selecting a coupling reagent for this compound.
References
Preventing racemization during the synthesis of 2-Methyl-L-proline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of 2-Methyl-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process where an enantiomerically pure substance, like L-proline, converts into a mixture of equal parts of both enantiomers (L- and D-forms), known as a racemic mixture. In drug development and peptide synthesis, the specific three-dimensional structure of a molecule is crucial for its biological activity. The incorporation of the incorrect enantiomer (D-proline derivative instead of L-) can lead to inactive, misfolded, or even immunogenic products, thereby compromising research outcomes and the therapeutic efficacy of a drug.[1]
Q2: What are the primary chemical causes of racemization when synthesizing this compound?
A2: Racemization at the α-carbon of proline derivatives is often facilitated by the formation of a planar enolate intermediate under basic conditions. Factors that promote this include:
-
Strong, sterically unhindered bases: These can readily deprotonate the α-carbon, leading to the loss of stereochemical integrity.[1]
-
Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.[2]
-
Certain solvents and reagents: For instance, in peptide synthesis, the combination of carbodiimides like DIC with additives such as HOBt in DMF has been shown to increase racemization rates.[1][3] While not a direct methylation, this highlights how reaction conditions can compromise the stereocenter.
Q3: What is the "self-regeneration of a stereogenic center" and how does it prevent racemization?
A3: This is a highly effective strategy, notably the Seebach method, for the α-alkylation of amino acids like proline with retention of configuration.[4][5] The core principle involves temporarily converting the chiral center into a trigonal, planar center within a rigid cyclic system. This system then directs the incoming electrophile (a methyl group in this case) to a specific face of the molecule, thus regenerating the original stereocenter with high fidelity. Because the stereochemical information is "remembered" by the rigid bicyclic structure, this method avoids the use of external chiral auxiliaries.[4][5][6]
Q4: How can I detect and quantify the extent of racemization in my final this compound product?
A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. The general workflow involves:
-
Derivatization: The amino acid is often derivatized with a UV-active or fluorescent tag to aid detection.[1]
-
Separation: The derivatized sample is injected onto a chiral HPLC column.
-
Quantification: The peak areas corresponding to the D- and L-enantiomers are integrated to determine the enantiomeric excess (ee).
Another method is the measurement of specific rotation using a polarimeter. A deviation from the literature value for enantiomerically pure (S)-2-methylproline (e.g., [α]D -71.1° to -72.1° in MeOH) indicates the presence of the other enantiomer.[4]
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues that can lead to a loss of enantioselectivity during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product after α-methylation. | Formation of a planar enolate without sufficient facial shielding. | Employ the "self-regeneration of a stereogenic center" method by forming a bicyclic acetal (e.g., with pivalaldehyde) from L-proline. This creates a rigid structure that directs the methylation from a specific face.[4][5] |
| Use of a strong, non-hindered base. | Use a sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) to form the enolate. This minimizes side reactions and helps maintain stereochemical control.[4] | |
| Inappropriate solvent choice. | Use a non-polar or weakly coordinating solvent like tetrahydrofuran (THF) for the enolate formation and alkylation steps.[4] Polar aprotic solvents like DMF can sometimes promote racemization.[1][3] | |
| Product racemizes during workup or purification. | Harsh pH conditions during extraction or hydrolysis. | When cleaving protecting groups or auxiliaries with acid (e.g., HCl), avoid prolonged exposure or excessively high temperatures.[4] During aqueous workup, use buffered solutions like saturated ammonium chloride to quench reactions instead of strong acids or bases where possible.[2] |
| High temperatures during solvent removal. | Use a rotary evaporator at reduced pressure and moderate temperatures to remove solvents. Prolonged heating can lead to epimerization.[2] | |
| Diastereoselective alkylation of a proline ester yields a mixture of diastereomers. | Suboptimal N-protecting group. | The choice of the N-protecting group can influence the stereochemical outcome. Diastereoselectivity of alkylation is dependent on the N-protecting group (e.g., N-Boc vs. N-benzoyl).[7] Experiment with different protecting groups to optimize the diastereomeric ratio. |
| Incorrect choice of base or reaction conditions. | The base and reaction conditions must be carefully optimized for diastereoselective alkylations. The specific combination of substrate, base, and electrophile will determine the optimal conditions.[7] |
Key Experimental Protocols
Seebach Method for (S)-2-Methylproline (Self-Regeneration of Stereocenter)
This method proceeds in three main stages with high stereochemical fidelity.[4]
-
Formation of the Bicyclic Acetal:
-
(S)-proline is suspended in pentane.
-
Pivalaldehyde and a catalytic amount of trifluoroacetic acid are added.
-
The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
This step forms (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one, a rigid bicyclic lactam where the original stereocenter is protected.
-
-
Diastereoselective Methylation:
-
The bicyclic acetal is dissolved in dry tetrahydrofuran (THF) and cooled to -78°C under an argon atmosphere.
-
A solution of Lithium Diisopropylamide (LDA) is added to form the chiral, non-racemic enolate.
-
Methyl iodide is then added to the enolate solution. The bulky tert-butyl group on the acetal directs the incoming methyl group to the opposite face, ensuring high diastereoselectivity.
-
-
Hydrolysis and Purification:
-
The methylated intermediate is hydrolyzed by heating at reflux in 3 N hydrochloric acid. This cleaves the acetal and regenerates the carboxylic acid and amine functionalities.
-
The final (S)-2-methylproline is purified by ion-exchange chromatography to remove inorganic salts.
-
| Step | Reactants | Key Conditions | Product | Yield (%) |
| 1 | (S)-proline, Pivalaldehyde, Trifluoroacetic acid | Pentane, Reflux, Dean-Stark | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 67-74 |
| 2 | Acetal from Step 1, LDA, Methyl Iodide | THF, -78°C | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | - |
| 3 | Methylated Acetal from Step 2 | 3 N HCl, Reflux | (S)-2-Methylproline | 85-90 (from step 1 product) |
Data sourced from Organic Syntheses, Vol. 72, p. 62 (1995).[4]
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
- 7. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Methyl-L-proline Catalyzed Asymmetric Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Methyl-L-proline in asymmetric catalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the yield and enantioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using this compound?
A1: Low yields in this compound catalyzed reactions can stem from several factors:
-
Incomplete Dissolution of the Catalyst: this compound, like L-proline, can have limited solubility in certain organic solvents. The presence of the methyl group can slightly increase its lipophilicity, potentially improving solubility in less polar solvents compared to L-proline. If the catalyst is not fully dissolved, the reaction will proceed heterogeneously, leading to slower reaction rates and lower overall conversion.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. Each substrate combination will have an optimal set of conditions that may require empirical determination.
-
Catalyst Deactivation: Although generally robust, prolonged reaction times at elevated temperatures or the presence of reactive impurities can lead to catalyst degradation.
-
Side Reactions: Undesired side reactions, such as self-aldol condensation of the ketone or aldehyde, can consume starting materials and reduce the yield of the desired product.[1]
Q2: The enantioselectivity (ee) of my reaction is poor. What can I do to improve it?
A2: Poor enantioselectivity is a common challenge. Here are some strategies to address it:
-
Solvent Screening: The solvent plays a crucial role in the stereochemical outcome of the reaction by influencing the transition state geometry. A systematic screening of solvents with varying polarities is highly recommended. For instance, while polar aprotic solvents like DMSO and DMF are common for proline catalysis, the increased lipophilicity of this compound may allow for effective catalysis in less polar solvents like dichloromethane (DCM) or chloroform, which can sometimes lead to higher enantioselectivity.[2]
-
Temperature Optimization: Generally, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running your reaction at 0 °C or even lower temperatures.
-
Additives: The use of co-catalysts or additives can significantly impact enantioselectivity. Brønsted acids or bases can modify the catalyst's environment and influence the stereochemical pathway.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it does not always translate to higher enantioselectivity. It is important to find the optimal catalyst loading for your specific reaction.
Q3: How does this compound compare to L-proline as a catalyst?
A3: this compound can offer distinct advantages over its parent amino acid:
-
Improved Solubility: The methyl group can enhance solubility in a broader range of organic solvents, particularly those with lower polarity. This allows for a wider solvent screen and potentially homogeneous reaction conditions where L-proline might be poorly soluble.
-
Enhanced Stereocontrol: The steric bulk of the methyl group at the α-position can lead to a more rigid transition state, resulting in higher enantioselectivity in certain reactions.
-
Increased Reactivity: In some cases, the electronic effect of the methyl group can modulate the nucleophilicity of the enamine intermediate, leading to faster reaction rates.
Q4: What are some common side reactions to be aware of?
A4: In aldol-type reactions, the most common side reactions include:
-
Self-condensation of the aldehyde or ketone: This is particularly problematic with unbranched aldehydes.[1]
-
Dehydration of the aldol product: The initially formed β-hydroxy carbonyl compound can eliminate water to form an α,β-unsaturated carbonyl compound, especially under harsh reaction conditions or during workup.
-
Racemization: The product may slowly racemize under the reaction conditions, although this is less common with proline-type catalysts which often lead to thermodynamically stable products.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Poor Catalyst Solubility | Try a different solvent or a solvent mixture. Consider polar aprotic solvents like DMSO, DMF, or acetonitrile. For this compound, also explore less polar options like CH₂Cl₂ or CHCl₃. Gentle heating may aid dissolution, but be mindful of potential catalyst degradation at high temperatures. |
| Inactive Catalyst | Ensure the catalyst is pure and dry. Impurities can inhibit the catalytic cycle. Consider purchasing from a reputable supplier or purifying the catalyst if necessary. |
| Low Reaction Temperature | While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. If conversion is the primary issue, try running the reaction at room temperature before optimizing for ee at lower temperatures. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC/MS. Some reactions may require extended periods (24-72 hours) to reach completion. |
| Inappropriate Catalyst Loading | Start with a catalyst loading of 10-20 mol%. If conversion is still low, you can incrementally increase the loading. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent | Perform a solvent screen. The choice of solvent can have a dramatic effect on the stereochemical outcome. Test a range of solvents from polar aprotic (DMSO, DMF, MeCN) to less polar (DCM, CHCl₃, THF). |
| High Reaction Temperature | Decrease the reaction temperature. Running the reaction at 0 °C, -10 °C, or even -20 °C can significantly improve enantioselectivity. |
| Presence of Water | While some proline-catalyzed reactions tolerate water, in others it can negatively impact enantioselectivity by interfering with the hydrogen bonding in the transition state. Ensure you are using dry solvents and reagents if you suspect this is an issue. |
| Incorrect Stereoisomer of Catalyst | Verify that you are using the correct enantiomer of this compound to obtain the desired product enantiomer. |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for L-proline catalyzed reactions, which can serve as a starting point for optimizing your this compound catalyzed reactions. Data specific to this compound is included where available.
Table 1: Asymmetric Aldol Reaction of Acetone with Substituted Benzaldehydes
| Catalyst | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline (10 mol%) | 4-Nitrobenzaldehyde | DCM | 2 | 24-72 | - | 52 | [3] |
| L-proline (10 mol%) | Benzaldehyde | DCM | 2 | 24-72 | - | - | [3] |
| L-proline (30 mol%) | 2-Nitrobenzaldehyde | DMSO/Acetone | RT | 2 | - | - | [4] |
Table 2: Asymmetric Mannich Reaction
| Catalyst | Ketone/Aldehyde Donor | Imine | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-proline (35 mol%) | Acetone | N-(4-nitrophenyl)methanimine | - | - | - | 50 | - | 94 | [5] |
| L-proline (10-30 mol%) | Various Aldehydes | N-(p-methoxyphenyl)imine | DMF | 4 | - | 75-88 | up to 20:1 | 74-99 | [5] |
| 3-Methyl-β-proline (1.0 mol%) | Cyclohexanone | Ethyl (tosylimino)acetate | CH₂Cl₂ | 0 | - | 93 | 98:2 (anti:syn) | - | [2] |
Table 3: Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline | Cyclohexanone | trans-β-Nitrostyrene | EtOH | 10 | 24 | 91 | 69 | [6] |
| L-proline derivative | Cyclohexanone | trans-β-Nitrostyrene | EtOH | 10 | 24 | 95 | 93 | [6] |
| L-proline | Acetone/Cyclopentanone | Benzalmalonate/Nitrostyrene | - | - | - | - | low | [1] |
Experimental Protocols
General Protocol for a this compound Catalyzed Asymmetric Aldol Reaction
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
To a stirred solution of this compound (0.025 mmol, 10 mol%) in the chosen solvent (e.g., DCM, 0.5 mL), add the aldehyde (0.25 mmol).
-
Add the ketone (1.25 mmol, 5 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-72 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Protocol for a this compound Catalyzed Asymmetric Mannich Reaction
This three-component reaction protocol can be adapted for various substrates.
-
To a vial containing this compound (0.05 mmol, 20 mol%), add the aldehyde (0.25 mmol), the amine (0.3 mmol), and the ketone (1.0 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Visualizations
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: The enamine catalytic cycle for a this compound catalyzed aldol reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Logical Relationship for Optimizing Enantioselectivity
Caption: Key parameters to adjust for improving the enantiomeric excess of the reaction.
References
- 1. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20.210.105.67 [20.210.105.67]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
Overcoming steric hindrance in peptide coupling with 2-Methyl-L-proline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the peptide coupling of sterically hindered 2-Methyl-L-proline.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound so challenging?
A1: The primary difficulty in coupling this compound arises from significant steric hindrance. This compound is an α,α-disubstituted and N-alkylated amino acid. The methyl group on the α-carbon, in addition to the cyclic structure of proline, sterically shields the carboxyl group during activation and the secondary amine of the preceding residue, slowing down the kinetics of the coupling reaction. This steric bulk hinders the approach of the activated amino acid, often leading to incomplete coupling and low yields.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically demanding amino acids like this compound, highly reactive coupling reagents are essential. Uronium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium salts such as PyAOP and PyBOP, are generally more effective than standard carbodiimides like DIC.[2][3] For exceptionally difficult couplings, the more reactive PyBrOP may be required.[4] The choice of reagent can significantly impact the yield and purity of the final peptide.
Q3: Can microwave-assisted synthesis improve the coupling efficiency of this compound?
A3: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve the coupling efficiency of sterically hindered amino acids like this compound. The use of microwave energy can drive difficult couplings to completion more quickly and efficiently than at room temperature.[1] However, it is crucial to carefully optimize microwave parameters to avoid side reactions.[3]
Q4: What are common side reactions when coupling this compound and how can they be minimized?
A4: A common side reaction, especially with uronium/aminium-based reagents like HATU and HBTU, is the guanidinylation of the N-terminal amine. This results in chain termination. To minimize this, it is recommended to pre-activate the carboxylic acid of the incoming amino acid before adding the mixture to the resin.[5] Incomplete coupling, leading to deletion sequences, is the most prevalent issue, which can be mitigated by using more potent coupling reagents, double coupling, and extended reaction times.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | Insufficient reactivity of coupling reagent: Standard reagents (e.g., DIC/HOBt) may not be potent enough for the sterically hindered this compound. | - Switch to a more powerful coupling reagent such as HATU, HCTU, COMU, or PyAOP.[3]- For extremely challenging couplings, consider using PyBrOP.[4] |
| Steric Hindrance: The bulky nature of this compound impedes the reaction. | - Perform a "double coupling" by repeating the coupling step with fresh reagents.- Increase the reaction time (e.g., 2-4 hours or overnight).- Employ microwave-assisted synthesis to enhance reaction kinetics.[1] | |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling in the previous cycle: Failure to achieve complete coupling of this compound. | - Implement the solutions for "Low Coupling Yield."- After the coupling step, perform a capping step (e.g., with acetic anhydride) to block any unreacted amino groups and prevent the formation of deletion sequences.[5] |
| Guanidinylation of N-terminus | Side reaction with uronium/aminium reagents (e.g., HATU, HBTU): The coupling reagent reacts directly with the free N-terminal amine. | - Pre-activate the Fmoc-2-Methyl-L-proline with the coupling reagent and a base (e.g., DIEA) for 1-5 minutes before adding the mixture to the resin.[6]- Use a phosphonium-based reagent like PyAOP or PyBOP, which do not cause guanidinylation.[4][7] |
| Aggregation of the Peptide-Resin | Formation of secondary structures: The growing peptide chain on the solid support aggregates, hindering reagent access. | - Use a resin with a higher loading capacity or a more swelling-friendly resin (e.g., ChemMatrix®).- Incorporate pseudoproline dipeptides in the sequence to disrupt secondary structure formation. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids, such as N-methylated and α,α-disubstituted residues, which is applicable to this compound. The efficiency can be sequence-dependent.
| Coupling Reagent | Reagent Type | Typical Coupling Time (RT) | Relative Efficiency for Hindered Couplings | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | 2 - 12 h | Low to Moderate | Cost-effective but often inefficient for hindered couplings; risk of racemization.[2] |
| HBTU/HCTU | Uronium/Aminium | 30 - 120 min | High | Generally effective, but can cause N-terminal guanidinylation.[3] |
| HATU | Uronium/Aminium | 20 - 90 min | Very High | Highly efficient for hindered couplings, but can also cause guanidinylation.[2][8] |
| COMU | Uronium/Aminium | 20 - 60 min | Very High | Similar efficiency to HATU, with potentially better solubility and safety profile (non-explosive byproducts).[8] |
| PyBOP | Phosphonium | 30 - 120 min | High | Efficient with no risk of guanidinylation; byproducts can be difficult to remove in solution-phase.[6] |
| PyAOP | Phosphonium | 30 - 60 min | Very High | Very effective for hindered N-methyl amino acids; no guanidinylation risk.[4][6] |
| PyBrOP | Phosphonium | 30 - 90 min | Highest | More reactive than PyBOP, suitable for the most difficult couplings.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-2-Methyl-L-proline using HATU in SPPS
This protocol describes a standard method for coupling Fmoc-2-Methyl-L-proline onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-2-Methyl-L-proline (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Fmoc-deprotected peptide-resin
-
SPPS reaction vessel
Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. After swelling, drain the DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-2-Methyl-L-proline (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.
-
Add DIEA (8 eq.) to the mixture.
-
Allow the mixture to pre-activate for 1-2 minutes with gentle agitation.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended to 4 hours or overnight.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
-
Protocol 2: Double Coupling Protocol for Difficult Couplings
This protocol is recommended when a single coupling of this compound is incomplete.
Methodology:
-
First Coupling: Perform the coupling as described in Protocol 1.
-
Washing: After the first coupling, wash the resin thoroughly with DMF (3 times).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-2-Methyl-L-proline as described in Protocol 1 (steps 2a-2c).
-
Add this fresh solution to the resin and perform the coupling reaction for another 1-2 hours.
-
-
Monitoring and Washing: Monitor the reaction completion with a qualitative test and wash the resin as described in Protocol 1.
Visualizations
Caption: Standard SPPS workflow for coupling this compound.
Caption: Troubleshooting decision tree for incomplete coupling.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
Troubleshooting low yields in the methylation step of L-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the methylation of L-proline, specifically focusing on addressing low reaction yields.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields in the N-methylation of L-proline.
Issue 1: Incomplete or Stalled Reaction
Question: My reaction monitoring (e.g., TLC, LC-MS) shows a significant amount of unreacted L-proline even after the recommended reaction time. What are the potential causes and how can I resolve this?
Answer:
An incomplete reaction is a common issue in the N-methylation of L-proline, often stemming from several factors related to reagents, reaction conditions, or the inherent challenges of the reaction itself.
Potential Causes and Solutions:
-
Insufficient Reagent Activity:
-
Methylating Agent: Methylating agents like methyl iodide can degrade over time. It is recommended to use freshly filtered or distilled iodomethane to remove any decomposition products that might inhibit the reaction.[1]
-
Base: The base used may not be strong enough to deprotonate the secondary amine of proline effectively, or it may have degraded. Ensure the base is fresh and appropriate for the reaction.
-
-
Steric Hindrance: The secondary amine of proline within its cyclic structure presents steric bulk, which can impede the approach of the methylating agent.[2] This is particularly challenging and may require more forcing conditions.
-
Poor Solubility: L-proline has low solubility in many common organic solvents, which can limit the reaction rate.[3][4]
-
Solvent Choice: The choice of solvent is crucial. While acetonitrile has been used, toluene has been shown to result in considerably higher yields in some methods.[5] The solubility of L-proline is highest in water, followed by methanol and other short-chain alcohols, but the choice of solvent must be compatible with the overall reaction scheme.[3][4]
-
Temperature: Increasing the reaction temperature can improve solubility and reaction rate. For some protocols, temperatures between 50 to 80°C are recommended.[5]
-
-
Inadequate Reaction Time or Temperature:
-
Extended Time: For sterically hindered reactions, extended reaction times may be necessary.[2]
-
Temperature Optimization: A temperature titration experiment may be needed to find the optimal balance between reaction rate and potential side reactions.
-
A logical approach to troubleshooting an incomplete reaction is outlined in the workflow diagram below.
Caption: A decision tree for troubleshooting an incomplete L-proline methylation reaction.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My analysis shows several unexpected products in the reaction mixture, leading to a low yield of N-methyl-L-proline. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a significant contributor to low yields. The nature of these side reactions often depends on the specific methylation method employed.
Common Side Reactions and Mitigation Strategies:
-
Over-methylation: While less common for the secondary amine of proline, in the presence of a highly reactive methylating agent and strong base, quaternization of the nitrogen to form a dimethylprolinium salt can occur.
-
Mitigation: Use a milder methylating agent or control the stoichiometry of the methylating agent more carefully.
-
-
Esterification: If the carboxylic acid of L-proline is not protected and the reaction is run in an alcohol solvent (like methanol), esterification can compete with N-methylation.
-
Mitigation: Protect the carboxylic acid group (e.g., as a methyl or t-butyl ester) before performing the N-methylation. Alternatively, use a non-alcoholic solvent.
-
-
Racemization: The α-carbon of proline can be susceptible to racemization under harsh basic conditions, which is a critical issue in pharmaceutical applications where enantiomeric purity is required.[4]
-
Mitigation: Employ milder bases and reaction conditions. Biocatalytic methods have been shown to produce enantiomerically pure L-prolinamide without racemization.[4]
-
-
Side reactions with sensitive residues: When methylating proline within a peptide sequence, other amino acid residues can undergo side reactions. For example, the side chain of aspartic acid has been noted to be problematic during N-methylation procedures.[6]
-
Mitigation: Optimize reaction times to avoid prolonged exposure to bases, and ensure complete sulfonylation before methylation if using on-resin protocols to prevent unwanted side products.[2]
-
| Side Reaction | Potential Cause | Recommended Mitigation Strategy |
| Quaternization | Excess or highly reactive methylating agent. | Control stoichiometry; use a milder agent. |
| Esterification | Unprotected carboxylic acid in alcohol solvent. | Protect the carboxyl group; use a non-protic solvent. |
| Racemization | Strong base or harsh reaction conditions. | Use milder bases; lower reaction temperature.[4] |
| Peptide Side Reactions | Prolonged exposure to base with sensitive residues. | Optimize reaction times; ensure complete intermediate steps.[2][6] |
Table 1: Common side reactions in L-proline methylation and their mitigation.
Frequently Asked Questions (FAQs)
Q1: Which methylating agent is most effective for L-proline?
A1: Several methylating agents can be used, each with its own advantages and disadvantages.
-
Methyl Iodide (MeI): A common and effective reagent, often used with a base like potassium carbonate or lithium diisopropylamide (LDA).[1] Yields can be moderate to good, but MeI is toxic and should be handled with care.[7] A reported yield for a methylation step using methyl iodide was 58-75%.[5]
-
Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent, but it is extremely toxic and requires stringent safety precautions.
-
"Greener" Reagents: Reagents like dimethyl carbonate (DMC) are considered more environmentally friendly alternatives, but may require more forcing conditions (higher temperatures and pressures).
Q2: What is the role of a protecting group for the carboxylic acid?
A2: Protecting the carboxylic acid group of L-proline (e.g., as a methyl ester) serves two main purposes:
-
Preventing Side Reactions: It prevents the carboxylate from acting as a competing nucleophile and prevents esterification if an alcohol is used as a solvent.
-
Improving Solubility: The resulting proline ester often has better solubility in organic solvents compared to the zwitterionic L-proline, which can improve reaction kinetics.[3]
Q3: How can I purify the final N-methyl-L-proline product?
A3: Purification strategies depend on the nature of the impurities.
-
Ion-Exchange Chromatography: This is a very effective method for separating the amino acid product from unreacted starting material and non-ionic impurities. Dowex 50W x 8 resin is commonly used for this purpose.[1]
-
Crystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) can yield a highly pure product.[1]
-
Flash Chromatography: For protected proline derivatives, silica gel flash chromatography is a standard purification technique.[8]
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of a Protected L-Proline Derivative
This protocol is a generalized example based on the methylation of a protected proline intermediate.
Caption: A typical experimental workflow for the N-methylation of a protected L-proline.
Methodology:
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon), dissolve the protected L-proline derivative (1 equivalent) in a suitable anhydrous solvent like tetrahydrofuran (THF).[1]
-
Deprotonation: Cool the solution to a low temperature (e.g., -78°C). Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (typically 1.1 to 1.5 equivalents).[1] Stir the mixture at this temperature for 30-60 minutes.
-
Methylation: Add a methylating agent, such as methyl iodide (1.1 to 1.5 equivalents), dropwise to the reaction mixture while maintaining the low temperature.[1]
-
Reaction Progression: Allow the reaction to stir and slowly warm to 0°C or room temperature over a period of several hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude residue is then purified using an appropriate method, such as silica gel chromatography, to yield the N-methylated product.[1][8]
This protocol provides a general framework. The specific base, solvent, temperature, and reaction times should be optimized based on the specific L-proline substrate and protecting groups used.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 4. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Methods for the purification of 2-Methyl-L-proline from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-L-proline from reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis reaction mixture?
A1: Common impurities can include unreacted starting materials such as L-proline or 5-hydroxy-2-pentanone, reagents like pivalaldehyde or cyanating agents, and various side-products. Depending on the synthetic route, impurities might also include diastereomeric salts, enantiomeric impurities (D-2-Methyl-proline), and byproducts from the use of protecting groups.[1][2][3]
Q2: What are the primary methods for purifying this compound?
A2: The main purification techniques for this compound are recrystallization, ion-exchange chromatography, and derivatization followed by chromatographic separation.[4][5][6] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: How can I remove inorganic salts from my this compound sample?
A3: Ion-exchange chromatography is a highly effective method for removing inorganic salts. The crude amino acid can be loaded onto a cation-exchange resin (e.g., Dowex 50W x 8, H+ form), washed with water to remove salts, and then the desired this compound can be eluted with an aqueous ammonia solution.[4]
Troubleshooting Guides
Issue 1: Low yield after recrystallization.
Possible Cause & Solution:
-
Improper Solvent System: The choice of solvent is critical for successful recrystallization. For this compound, a mixture of methanol and ethyl acetate has been shown to be effective, yielding colorless platelets.[4] Experiment with different solvent ratios to optimize the solubility at high temperatures and insolubility at low temperatures. Acetonitrile is another potential single solvent for recrystallization.[7]
-
Precipitation of Impurities: If impurities are co-precipitating with the product, a pre-purification step might be necessary. Treating a methanol solution of the crude product with activated charcoal can help remove colored impurities before recrystallization.[4]
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization to occur. Seeding the solution with a small crystal of pure this compound can sometimes induce crystallization.
Experimental Protocol: Recrystallization of this compound [4]
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
If colored impurities are present, add 5% w/w activated charcoal and stir the suspension.
-
Filter the hot solution through a pad of Celite to remove the charcoal.
-
Slowly add ethyl acetate to the hot filtrate until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the colorless platelets by filtration, wash with a small amount of cold methanol/ethyl acetate mixture, and dry under vacuum.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for low recrystallization yield.
Issue 2: Incomplete removal of diastereomeric salts after chiral resolution.
Possible Cause & Solution:
-
Insufficient Recrystallizations: Chiral resolution often involves the formation of diastereomeric salts with a resolving agent (e.g., D-tartaric acid, (S)-1-phenethylamine).[1][5] A single crystallization may not be sufficient to achieve high diastereomeric excess. Multiple recrystallizations are often necessary.[5]
-
Incorrect Solvent for Recrystallization: The solvent used for recrystallizing the diastereomeric salt is crucial. For N-(tert-butoxycarbonyl)-2-methyl-L-proline / (S)-1-phenethylamine salt, acetone has been used.[5] For N-(benzyloxycarbonyl)-2-methyl-L-proline kinin salt, a mixed solvent of acetone/diethyl ether was employed.[5]
-
Inefficient Salt Dissociation: After obtaining the purified diastereomeric salt, the resolving agent must be removed. This is typically done by dissolving the salt and adjusting the pH to liberate the free amino acid derivative, followed by extraction.[3][5] Incomplete pH adjustment or inefficient extraction can lead to contamination.
Experimental Protocol: Chiral Resolution and Salt Removal [3][5]
-
Salt Formation: Dissolve the racemic N-protected 2-methylproline in a suitable solvent (e.g., acetone). Add an equimolar amount of the chiral resolving agent (e.g., (S)-1-phenethylamine).
-
Diastereomer Crystallization: Stir the mixture to allow the desired diastereomeric salt to precipitate. The solid is collected by filtration.
-
Recrystallization: Recrystallize the diastereomeric salt from a suitable solvent (e.g., cooled acetone) to improve diastereomeric purity. Repeat as necessary.
-
Salt Dissociation: Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and water.
-
pH Adjustment: Adjust the pH of the aqueous layer to an acidic pH (e.g., pH 1 with concentrated HCl) to protonate the resolving agent and deprotonate the carboxylic acid of the product, driving the product into the organic layer.
-
Extraction and Isolation: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the enantiomerically enriched N-protected 2-methylproline.
Chiral Resolution and Purification Workflow
Caption: Workflow for chiral resolution and purification.
Issue 3: Difficulty in separating this compound from other amino acids or polar impurities.
Possible Cause & Solution:
-
Similar Properties: When other amino acids or highly polar compounds are present, simple extraction or recrystallization may be ineffective.
-
Ion-Exchange Chromatography: This is a powerful technique for separating compounds based on charge. This compound can be bound to a cation-exchange resin and selectively eluted.
Experimental Protocol: Ion-Exchange Chromatography Purification [4]
-
Resin Preparation: Prepare a column with Dowex 50W X 8 (H+ form) resin.
-
Sample Loading: Dissolve the crude reaction residue in water and load it onto the column.
-
Washing: Pass water through the column to elute neutral and anionic impurities. The pH of the effluent can be monitored; it will initially be acidic and then become neutral.
-
Elution: Elute the this compound from the resin using a 3 N aqueous ammonia solution.
-
Fraction Collection: Collect the fractions containing the amino acid. The elution can be monitored by TLC or other analytical methods.
-
Isolation: Combine the product-containing fractions and remove the water and ammonia under reduced pressure to yield the purified this compound, free of inorganic salts.
Ion-Exchange Chromatography Workflow
Caption: Workflow for purification by ion-exchange chromatography.
Data Summary
Table 1: Comparison of Purification Methods for this compound Derivatives
| Method | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity | Reference |
| Recrystallization | (S)-2-Methylproline | Methanol/Ethyl acetate | Colorless platelets | - | High | [4] |
| Chiral Resolution | Racemic N-(tert-butoxycarbonyl)-2-methylproline | (S)-1-phenethylamine, Acetone | N-(tert-butoxycarbonyl)-2-methyl-L-proline / (S)-1-phenethylamine salt | 46% | 98.7% ee | [5] |
| Ion-Exchange | Crude (S)-2-Methylproline | Dowex 50W x 8 (H+ form), 3N aq. NH3 | (S)-2-Methylproline | 85-90% | Free of inorganic salts | [4] |
| Precipitation | N-(tert-butoxycarbonyl)-2-methyl-L-proline | Ethyl acetate, Hexane | N-(tert-butoxycarbonyl)-2-methyl-L-proline | 78% | 100% ee | [5] |
Table 2: Reported Yields and Purity for Optically Active 2-Methylproline Synthesis and Purification
| Step | Product | Yield (%) | Purity | Reference |
| Cyclization | (R)-2-methylproline | 85% | 99% ee | [1] |
| Salt Dissociation & Crystallization | (S)-2-amino-5-hydroxy-2-methylvaleric acid | 82.7% | 99.8% | [3] |
| Cyclization & Purification | (R)-2-methylpyrrolidine-2-carboxylic acid | 76.6% | 99.78% (purity), 100.0% (chiral purity) | [3] |
| Cyclization & Purification | (S)-2-methylpyrrolidine-2-carboxylic acid | 88.7% | 99.96% (purity), 100.0% (chiral purity) | [3] |
References
- 1. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP2735560A1 - Method for producing optically active 2-methylproline derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimization of reaction conditions for the synthesis of 2-Methyl-L-proline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methyl-L-proline. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing enantiomerically pure (S)-2-Methyl-L-proline?
A1: A widely cited and robust method is the three-step synthesis starting from (S)-proline, often referred to as the "self-regeneration of a stereogenic center" method.[1][2] This procedure involves the diastereoselective formation of a bicyclic acetal derivative, followed by a highly stereoselective methylation, and subsequent hydrolysis to yield the final product with high enantiomeric purity.[1][2]
Q2: Why is the methylation step performed at such a low temperature (-78 °C)?
A2: The use of a very low temperature is crucial for controlling the stereoselectivity of the methylation reaction.[1] The reaction involves the formation of a chiral, non-racemic enolate using Lithium diisopropylamide (LDA).[2] Performing the deprotonation and subsequent alkylation at -78 °C ensures kinetic control, which favors the formation of the desired diastereomer and minimizes side reactions.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other routes have been developed. One common alternative starts from 5-hydroxy-2-pentanone, which undergoes condensation with a cyanide source and hydrolysis to form an amino acid precursor.[3][4] This is followed by resolution of the racemic mixture and cyclization to yield the product.[3][4] Another approach involves the alkylation of chiral Schiff bases derived from alanine.[5] However, the method starting from L-proline is often preferred for its high stereocontrol.[1]
Q4: What is the role of pivalaldehyde in the first step of the synthesis from L-proline?
A4: Pivalaldehyde is used to form a bicyclic oxazolidinone intermediate ((2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one).[1][2] This rigid structure serves two main purposes: it protects the amine and carboxylic acid groups of proline, and it sets up the stereochemistry for the subsequent diastereoselective methylation at the α-carbon.[2]
Q5: How is the final product, this compound, typically purified?
A5: After hydrolysis of the methylated intermediate, the final product is typically purified using ion-exchange chromatography.[1] This technique is effective for separating the amino acid from inorganic salts and other impurities. The crude product is loaded onto a cation-exchange resin, washed, and then the desired amino acid is eluted with an aqueous ammonia solution.[1]
Experimental Protocols and Data
The following protocols are based on the well-established method for synthesizing (S)-2-Methylproline from (S)-proline.
Step 1: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
This step involves the condensation of (S)-proline with pivalaldehyde to form a bicyclic intermediate.
Experimental Protocol:
-
Suspend 40.0 g of (S)-proline in 1400 mL of pentane in a 2.5-L round-bottomed flask.
-
Add 225 mL of pivalaldehyde and 3.0 mL of trifluoroacetic acid.
-
Heat the mixture to reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
Add an additional 40.0 mL of pivalaldehyde, 1 mL of trifluoroacetic acid, and 200 mL of pentane.
-
Continue refluxing for another 72 hours.
-
Cool the reaction mixture to room temperature and filter it under an inert atmosphere (e.g., argon).
-
Concentrate the clear solution under reduced pressure.
-
Distill the residue using a Kugelrohr oven (70°C / 0.0005 mm) to obtain the product as a colorless oil.[1]
Quantitative Data for Step 1:
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
|---|---|---|---|
| (S)-Proline | 115.13 | 40.0 g | 0.347 |
| Pivalaldehyde | 86.13 | 265 mL (total) | ~2.44 |
| Trifluoroacetic Acid | 114.02 | 4.0 mL (total) | ~0.052 |
| Pentane | 72.15 | 1600 mL (total) | - |
| Product Yield | 183.25 | 42.5–47.0 g | 67–74% |
Step 2: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
This is the key diastereoselective methylation step using LDA and methyl iodide.
Experimental Protocol:
-
Prepare a solution of Lithium diisopropylamide (LDA) by mixing 18.3 mL of diisopropylamine with 120 mL of dry tetrahydrofuran (THF) under argon in a 250-mL flask.
-
Cool the solution to -78°C and add 88.6 mL of a 1.6 M solution of butyllithium in hexane. Allow it to warm to room temperature for 20 minutes, then re-cool to -78°C.
-
In a separate 1-L flask, dissolve 20.0 g of the product from Step 1 in 600 mL of dry THF.
-
Add the prepared LDA solution to the solution of the bicyclic intermediate over 20 minutes at -78°C.
-
After stirring for 20 minutes, add 20.2 mL of methyl iodide via syringe over 10 minutes.
-
Stir the mixture for 3 hours at -78°C, then allow it to warm to room temperature overnight.
-
Quench the reaction by adding 100 mL of a saturated aqueous ammonium chloride solution.
-
Remove the THF under reduced pressure and extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers, dry over magnesium sulfate, and concentrate to yield the crude product, which can be purified by distillation.[1]
Quantitative Data for Step 2:
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
|---|---|---|---|
| Bicyclic Intermediate | 183.25 | 20.0 g | 0.109 |
| Diisopropylamine | 101.19 | 18.3 mL | 0.131 |
| n-Butyllithium (1.6M) | 64.06 | 88.6 mL | 0.142 |
| Methyl Iodide | 141.94 | 20.2 mL | 0.325 |
| Tetrahydrofuran (dry) | 72.11 | 720 mL (total) | - |
| Product Yield | 197.28 | - | 85-90% |
Step 3: Synthesis of (S)-2-Methylproline
The final step is the acidic hydrolysis of the methylated intermediate to release the desired amino acid.
Experimental Protocol:
-
Heat a solution of 20.1 g of the methylated intermediate from Step 2 in 400 mL of 3 N hydrochloric acid to reflux for 1 hour.
-
Remove the water under reduced pressure using a rotary evaporator.
-
Treat the dark residue with another 400 mL of 3 N HCl and extract four times with 200 mL portions of dichloromethane.
-
Combine all aqueous layers, concentrate them, and dry under reduced pressure at 60°C.
-
Purify the resulting solid by ion-exchange chromatography using a cation-exchange resin (e.g., Dowex 50W-X8).
-
Elute the product with 3 N aqueous ammonia and collect the appropriate fractions.
-
Remove the solvent under reduced pressure to yield the final product.[1]
Quantitative Data for Step 3:
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
|---|---|---|---|
| Methylated Intermediate | 197.28 | 20.1 g | 0.102 |
| 3 N Hydrochloric Acid | 36.46 | 800 mL (total) | - |
| Product Yield | 129.16 | 12.0–12.3 g | 93–98% |
Troubleshooting Guide
Issue 1: Low or no yield in Step 1 (Acetal Formation)
-
Question: My reaction of (S)-proline and pivalaldehyde is very slow or gives a poor yield. What could be the cause?
-
Answer:
-
Inefficient Water Removal: This reaction produces water, which can inhibit the reaction. Ensure your Dean-Stark trap is functioning correctly and that the system is properly sealed to allow for efficient azeotropic removal of water.[1]
-
Reagent Quality: Pivalaldehyde can contain alcohol impurities which should be removed by washing with water and distillation before use.[1]
-
Reaction Time: This condensation is slow and requires extended reflux times, often up to 144 hours in total. Ensure the reaction has proceeded for the full duration specified.[1]
-
Solvent Choice: While higher boiling solvents might speed up the reaction, they can lead to side products that are difficult to remove. Pentane is the recommended solvent for a cleaner reaction.[1]
-
Issue 2: Low yield or poor diastereoselectivity in Step 2 (Methylation)
-
Question: The methylation step resulted in a low yield of the desired product or a mixture of diastereomers. How can I troubleshoot this?
-
Answer: This step is highly sensitive to reaction conditions.
-
Moisture Contamination: The use of LDA requires strictly anhydrous conditions. Ensure all glassware is oven-dried, and solvents like THF are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Any moisture will quench the LDA and the enolate, leading to low yields.
-
Temperature Control: The deprotonation and alkylation must be maintained at -78°C (a dry ice/acetone bath is recommended). Temperatures above this can lead to reduced diastereoselectivity and potential side reactions.[1]
-
LDA Quality and Stoichiometry: Use freshly prepared or properly stored LDA. Ensure the stoichiometry is correct; a slight excess of LDA relative to the substrate is typically used to ensure complete deprotonation.[1]
-
Addition Rate: Slow, dropwise addition of the LDA solution and methyl iodide is important for maintaining temperature control and minimizing side reactions.[1]
-
Issue 3: Difficulty with Hydrolysis or Purification in Step 3
-
Question: The hydrolysis of the methylated intermediate is incomplete, or I am having trouble purifying the final product. What should I do?
-
Answer:
-
Incomplete Hydrolysis: Ensure the reaction is refluxed in 3 N HCl for the specified time (1 hour).[1] If the reaction is incomplete, you can extend the reflux time and monitor by TLC. The dark residue after the first evaporation is normal.
-
Extraction Issues: The extraction with dichloromethane is to remove any non-polar side products or unreacted starting material. Ensure you perform the specified number of extractions to maximize the purity of the aqueous layer before proceeding.[1]
-
Purification by Ion-Exchange: This is the most critical step for obtaining a pure product free of salts.
-
Resin Choice: A strong cation-exchange resin like Dowex 50W-X8 is effective.
-
Loading: Ensure the pH of your crude product solution is low before loading onto the column to ensure the amino acid binds.
-
Elution: After washing the column thoroughly with water to remove salts, elute the this compound with aqueous ammonia (e.g., 3 N). Monitor the fractions using a method like ninhydrin staining to identify the amino acid-containing fractions before combining and evaporating.[1]
-
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
- 4. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility of 2-Methyl-L-proline Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing 2-Methyl-L-proline.
Troubleshooting Guide
Problem 1: My this compound containing peptide is poorly soluble in aqueous buffers.
Possible Cause: The incorporation of this compound can stabilize specific secondary structures, such as β-turns and polyproline II (PII) helices.[1] While this can be beneficial for conformational stability, it may also promote self-association and aggregation, leading to poor solubility in aqueous solutions. Additionally, the overall hydrophobicity of the peptide sequence remains a primary factor in its solubility.[2]
Solutions:
-
Systematic Solvent Screening:
-
Start with distilled, sterile water. [3]
-
If the peptide is charged, adjust the pH. For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 10% ammonium bicarbonate). For basic peptides (net positive charge), use an acidic solution (e.g., 10% acetic acid).[2][4] Solubility is often lowest at the peptide's isoelectric point (pI).[1]
-
For hydrophobic or neutral peptides, use organic co-solvents. Start by dissolving the peptide in a minimal amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] Then, slowly add the aqueous buffer to the peptide solution in a drop-wise manner while gently vortexing. If precipitation occurs, you have reached the solubility limit.
-
-
Physical Disruption of Aggregates:
-
Sonication: Use a bath sonicator in short bursts on ice to break up peptide aggregates.[4][5] This can enhance dissolution but should be used cautiously to avoid peptide degradation from excessive heat.[6]
-
Gentle Heating: Cautiously warming the solution may improve the solubility of some peptides.[5][6] However, be mindful of potential degradation at elevated temperatures.
-
-
Employing Chaotropic Agents:
-
As a last resort for highly aggregated peptides, use chaotropic agents like 6 M guanidine hydrochloride or 8 M urea.[5] These agents disrupt the non-covalent interactions responsible for aggregation. Note that these will likely need to be removed via dialysis or buffer exchange before use in biological assays, as they can interfere with protein function.
-
Problem 2: My peptide solution becomes cloudy or forms a gel over time, even after initial dissolution.
Possible Cause: This indicates that the peptide is prone to aggregation and precipitation under the current storage or experimental conditions. The stabilized secondary structures induced by this compound may facilitate this process.
Solutions:
-
Optimize Storage Conditions:
-
Aliquot and Store: Aliquot the peptide solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Lower Concentration: Prepare a more dilute stock solution to reduce the rate of aggregation.[7]
-
-
Buffer Screening:
-
Experiment with different buffer compositions, varying the pH and ionic strength to find conditions that stabilize the monomeric form of the peptide.
-
-
Incorporate Solubility-Enhancing Excipients:
-
Consider the addition of excipients such as certain sugars or polyols that can help stabilize the peptide in solution.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound containing peptide less soluble than its parent proline peptide?
A1: The substitution of proline with this compound introduces a methyl group that can alter the peptide's conformational preferences. This substitution has been shown to enhance the stability of certain secondary structures like β-turns and polyproline II (PII) helices.[1] While this can be advantageous for biological activity, the increased structural rigidity can sometimes promote intermolecular interactions, leading to aggregation and reduced solubility compared to the more flexible proline-containing counterpart.
Q2: What is the first solvent I should try to dissolve my peptide in?
A2: For most peptides, the recommended starting solvent is sterile, distilled water.[3] If the peptide has a net charge (acidic or basic), it will likely dissolve in an aqueous solution with an adjusted pH.[2]
Q3: Can I use sonication to help dissolve my peptide?
A3: Yes, sonication is a useful technique to break up peptide aggregates and enhance dissolution.[4][5] However, it should be applied in short bursts with cooling on ice to prevent excessive heating, which could potentially degrade the peptide.[4]
Q4: Are there any chemical modifications I can make to my peptide sequence to improve its solubility?
A4: Yes, several modifications can be made during peptide synthesis:
-
Incorporate Hydrophilic Residues: Adding charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) can increase the overall polarity and improve aqueous solubility.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, significantly increasing its solubility.
-
N- or C-terminal Modifications: Capping the termini (e.g., acetylation at the N-terminus or amidation at the C-terminus) can remove terminal charges and may influence solubility depending on the overall sequence.[8]
Q5: How can I determine the net charge of my peptide?
A5: You can estimate the net charge at a neutral pH by following these steps:
-
Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus (if it's a free amine).[2][4]
-
Assign a value of -1 to each acidic residue (Aspartic Acid, Glutamic Acid) and the C-terminus (if it's a free carboxyl group).[2][4]
Data Presentation
Table 1: Comparison of General Strategies for Solubility Enhancement
| Strategy | Description | Potential Improvement | Considerations |
| pH Adjustment | Modifying the buffer pH to be above or below the peptide's isoelectric point (pI) to increase net charge.[1][2] | 2-10x | May affect peptide stability or activity. |
| Organic Co-solvents | Using minimal amounts of solvents like DMSO or DMF to dissolve the peptide before adding aqueous buffer.[2] | 5-20x | The final concentration of the organic solvent must be compatible with downstream applications. |
| Sonication | Using ultrasonic waves to break apart peptide aggregates.[4][5] | Variable | Risk of peptide degradation with excessive use. |
| Chaotropic Agents | Using agents like 6 M Guanidine HCl or 8 M Urea to disrupt hydrogen bonds.[5] | >20x | Not compatible with most biological assays; requires removal. |
| PEGylation | Covalently attaching PEG chains to the peptide. | >50x | Can alter the peptide's biological activity and requires chemical modification. |
Note: The "Potential Improvement" values are illustrative and can vary significantly based on the specific peptide sequence.
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
This protocol provides a step-by-step approach to systematically find a suitable solvent for your this compound containing peptide.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
10% Acetic Acid solution
-
10% Ammonium Bicarbonate solution
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Test: Before dissolving the entire sample, use a small, accurately weighed amount of the peptide for solubility testing.[4]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4]
-
Step 1: Aqueous Solution:
-
Add a small volume of sterile, distilled water to the peptide.
-
Vortex gently. If the peptide dissolves, you can proceed with your desired concentration.
-
-
Step 2: pH Adjustment (if insoluble in water):
-
Step 3: Organic Solvent (for hydrophobic or insoluble peptides):
-
To a fresh, dry aliquot of the peptide, add a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide).
-
Gently vortex until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer to the peptide-DMSO mixture in a drop-wise manner, vortexing between additions.
-
Monitor for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.
-
-
Step 4: Physical Disruption (if aggregates are present):
-
If the solution remains cloudy or contains visible particles, place it in a bath sonicator on ice.
-
Sonicate for short intervals (e.g., 3 x 10 seconds), allowing the sample to cool between bursts.[4]
-
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay can be used to quantitatively monitor the aggregation of peptides into β-sheet-rich structures over time.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black plate with a clear bottom
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Dilute the ThT stock solution in the assay buffer to a final working concentration of 10-25 µM.
-
-
Assay Setup:
-
In the 96-well plate, add the ThT working solution.
-
Add the peptide to the desired final concentration.
-
Include controls: buffer only, and peptide without ThT.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes). Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[7]
-
-
Data Analysis:
Mandatory Visualizations
References
- 1. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jpt.com [jpt.com]
- 3. scribd.com [scribd.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biobasic.com [biobasic.com]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility [biosyn.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the characterization of 2-Methyl-L-proline peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-L-proline (2-MePro) containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, purification, and characterization of these unique molecules.
Section 1: Synthesis and Purification
The introduction of the sterically hindered 2-MePro residue can present challenges in solid-phase peptide synthesis (SPPS) and subsequent purification.
Frequently Asked Questions (FAQs)
Q1: I am observing low coupling efficiency during the synthesis of a 2-MePro-containing peptide. What could be the cause and how can I improve it?
A1: Low coupling efficiency is a common issue due to the steric hindrance of the α-methyl group on the secondary amine of 2-MePro. This makes the acylation step more difficult compared to standard amino acids.[1]
Troubleshooting Strategies:
-
Double Coupling: Repeat the coupling step for the amino acid being added to the N-terminus of 2-MePro, and also for the coupling of 2-MePro itself.
-
Extended Coupling Times: Increase the reaction time for the critical coupling steps from the standard 1-2 hours to 4 hours or even overnight.
-
Use of Potent Coupling Reagents: Employ stronger activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) which are known to be effective for hindered couplings.
-
Microwave-Assisted SPPS: The use of microwave energy can often enhance the efficiency of difficult couplings by increasing the kinetic energy of the reactants.
Q2: My purified 2-MePro peptide shows poor solubility. How can I handle this?
A2: The rigid conformation induced by 2-MePro can sometimes lead to aggregation and reduced solubility.
Troubleshooting Strategies:
-
Solvent Screening: Test a variety of solvents for dissolution. Start with standard HPLC solvents (water/acetonitrile with 0.1% TFA). If solubility is poor, consider adding a small amount of organic solvent like DMSO or DMF to the initial dissolution step before diluting with the mobile phase.[2]
-
pH Adjustment: The net charge of the peptide can significantly influence its solubility. Try adjusting the pH of the buffer.
-
Chaotropic Agents: For non-biological assays, small amounts of chaotropic agents like guanidinium chloride or urea can be used to disrupt aggregates, although this will denature the peptide's conformation.
Q3: I'm seeing a broad or split peak for my 2-MePro peptide during RP-HPLC purification. What is happening?
A3: Broad or split peaks for proline-containing peptides are often a result of the slow interconversion between cis and trans isomers of the Xaa-2-MePro peptide bond on the chromatography timescale.[3] The rigid structure of 2-MePro can exacerbate this effect.
Troubleshooting Strategies:
-
Increase Column Temperature: Elevating the temperature of the column (e.g., to 40-60°C) can accelerate the cis-trans isomerization, causing the separate peaks to coalesce into a single, sharper peak.[2]
-
Alter Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to formic acid) can sometimes alter the separation characteristics and improve peak shape.[2]
-
Flatten the Gradient: A shallower gradient during the elution of the target peptide can improve resolution between isomers and other impurities.[2]
Data Presentation: SPPS Coupling Conditions
The following table provides a general comparison of coupling conditions for standard vs. 2-MePro residues in SPPS.
| Parameter | Standard Amino Acid | This compound | Rationale for Change |
| Equivalents of Amino Acid | 2-4 eq. | 3-5 eq. | Overcomes steric hindrance by increasing concentration. |
| Coupling Reagent | HBTU, DIC/Oxyma | HATU, HCTU | More potent activators are needed for hindered couplings. |
| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) | Allows more time for the sterically hindered reaction to proceed.[1] |
| Monitoring | Ninhydrin Test | Ninhydrin Test (may be less reliable) | The secondary amine of proline gives a weaker color reaction. |
Section 2: NMR Characterization
NMR spectroscopy is the most powerful tool for elucidating the conformational effects of 2-MePro incorporation. However, the spectra can be complex.
Frequently Asked Questions (FAQs)
Q1: Why do I see two sets of peaks for residues near the 2-MePro in my 1H or 13C NMR spectrum?
A1: This is the classic signature of slow cis-trans isomerization around the Xaa-2-MePro peptide bond on the NMR timescale.[3][4] Because the interconversion is slow, you are observing two distinct populations of molecules in solution: those with a trans peptide bond and those with a cis peptide bond. Each isomer gives rise to its own set of NMR signals for the neighboring residues.
Q2: How can I definitively assign the cis and trans isomers in my NMR spectra?
A2: The assignment can be achieved using two primary methods: 1D/2D ¹³C NMR and 2D ¹H-¹H NOESY/ROESY experiments.
-
¹³C Chemical Shifts: The chemical shifts of the Proline Cβ and Cγ carbons are highly sensitive to the peptide bond conformation. A significant downfield shift for Cβ and an upfield shift for Cγ is diagnostic for the cis isomer.[4]
-
NOESY/ROESY: The Nuclear Overhauser Effect (NOE) measures through-space proximity between protons. A strong sequential Hα(i) - Hδ(i+1) NOE is characteristic of a trans peptide bond, while a strong Hα(i) - Hα(i+1) NOE indicates a cis conformation.[4]
Data Presentation: Diagnostic ¹³C Chemical Shifts for Proline Isomers
This table provides typical ¹³C chemical shift ranges for proline carbons, which are diagnostic for the cis and trans conformations of the preceding peptide bond. Values for 2-MePro will be similar.
| Proline Carbon | trans Isomer (ppm) | cis Isomer (ppm) | Key Differentiator |
| Cβ | ~30-32 | ~32-34 | Cβ is shifted downfield in the cis isomer. |
| Cγ | ~25-27 | ~23-25 | Cγ is shifted upfield in the cis isomer. |
Note: Data adapted from studies on Pro-Pro peptides.[4] Absolute shifts can vary based on sequence and solvent.
Experimental Protocols
Protocol 1: Determination of cis/trans Isomer Ratio by ¹H NMR
-
Sample Preparation: Dissolve the 2-MePro peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Acquire 1D ¹H Spectrum: Record a high-quality 1D ¹H spectrum with good signal-to-noise.
-
Identify Isomer-Specific Peaks: Locate well-resolved pairs of peaks in the spectrum corresponding to the cis and trans isomers. Proline Hα or Hδ protons, or the Hα proton of the preceding residue, are often good reporters.
-
Integrate Peaks: Carefully integrate the area under the corresponding cis and trans peaks.
-
Calculate Ratio: The ratio of the integrals directly corresponds to the population ratio of the two isomers in solution. Ratio = (Integral of trans peak) / (Integral of cis peak)
Protocol 2: Conformational Analysis using 2D NOESY/ROESY
-
Sample Preparation: Prepare a high-purity, aggregate-free sample of the peptide at a concentration of at least 1 mM in a deuterated solvent.[5]
-
Acquire TOCSY Spectrum: First, run a 2D TOCSY experiment to identify the spin systems of the individual amino acid residues.
-
Acquire NOESY/ROESY Spectrum:
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software.
-
Perform sequential assignment by "walking" along the peptide backbone, connecting spin systems using the dαN(i, i+1) NOEs.
-
Identify key long-range NOEs that define the peptide's secondary structure.
-
Specifically look for the Hα(i) - Hα(i+1) (cis) and Hα(i) - Hδ(i+1) (trans) NOEs to confirm the peptide bond conformation around the 2-MePro residue.[4][7]
-
dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} caption: Experimental workflow for NMR-based conformational analysis.
Section 3: Mass Spectrometry Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and sequence of 2-MePro peptides. However, the proline-like nature of 2-MePro can introduce specific challenges.
Frequently Asked Questions (FAQs)
Q1: My ESI-MS spectrum shows unexpected masses, such as M+14 or M+22. What are these?
A1: These are common adducts in electrospray ionization (ESI) mass spectrometry. It is crucial to recognize them to avoid misinterpreting them as impurities.
-
M+Na (+23 Da), M+K (+39 Da): Sodium and potassium adducts are very common and arise from trace amounts of salts in the sample, buffers, or glassware.
-
M+CH₃CN (+41 Da), M+TFA (+114 Da): Adducts with solvent molecules like acetonitrile or ion-pairing agents like trifluoroacetic acid can also be observed.
-
In-source Fragmentation: Sometimes, labile protecting groups that were not fully removed during synthesis can fragment off in the MS source, leading to peaks lower than the expected mass.
Q2: I am getting poor sequence coverage in my MS/MS analysis. The fragmentation seems to stop at the 2-MePro residue. Why?
A2: Peptides containing proline are known to exhibit preferential cleavage at the N-terminal side of the proline residue during collision-induced dissociation (CID).[8] This results in a very intense b-ion or internal fragment ion corresponding to this cleavage, while other fragments are of low abundance, leading to poor overall sequence coverage. The α-methyl group in 2-MePro may further influence this fragmentation behavior.
Troubleshooting Strategies:
-
Optimize Collision Energy: Perform a collision energy ramp or test a range of normalized collision energies to find the optimal setting that promotes a wider range of fragment ions.
-
Use Alternative Fragmentation Methods: If available, employ different fragmentation techniques that are less dependent on the peptide backbone structure:
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These methods cleave the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. They are often more effective for sequencing proline-rich or conformationally rigid peptides.
-
Higher-Energy Collisional Dissociation (HCD): This beam-type CID method can sometimes provide more diverse fragmentation than traditional CID.[9]
-
Data Presentation: Common Adducts in ESI-MS
| Adduct | Mass Shift (Da) | Common Source |
| Sodium | +22.99 | Glassware, buffers, solvents |
| Potassium | +38.96 | Glassware, buffers, solvents |
| Acetonitrile | +41.03 | HPLC mobile phase |
| Formic Acid | +46.01 | HPLC mobile phase additive |
| Trifluoroacetic Acid (TFA) | +113.99 | HPLC mobile phase additive |
Troubleshooting Workflow
References
- 1. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing epimerization of 2-Methyl-L-proline during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of 2-Methyl-L-proline during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound peptide synthesis?
A1: Epimerization is the unwanted conversion of the desired L-enantiomer of 2-Methyl-proline into its corresponding D-enantiomer at the alpha-carbon position during the peptide coupling reaction. This results in a diastereomeric peptide impurity that can be difficult to separate and may alter the biological activity and pharmacological properties of the final peptide.
Q2: Why is this compound particularly susceptible to epimerization?
A2: this compound is an α-methylated and N-alkylated amino acid, which introduces significant steric hindrance around the carboxylic acid group. This steric bulk can slow down the coupling reaction, providing a larger window of opportunity for the activated amino acid to undergo epimerization, especially under harsh reaction conditions.
Q3: What are the primary factors that promote the epimerization of this compound?
A3: The main factors contributing to the epimerization of this compound are:
-
Coupling Reagents: Highly reactive coupling reagents, especially when used with certain additives, can increase the risk of epimerization.
-
Base: The type and amount of base used for activation and neutralization are critical. Strong, non-hindered bases can readily abstract the α-proton, leading to epimerization.
-
Temperature: Elevated temperatures accelerate the rate of both the coupling reaction and the epimerization side reaction.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can promote epimerization more than non-polar solvents like Dichloromethane (DCM).
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid can increase the likelihood of epimerization before the coupling reaction takes place.
Q4: How can I detect and quantify the extent of this compound epimerization in my synthetic peptide?
A4: The most common method is to first hydrolyze the peptide to its constituent amino acids. The resulting amino acid mixture is then derivatized and analyzed by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. These methods can separate and quantify the L- and D-enantiomers of 2-Methyl-proline.
Troubleshooting Guides
Problem: High levels of the D-diastereomer of my this compound-containing peptide are detected.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Avoid using carbodiimides like DCC or DIC in combination with HOBt, especially in DMF, as this is known to promote epimerization.[1] Opt for uronium/aminium-based reagents such as HATU, HBTU, or HCTU, which are generally associated with lower epimerization rates. |
| Strong or Excess Base | Use a sterically hindered or weaker base like N,N-diisopropylethylamine (DIPEA), 2,4,6-collidine (TMP), or N-methylmorpholine (NMM) instead of stronger bases. Use the minimum amount of base necessary for the reaction to proceed. |
| Elevated Reaction Temperature | Perform the coupling reaction at room temperature or below (e.g., 0 °C). Avoid heating the reaction mixture. |
| Prolonged Activation Time | Minimize the pre-activation time of the Fmoc-2-Methyl-L-proline-OH before adding it to the resin-bound peptide. Ideally, the activated amino acid should be added immediately. |
| Polar Solvent | If possible, and if solubility allows, consider using a less polar solvent system, such as a mixture of DMF and DCM, to potentially reduce the rate of epimerization. |
Data Presentation
Note: Specific quantitative data for the epimerization of this compound is limited in the available literature. The following tables provide illustrative data for proline and other sterically hindered amino acids to demonstrate the impact of different reaction conditions on epimerization. These values should be considered as a general guide.
Table 1: Influence of Coupling Reagents on Proline Epimerization
| Coupling Reagent | Additive | % D-Proline (Epimerization) |
| HBTU | DIEA | 18% |
| HATU | DIEA | 13% |
| PyBOP | DIEA | 12% |
| DCC | HOBt | High (variable) |
Data is illustrative and based on studies on proline-containing peptides. The actual extent of epimerization can vary based on the specific peptide sequence and reaction conditions.
Table 2: Influence of Base on Racemization of a Model Dipeptide
| Base | % Racemization |
| Triethylamine (TEA) | High |
| N,N-Diisopropylethylamine (DIPEA) | Moderate |
| N-Methylmorpholine (NMM) | Low |
| 2,4,6-Collidine (TMP) | Very Low |
This data illustrates the general trend of base-dependent racemization and is not specific to this compound.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-2-Methyl-L-proline-OH
This protocol is designed to minimize epimerization during the coupling of Fmoc-2-Methyl-L-proline-OH in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-2-Methyl-L-proline-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Solvent (e.g., DMF or a DMF/DCM mixture)
-
Standard SPPS washing solvents (DMF, DCM, etc.)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in the chosen coupling solvent for at least 30 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino acid using standard procedures (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve Fmoc-2-Methyl-L-proline-OH (2-3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 1.95 equivalents) in the coupling solvent.
-
Add the base (e.g., DIPEA, 3-4 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time may be required compared to standard amino acids.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for the disappearance of free amines using a qualitative test suitable for secondary amines (e.g., the chloranil test). The Kaiser test is not reliable for proline derivatives.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.
-
Protocol 2: Chiral HPLC Analysis of 2-Methyl-proline Enantiomers
This protocol outlines a general procedure for the analysis of this compound epimerization after peptide synthesis and hydrolysis.
1. Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl).
2. Derivatization (if required):
-
Some chiral HPLC methods may require derivatization of the amino acids to improve their chromatographic properties and detectability. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). Follow the specific protocol for the chosen derivatizing agent.
3. Chiral HPLC Analysis:
-
Column: A chiral stationary phase column suitable for the separation of amino acid enantiomers (e.g., a Pirkle-type column or a cyclodextrin-based column).
-
Mobile Phase: A suitable mobile phase for the chosen column, often a mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength for the derivatized or underivatized amino acid.
-
Quantification: Inject the hydrolyzed (and derivatized, if applicable) sample onto the HPLC system. Identify the peaks corresponding to the L- and D-enantiomers of 2-Methyl-proline based on the retention times of authentic standards. Calculate the percentage of the D-isomer by integrating the peak areas.
% D-isomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100
Visualizations
Caption: Mechanism of this compound epimerization via the oxazolone intermediate.
Caption: Troubleshooting workflow for minimizing this compound epimerization.
References
Validation & Comparative
2-Methyl-L-proline vs. L-proline: A Comparative Guide to their Effect on Peptide Cis/Trans Isomerization
For Researchers, Scientists, and Drug Development Professionals
The conformational state of the peptide bond preceding a proline residue, which can exist in either a cis or trans conformation, is a critical determinant of peptide and protein structure, folding, and function. The slow interconversion between these isomers can be a rate-limiting step in protein folding and can influence biological activity. While L-proline naturally provides a significant population of the cis isomer, the introduction of its synthetic analogue, 2-Methyl-L-proline (also known as α-methyl-L-proline), offers a powerful tool to modulate this equilibrium and enforce a specific backbone geometry. This guide provides an objective comparison of the effects of this compound and L-proline on peptide cis/trans isomerization, supported by experimental data and detailed methodologies.
Core Conformational Differences
The primary distinction between L-proline and this compound lies in the steric hindrance introduced by the methyl group at the Cα position of this compound. This substitution creates a significant steric clash with the side chain of the preceding residue in the cis conformation, thereby strongly favoring the trans isomer. In contrast, the hydrogen at the Cα position of L-proline presents a much smaller steric barrier, allowing for a more balanced equilibrium between the cis and trans states.
Quantitative Comparison of Isomerization Parameters
The following table summarizes key quantitative data from studies comparing the effects of L-proline and this compound on peptide cis/trans isomerization.
| Parameter | L-proline | This compound | Key Findings & Significance |
| Favored Conformation | trans (with significant cis population) | Strongly favors trans | The methyl group in this compound introduces steric hindrance that dramatically shifts the equilibrium towards the trans isomer, offering a method to pre-organize peptide backbones. |
| cis Isomer Population | Varies (typically 5-30% in model peptides) | Significantly reduced (approaching 0% in some cases) | In a study of Ac-Pro-NHMe vs. Ac-2-MePro-NHMe in water, the cis population was decreased by 20.6% upon substitution with this compound.[1] For some short peptides containing this compound, only the trans conformer was detected.[2] |
| Energy Barrier for cis-trans Isomerization (ΔG‡) | ~20 kcal/mol[3] | Higher than L-proline | The energy barrier for isomerization in Boc-α-methyl-L-proline was found to be 1.24 kcal/mol higher than for Boc-L-proline at 298 K.[2] This higher barrier further locks the peptide in the trans conformation. |
| Rate of Isomerization | Slow (e.g., k(cis → trans) = 2.5 × 10⁻³ s⁻¹ at 25°C for H-Ala-Pro-OH)[4] | Slower than L-proline | The higher energy barrier for this compound results in a slower rate of interconversion, making it a more rigid conformational constraint. |
Experimental Protocols
The determination of cis/trans isomer ratios and the kinetics of isomerization are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Determination of cis/trans Isomer Ratio and Isomerization Kinetics by NMR Spectroscopy
1. Sample Preparation:
-
Dissolve the peptide of interest in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) to a final concentration of 1-5 mM.[5]
-
Ensure the pH of the solution is controlled and recorded, as it can influence the cis/trans equilibrium.
2. NMR Data Acquisition:
-
Instrumentation: Utilize an NMR spectrometer with a proton frequency of 400 MHz or higher, equipped with a probe capable of detecting ¹H and ¹³C.
-
1D ¹³C NMR for Isomer Ratio:
-
Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.
-
The cis and trans isomers will exhibit distinct signals for the proline Cβ and Cγ carbons. The Cγ signal is particularly well-resolved, with the cis isomer appearing downfield (higher ppm) compared to the trans isomer.[5]
-
Integrate the signals corresponding to the cis and trans isomers to determine their relative populations.
-
-
2D NMR for Resonance Assignment:
-
Acquire standard 2D NMR spectra such as ¹H-¹H TOCSY and NOESY to assign all proton resonances for both the cis and trans isomers.
-
NOESY spectra can provide through-space correlations that are characteristic of each isomer. For example, a strong NOE between the Hα of the preceding residue (i-1) and the Hδ protons of proline is indicative of a trans peptide bond, while a strong NOE to the Hα of proline is characteristic of a cis bond.
-
-
Variable Temperature (VT) NMR for Isomerization Kinetics:
-
Acquire a series of 1D ¹H or ¹³C NMR spectra at different temperatures.
-
As the temperature increases, the rate of isomerization will increase, leading to broadening and eventual coalescence of the signals for the cis and trans isomers.
-
-
2D EXSY (Exchange Spectroscopy) for Isomerization Kinetics:
-
Acquire a 2D EXSY spectrum at a constant temperature.
-
The presence of cross-peaks between the signals of the cis and trans isomers directly indicates chemical exchange.
-
The rate constants for the cis ⇌ trans interconversion can be quantified from the intensities of the diagonal and cross-peaks.
-
3. Data Analysis:
-
Isomer Ratio: Calculate the percentage of cis and trans isomers from the integration of their respective signals in the ¹³C NMR spectrum.
-
Isomerization Kinetics (Lineshape Analysis):
-
For VT-NMR data, the rate constants at different temperatures can be determined by fitting the observed lineshapes to the Bloch equations modified for chemical exchange.[6][7]
-
From the temperature dependence of the rate constants, the activation energy (energy barrier) for isomerization can be calculated using the Eyring equation.
-
-
Isomerization Kinetics (EXSY Analysis):
-
The rate constants for the forward and reverse isomerization reactions can be calculated directly from the volumes of the cross-peaks and diagonal peaks in the 2D EXSY spectrum.
-
Visualization of Key Concepts and Workflows
The following diagrams illustrate the structural basis for the conformational preferences and the experimental workflow for their characterization.
Caption: Steric hindrance in this compound favors the trans conformation.
Caption: Workflow for NMR analysis of peptide cis/trans isomerization.
Conclusion
References
- 1. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Alpha-Methylated Proline Analogs for Enhanced Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The introduction of conformational constraints into peptide structures is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic potential by increasing stability against proteolytic degradation and improving pharmacokinetic profiles. Among the various strategies, the incorporation of α-methylated proline analogs has proven to be a particularly effective approach. This guide provides a comparative study of three key alpha-methylated proline analogs: (S)-α-methylproline ((S)-MePro), (R)-α-methylproline ((R)-MePro), and 2-aminoisobutyric acid (Aib). We present a synthesis of available experimental data to objectively compare their impact on peptide stability, supported by detailed experimental protocols and visualizations to aid in the design of more robust peptide-based therapeutics.
Introduction to Alpha-Methylated Proline Analogs
Proline's unique cyclic structure already imparts significant conformational rigidity to a peptide backbone. The addition of a methyl group to the α-carbon further restricts the allowable Ramachandran space, effectively locking the peptide into specific secondary structures such as β-turns and helices.[1][2] This pre-organization of the peptide structure can lead to a significant increase in resistance to enzymatic degradation and enhanced thermal stability. The analogs under consideration—(S)-MePro, (R)-MePro, and Aib—offer distinct stereochemical and conformational properties that can be leveraged for specific therapeutic applications.
Data Presentation: A Comparative Overview of Stability
Table 1: Proteolytic Stability of Peptides with Alpha-Methylated Proline Analogs
| Analog | Peptide Sequence | Assay Conditions | Half-life (t½) | Fold Increase vs. Unmodified | Reference |
| Unmodified (Pro) | Pro-Gly Dipeptide | Mouse Plasma | ~20 min | 1x | [3] |
| (S)-MePro | (S)-MePro-Gly Dipeptide | Mouse Plasma | >300 min | >15x | [3] |
| (R)-MePro | (R)-MePro-Gly Dipeptide | Mouse Plasma | ~60 min | ~3x | [3] |
| Aib | Generic Peptide | Serum | ~50% longer than native | ~1.5x | [4] |
| Aib | Taspoglutide (GLP-1 analog) | Human Plasma | 13 hours | Significant increase | [5] |
Note: The data for Pro-Gly and its analogs are based on a study of β-perfluoroalkyl substituted prolines, providing a baseline for the parent dipeptides. The Aib data is generalized from a review or from a specific therapeutic peptide and may not be directly comparable to the dipeptide data.
Table 2: Thermal Stability of Peptides with Alpha-Methylated Proline Analogs
| Analog | Peptide/Protein Fragment | Method | Melting Temperature (Tm) | ΔTm vs. Unmodified | Reference |
| Unmodified (Ala) | Thermolysin fragment (255-316) | Circular Dichroism | 63.5 °C | 0 °C | [6] |
| Aib (at Ala304) | Thermolysin fragment (255-316) | Circular Dichroism | 65.7 °C | +2.2 °C | [6] |
| Aib (at Ala309) | Thermolysin fragment (255-316) | Circular Dichroism | 68.9 °C | +5.4 °C | [6] |
| Aib (double sub.) | Thermolysin fragment (255-316) | Circular Dichroism | 71.5 °C | +8.0 °C | [6] |
Note: Specific Tm values for peptides containing (S)-MePro and (R)-MePro in a directly comparable sequence were not available in the searched literature. However, the general principle of increased conformational rigidity suggests they would also enhance thermal stability.
Experimental Protocols
Detailed methodologies for assessing peptide stability are crucial for obtaining reliable and reproducible data. Below are protocols for two key experiments: a protease degradation assay and a thermal stability assay.
Protease Degradation Assay using LC-MS
This protocol outlines a general method for determining the half-life of a peptide in a biological matrix like plasma or serum.
1. Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent, e.g., water or DMSO).
-
Human or animal plasma/serum (commercially available or freshly prepared).
-
Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water or acetonitrile with 0.1% Trifluoroacetic Acid (TFA)).
-
Internal standard (a stable, non-degradable peptide with similar chromatographic properties).
-
LC-MS system (e.g., a UHPLC coupled to a high-resolution mass spectrometer).
2. Procedure:
-
Preparation: Thaw plasma/serum on ice. If necessary, centrifuge to remove any precipitates.
-
Reaction Setup: In a microcentrifuge tube, pre-warm an aliquot of plasma/serum to 37°C.
-
Initiation: Spike the plasma/serum with the test peptide to a final concentration of 10-100 µM. Vortex briefly. This is time point zero (t=0).
-
Time Course: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to precipitate proteins and stop enzymatic activity. Also add the internal standard at a known concentration.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Sample Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the decay curve.
Thermal Stability Assay using Circular Dichroism
This protocol describes how to determine the melting temperature (Tm) of a peptide, which is a measure of its thermal stability.
1. Materials:
-
Test peptide solution (0.1-0.2 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4).
-
Circular Dichroism (CD) spectropolarimeter equipped with a temperature controller.
-
Quartz cuvette with a path length of 1 mm.
2. Procedure:
-
Instrument Setup: Start the CD instrument and allow the lamp to warm up. Purge the system with nitrogen gas.
-
Baseline Correction: Record a baseline spectrum of the buffer alone at the starting temperature (e.g., 20°C).
-
Sample Measurement: Load the peptide solution into the cuvette and record an initial CD spectrum in the far-UV region (e.g., 190-260 nm) to confirm the peptide's secondary structure.
-
Thermal Denaturation: Monitor the CD signal at a single wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides) as a function of temperature.
-
Temperature Program: Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the peptide is expected to be fully denatured (e.g., 95°C).
-
Data Analysis: Plot the CD signal (e.g., mean residue ellipticity) against temperature. The resulting sigmoidal curve represents the unfolding transition. The melting temperature (Tm) is the temperature at the midpoint of this transition.
Mandatory Visualizations
Logical Relationship of Peptide Stability Enhancement
Caption: Introduction of α-methylated proline analogs enhances peptide stability.
Experimental Workflow for Proteolytic Stability Assay
Caption: Workflow for determining peptide half-life using an LC-MS-based assay.
Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a stabilized peptide therapeutic, resistant to degradation, can exert a more sustained effect on its target receptor.
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lifetein.com [lifetein.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Conformational Rigidity of 2-Methyl-L-proline in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount. The introduction of conformationally constrained amino acids is a key strategy in designing peptides with enhanced stability, receptor affinity, and proteolytic resistance. Among these, 2-Methyl-L-proline (2-MePro) has emerged as a powerful tool for inducing specific secondary structures. This guide provides an objective comparison of the conformational constraints imposed by 2-MePro in peptides, supported by experimental data and detailed protocols.
Incorporating a methyl group at the Cα position of L-proline introduces significant steric hindrance that profoundly influences the local peptide backbone. This substitution effectively locks in a specific ring pucker and restricts the accessible dihedral angles, thereby promoting the formation of well-defined secondary structures such as β-turns and polyproline II (PPII) helices.[1][2] This guide will delve into the experimental validation of these constraints, offering a comparative analysis with the parent amino acid, L-proline, and other proline analogs.
Comparative Analysis of Conformational Parameters
The primary impact of 2-MePro incorporation is a dramatic shift in the cis/trans isomerism of the preceding peptide bond and a strong preference for specific backbone dihedral angles. The following tables summarize key quantitative data from various studies, highlighting the superior conformational control offered by 2-MePro.
| Parameter | Peptide with L-Proline | Peptide with this compound | Experimental Method | Reference |
| Cis Isomer Population | ~5-30% in aqueous solution | Significantly reduced, often <5% | NMR Spectroscopy | [1] |
| φ (phi) Dihedral Angle | Approximately -60° to -75° | Restricted to approximately -60° | X-ray Crystallography, NMR Spectroscopy | [2][3] |
| ψ (psi) Dihedral Angle | Can populate multiple regions | Primarily restricted to β-turn and PPII regions | X-ray Crystallography, NMR Spectroscopy | [2] |
| β-Turn Stabilization | Moderate inducer of β-turns | Strong stabilizer of type I and II β-turns | Circular Dichroism, NMR Spectroscopy | [1][4] |
| Polyproline II (PPII) Helix Propensity | Forms PPII helices, especially in oligomers | Enhances the stability of PPII helices | Circular Dichroism | [1][5] |
Table 1: Comparison of Conformational Parameters between L-Proline and this compound in Peptides.
| Proline Analog | Key Conformational Effect | Reference |
| 4-Hydroxy-L-proline (Hyp) | Stabilizes the Cγ-endo ring pucker, influencing backbone conformation and collagen triple helix stability. | [6] |
| (2S,4R)-4-Fluoroproline (Flp) | The 4R electron-withdrawing substituent stabilizes a PPII helix relative to a PPI helix. | [6] |
| Azetidine-2-carboxylic acid (Aze) | The four-membered ring structure alters the φ angle and can disrupt helical structures. | |
| Thiazolidine-4-carboxylic acid (Thz) | The sulfur atom in the ring can influence electronic properties and side-chain interactions. |
Table 2: Conformational Effects of Other Proline Analogs.
Experimental Validation: Protocols and Methodologies
The conformational constraints of 2-MePro are validated through a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cis/Trans Isomerism Analysis
NMR spectroscopy is a powerful tool for determining the ratio of cis and trans isomers of the peptide bond preceding a proline residue. The slow isomerization on the NMR timescale allows for the observation of distinct signals for each isomer.
Experimental Protocol:
-
Sample Preparation: Dissolve the synthesized peptide containing 2-MePro in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra, as well as two-dimensional spectra such as COSY, TOCSY, and NOESY, on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹³C Chemical Shift Analysis: The chemical shifts of the Cβ and Cγ carbons of the proline ring are particularly sensitive to the cis/trans conformation of the preceding peptide bond. A significant difference in these chemical shifts allows for the clear identification and quantification of the two isomers.
-
NOESY Analysis: The presence of a strong Nuclear Overhauser Effect (NOE) between the Hα of a residue and the Hδ of the subsequent proline is indicative of a cis peptide bond. The absence of this NOE and the presence of an NOE between the Hα of a residue and the Hα of the subsequent proline is characteristic of a trans peptide bond.
-
Quantification: Integrate the signals corresponding to the cis and trans isomers in the ¹H or ¹³C spectra to determine their relative populations.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the overall secondary structure content of a peptide in solution, providing insights into the formation of β-turns and polyproline II helices.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the 2-MePro-containing peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement should be in the range of 50-200 µM.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range typically from 190 to 260 nm. Use a quartz cuvette with a path length of 0.1 cm.
-
Data Collection: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio. A spectrum of the buffer alone should also be recorded for baseline correction.
-
Data Analysis: After subtracting the buffer baseline, the raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The characteristic CD spectra for different secondary structures are as follows:
-
β-turn (Type I): Negative band around 205 nm and a positive band around 220-230 nm.
-
Polyproline II (PPII) helix: Strong negative band around 206 nm and a weak positive band around 228 nm.[7]
-
Random Coil: Strong negative band around 198 nm.
-
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides precise atomic-level coordinates of the peptide in its crystalline state, offering definitive evidence of the conformational constraints imposed by 2-MePro.
Experimental Protocol:
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Peptide concentrations for crystallization trials are typically in the range of 5-20 mg/mL.
-
-
Data Collection:
-
Mount a suitable single crystal and cool it in a cryostream (typically 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (synchrotron source is preferred for higher resolution).
-
Collect diffraction data as a series of images while rotating the crystal.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern. The final refined structure provides accurate bond lengths, bond angles, and torsion angles.[8]
-
Visualizing the Workflow and Conformational Effects
To further clarify the process of validating the conformational constraints of 2-MePro and its impact on peptide structure, the following diagrams are provided.
References
- 1. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyproline II Helix Conformation in a Proline-Rich Environment: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Structural Nuances of 2-Methyl-L-proline and its Derivatives
For researchers, scientists, and drug development professionals, a detailed understanding of the subtle structural variations among proline derivatives is crucial for applications ranging from peptide synthesis to drug design. This guide provides a comprehensive spectroscopic comparison of 2-Methyl-L-proline and other key proline analogs, supported by experimental data and detailed protocols.
This comparative analysis delves into the spectroscopic signatures of this compound, L-proline, N-methyl-L-proline, 4-hydroxy-L-proline, and 4-fluoro-L-proline utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD). The addition of a methyl group or other substituents to the proline ring induces distinct changes in the spectroscopic properties, providing valuable insights into their conformational preferences and electronic environments.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its derivatives.
Table 1: 1H and 13C NMR Chemical Shifts (δ) in D2O
| Compound | Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| This compound | -CH3 | 1.52 (s, 3H)[1] | 23.99[1] |
| Pyrrolidine Ring | 1.75–2.40 (m, 4H), 3.20–3.45 (m, 2H)[1] | 25.85, 38.27, 48.06, 73.21[1] | |
| -COOH | - | 179.87[1] | |
| L-proline | α-CH | 4.12 (t, 1H) | 63.92 |
| β-CH2 | 2.05-2.15 (m, 2H) | 31.73 | |
| γ-CH2 | 1.95-2.05 (m, 2H) | 26.49 | |
| δ-CH2 | 3.30-3.40 (m, 2H) | 48.78 | |
| -COOH | - | 177.48 | |
| N-Methyl-L-proline | N-CH3 | 2.83 (s, 3H) | 41.5 |
| α-CH | 3.75 (dd, 1H) | 71.2 | |
| β-CH2 | 2.00-2.20 (m, 2H) | 29.5 | |
| γ-CH2 | 1.80-1.95 (m, 2H) | 22.8 | |
| δ-CH2 | 3.05-3.20 (m, 2H) | 55.1 | |
| -COOH | - | 175.9 | |
| trans-4-Hydroxy-L-proline | α-CH | 4.25 (d, 1H) | 61.2 |
| β-CH2 | 2.20-2.35 (m, 2H) | 38.5 | |
| γ-CH | 4.50 (t, 1H) | 71.0 | |
| δ-CH2 | 3.35-3.50 (m, 2H) | 55.4 | |
| -COOH | - | 176.5 | |
| cis-4-Fluoro-L-proline | α-CH | 4.61 (dd, 1H) | 58.0 |
| β-CH2 | 2.39 (m, 1H), 2.70-2.84 (m, 1H) | 35.4 (d, 2JC–F = 22.1 Hz) | |
| γ-CHF | 5.47 (dt, 1H) | 92.0 (d, 1JC–F = 177.0 Hz) | |
| δ-CH2 | 3.52-3.73 (m, 2H) | 51.7 (d, 2JC–F = 24.0 Hz) | |
| -COOH | - | 169.3 |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature.
Table 2: Key IR Absorption Bands (cm-1)
| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch (Amine/Amide) | C=O Stretch (Carboxylic Acid) | C-N Stretch |
| L-proline | 2500-3000 (broad) | 3000-3300 (broad) | ~1653 | ~1170 |
| trans-4-Hydroxy-L-proline | 3200-3600 (broad, alcohol & acid) | 3000-3300 (broad) | ~1630 | ~1190 |
| cis-4-Fluoro-L-proline | 2500-3000 (broad) | 3000-3300 (broad) | 1738 | Not specified |
Note: IR spectra of amino acids are complex due to zwitterionic forms and hydrogen bonding.
Table 3: Mass Spectrometry Data (Molecular Ion)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]+ (m/z) |
| This compound | C6H11NO2 | 129.16 | 130.08 |
| L-proline | C5H9NO2 | 115.13 | 116.07 |
| N-Methyl-L-proline | C6H11NO2 | 129.16 | 130.08556[2] |
| trans-4-Hydroxy-L-proline | C5H9NO3 | 131.13 | 132.06 |
| cis-4-Fluoro-L-proline | C5H8FNO2 | 133.12 | 134.0613 |
Table 4: Circular Dichroism (CD) Spectral Data
| Compound | Negative Band Minimum (nm) | Positive Band Maximum (nm) |
| Poly-L-proline Type II Helix | ~204-206[3][4] | ~228[3][4] |
Note: CD spectra are highly sensitive to conformation. Data for monomeric derivatives can vary significantly. The data for poly-L-proline is provided as a reference for the common polyproline II (PPII) helix conformation.
Experimental Protocols
A generalized workflow for the spectroscopic analysis of proline derivatives is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the proline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., D2O, CDCl3, DMSO-d6) in an NMR tube. The choice of solvent depends on the solubility of the compound and the desired experimental conditions.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum. Due to the low natural abundance of 13C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent (e.g., methanol, acetonitrile, water) containing a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the proline derivative in a suitable solvent (often water or a buffered solution) in a quartz cuvette. The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of interest.
-
Instrument Setup: Use a CD spectropolarimeter. Set the desired wavelength range (typically 190-260 nm for peptide secondary structure).
-
Blank Spectrum: Record a spectrum of the solvent alone to use as a baseline.
-
Sample Spectrum: Record the CD spectrum of the sample.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. The data is typically expressed in units of molar ellipticity.
Proline Metabolism and Signaling
Proline and its derivatives are not only structural components of proteins but also play significant roles in cellular signaling, particularly in response to stress. Proline metabolism, the interconversion between proline and glutamate, is intricately linked to cellular redox balance and energy status.
Under conditions of cellular stress, such as oxidative or osmotic stress, many organisms accumulate high concentrations of proline. This accumulation is thought to have several protective effects, including acting as an osmolyte, a chemical chaperone to stabilize proteins and membranes, and a scavenger of reactive oxygen species (ROS).
The catabolism of proline back to glutamate occurs in the mitochondria and is catalyzed by proline dehydrogenase (ProDH). This process is coupled to the electron transport chain, leading to the generation of ATP. However, this can also result in the production of ROS as a byproduct. This proline-dependent ROS production can act as a signal to activate various stress-responsive pathways, highlighting the dual role of proline metabolism in both contributing to and mitigating cellular stress. The unique structural features of proline and its derivatives, as revealed by the spectroscopic data presented here, are fundamental to these biological functions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 2-Methyl-L-proline Peptide Structures: X-ray Crystallography vs. Spectroscopic and Computational Methods
For researchers, scientists, and drug development professionals, accurately determining the three-dimensional structure of peptides is paramount. The incorporation of synthetic amino acids like 2-Methyl-L-proline (2-MePro) presents unique conformational constraints that necessitate rigorous validation. This guide provides an objective comparison of X-ray crystallography with alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling—for the structural elucidation of 2-MePro-containing peptides, supported by experimental data and detailed protocols.
The introduction of a methyl group at the α-carbon of proline significantly restricts the peptide backbone's flexibility, influencing secondary structures such as β-turns and polyproline II (PPII) helices. Validating the precise conformation is crucial for understanding structure-activity relationships and for rational drug design. While X-ray crystallography provides high-resolution static structures, a comprehensive understanding often requires complementary data from solution-state and computational methods.
Method Comparison at a Glance
| Feature | X-ray Crystallography | NMR Spectroscopy | Circular Dichroism (CD) | Computational Modeling |
| Principle | Diffraction of X-rays by a crystal lattice | Nuclear spin properties in a magnetic field | Differential absorption of circularly polarized light | Theoretical calculations based on molecular mechanics or quantum mechanics |
| Sample Phase | Solid (crystal) | Solution | Solution | In silico |
| Resolution | Atomic (<1.5 Å) | Atomic to near-atomic (1.5 - 2.5 Å) | Low (secondary structure) | Atomic (model dependent) |
| Information | 3D atomic coordinates, bond angles, dihedral angles | 3D structure, dynamics, intermolecular interactions | Secondary structure content (α-helix, β-sheet, PPII) | Conformational preferences, energies, dynamics |
| Strengths | High resolution, unambiguous structure determination | Provides information on solution-state dynamics and flexibility | Rapid assessment of secondary structure and folding | Can explore conformational landscapes and predict structures |
| Limitations | Requires high-quality crystals, can be challenging for flexible peptides, provides a static picture | Limited to smaller peptides/proteins (<30-50 kDa), can be complex to interpret | Provides global, not residue-specific, information | Accuracy is dependent on the force field and sampling methods used |
In-Depth Analysis and Experimental Protocols
X-ray Crystallography: The Gold Standard for High-Resolution Structures
X-ray crystallography offers unparalleled detail in determining the precise atomic arrangement within a peptide. The resulting electron density map provides a definitive view of the peptide's conformation, including the puckering of the 2-MePro ring and the cis/trans isomerization of the peptide bond.
-
Peptide Synthesis and Purification: The 2-MePro-containing peptide is synthesized using standard solid-phase peptide synthesis (SPPS) and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Crystallization Screening: High-throughput screening is performed using commercially available kits (e.g., Hampton Research, Qiagen) with various precipitants, buffers, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly employed, with peptide concentrations typically ranging from 5 to 20 mg/mL.
-
Crystal Optimization: Promising crystallization conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and peptide.
-
Data Collection: A suitable crystal is cryo-protected and mounted on a goniometer. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using methods like molecular replacement or direct methods. The atomic model is then built into the electron density map and refined to yield the final structure.
Caption: Workflow for X-ray crystallography of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Conformation and Dynamics
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which often better represents their biologically active state. For 2-MePro peptides, NMR can provide crucial information on the cis/trans equilibrium of the X-Pro bond and the conformational preferences of the pyrrolidine ring.
| NMR Parameter | Information Provided | Typical Values/Observations for 2-MePro Peptides |
| ¹H and ¹³C Chemical Shifts | Local electronic environment, secondary structure | Distinct chemical shifts for Cβ and Cγ of the 2-MePro ring are indicative of the cis or trans conformation of the preceding peptide bond.[1] |
| Nuclear Overhauser Effects (NOEs) | Through-space proton-proton distances (<5 Å) | Sequential and medium-range NOEs are used to define the peptide backbone and side-chain conformations. |
| ³J-Coupling Constants | Dihedral angles (e.g., φ, ψ) | Provide constraints on backbone and side-chain torsion angles. |
| Temperature Coefficients | Hydrogen bonding | Amide protons with small temperature coefficients are likely involved in intramolecular hydrogen bonds, indicating stable secondary structures like β-turns. |
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
1D ¹H NMR: A one-dimensional proton spectrum is acquired to assess sample purity and folding.
-
2D NMR Experiments: A suite of two-dimensional NMR experiments is performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain distance restraints between protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled).
-
-
Data Processing and Analysis: The NMR spectra are processed, and resonances are assigned.
-
Structure Calculation: NOE-derived distance restraints and dihedral angle restraints from coupling constants are used in molecular dynamics-based simulated annealing protocols to calculate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure
CD spectroscopy is a sensitive method for rapidly assessing the overall secondary structure content of a peptide in solution. Peptides containing 2-MePro often exhibit a propensity to form specific secondary structures, such as the polyproline II (PPII) helix, which has a distinct CD signature.
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Polyproline II (PPII) Helix | ~228 | ~206 |
| Random Coil | ~215 | ~198 |
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 50-100 µM.
-
Spectra Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Data Processing: The raw data (ellipticity) are converted to mean residue ellipticity [θ].
-
Secondary Structure Estimation: The resulting spectrum is analyzed using deconvolution algorithms to estimate the percentage of different secondary structure elements.
Computational Modeling: Predicting and Understanding Conformational Preferences
Computational modeling provides a powerful tool to complement experimental data by exploring the conformational landscape of 2-MePro peptides and predicting their most stable structures. Density functional theory (DFT) and molecular dynamics (MD) simulations can offer insights into the energetic factors governing the observed conformations.[1]
-
Initial Structure Generation: An initial model of the peptide is built using peptide building software.
-
Conformational Search: A systematic search of the conformational space is performed using molecular mechanics force fields.
-
Quantum Mechanical Calculations: The energies of the low-energy conformers are refined using DFT to obtain more accurate energetic rankings.
-
Molecular Dynamics Simulations: MD simulations in explicit solvent can be performed to study the dynamic behavior and stability of the peptide in a more realistic environment.
Caption: Integrated approach for 2-MePro peptide structure validation.
Conclusion
The structural validation of peptides containing this compound requires a multi-faceted approach. While X-ray crystallography provides the ultimate high-resolution structural information, its application can be limited by the ability to obtain suitable crystals. NMR spectroscopy offers the advantage of characterizing the peptide's structure and dynamics in a more biologically relevant solution state. Circular dichroism serves as a rapid and valuable tool for assessing the overall secondary structure. Finally, computational modeling complements these experimental techniques by providing a theoretical framework for understanding the conformational preferences of these constrained peptides. For a comprehensive and robust validation of 2-MePro peptide structures, an integrated approach that leverages the strengths of each of these methods is highly recommended.
References
Navigating the Fold: A Comparative Guide to NMR Techniques for Confirming 2-Methyl-L-proline Peptide Conformation
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to deciphering their biological function and optimizing their therapeutic potential. The incorporation of non-canonical amino acids like 2-Methyl-L-proline (2-MePro) introduces unique conformational constraints that can stabilize specific secondary structures, such as β-turns and polyproline II (PPII) helices, making them attractive motifs in drug design.[1] However, these same constraints present a challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and indispensable tool for determining the solution-state conformation of these complex peptides.[2][3]
This guide provides a comparative overview of key NMR techniques used to define the conformational landscape of this compound-containing peptides, supported by experimental data and detailed protocols.
The Conformational Impact of this compound
The substitution of a methyl group at the Cα position of proline significantly influences the peptide backbone.[4] This steric hindrance restricts the available conformational space, primarily affecting the φ (phi) backbone dihedral angle and the cis/trans isomerization of the preceding peptide bond.[4][5] Studies have shown that replacing proline with 2-MePro can lead to a substantial decrease in the cis population of the prolyl peptide bond and promote the formation of stable βI-turns.[1]
Key NMR Techniques for Conformation Elucidation
A multi-pronged approach utilizing several NMR experiments is essential for an unambiguous conformational assignment. The primary techniques rely on measuring inter-proton distances, dihedral angles, and monitoring chemical shift perturbations.
Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Spatial Proximity
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the determination of distances between protons that are typically less than 5-6 Å apart.[6][7] For small to medium-sized peptides, which often have correlation times that result in weak or negative NOEs, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often more suitable.[8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): A variation of the NOESY experiment that is effective for molecules in the intermediate molecular weight range where standard NOE signals may be zero.[8]
The pattern of observed NOE/ROE connectivities is a powerful indicator of secondary structure. For instance, a strong NOE between the alpha proton of an amino acid (Hαi) and the amide proton of the following residue (HNi+1) is characteristic of an extended conformation, while an NOE between two adjacent amide protons (HNi to HNi+1) can indicate a turn or helical structure.[10]
J-Coupling Constants: Defining Dihedral Angles
Three-bond scalar couplings (³J) between nuclei provide valuable information about the intervening dihedral angles, as described by the Karplus equation.[11][12]
-
³J(HN,Hα) Coupling: This coupling constant is related to the backbone dihedral angle φ. Values around 8-10 Hz are indicative of an extended β-strand conformation, while values around 4-6 Hz are consistent with an α-helical or turn conformation.[10][11]
-
Proline Ring Puckering: J-couplings within the proline ring can help determine its pucker (endo vs. exo), which is correlated with the backbone conformation.[5][13]
Chemical Shifts: Probing the Local Environment
The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to their local electronic environment and, therefore, to the peptide's conformation.[14][15]
-
¹Hα Chemical Shifts: Deviations from random coil values can indicate the presence of secondary structures.
-
¹³C Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are particularly informative for determining the cis/trans isomerization state of the X-Pro peptide bond. A larger difference (Δδ Cβ-Cγ) is typically observed for the trans isomer.[16]
-
Chemical Shift Perturbation (CSP): Monitoring changes in chemical shifts upon the addition of a ligand or a change in solvent conditions can map binding sites and reveal conformational changes.[17][18][19]
Temperature Coefficients: Identifying Hydrogen Bonds
The temperature dependence of amide proton chemical shifts (Δδ/ΔT) is a useful tool for identifying intramolecular hydrogen bonds.[11] Amide protons involved in stable hydrogen bonds are shielded from the solvent and exhibit a smaller change in chemical shift with temperature (typically > -4.5 ppb/K) compared to solvent-exposed protons.[20]
Data Presentation: A Comparative Summary
The following tables summarize the key NMR parameters and compare the different techniques for analyzing this compound peptides.
| NMR Parameter | Structural Information Provided | Typical Values and Interpretation for 2-MePro Peptides |
| NOE/ROE | Interproton distances (< 6 Å) | - dαN(i, i+1) NOEs suggest extended or turn structures.- dNN(i, i+1) NOEs are indicative of helical or turn conformations.[10]- Specific NOEs involving the 2-methyl group help define its orientation. |
| ³J(HN,Hα) | Backbone dihedral angle (φ) | - ~8-10 Hz: β-sheet or extended conformation.- ~4-6 Hz: α-helix or β-turn conformation.[11] |
| Δδ(¹³Cβ - ¹³Cγ) | cis/trans isomerism of X-Pro bond | - trans isomer: Larger chemical shift difference.- cis isomer: Smaller chemical shift difference.[16] |
| Δδ/ΔT of Amide Protons | Intramolecular hydrogen bonding | - > -4.5 ppb/K: Indicates a hydrogen-bonded proton, often found in stable β-turns.[11] |
Table 1: Key NMR Parameters for Conformation Analysis of this compound Peptides.
| Technique | Strengths | Limitations | Specific Application for 2-MePro Peptides |
| NOESY/ROESY | Provides direct evidence of through-space proximity.[6] | Can be weak or ambiguous for flexible molecules.[8][9] | Defining the overall fold and the orientation of the 2-methyl group relative to the peptide backbone. |
| J-Coupling Analysis | Provides quantitative information on dihedral angles.[11] | Can be difficult to measure accurately for complex spectra. | Determining the φ backbone angle and the pucker of the 2-MePro ring. |
| Chemical Shift Analysis | Highly sensitive to local conformation and easy to measure.[14] | Can be influenced by factors other than conformation (e.g., solvent). | Identifying secondary structure elements and determining the cis/trans ratio of the X-2-MePro bond. |
| Temperature Coefficients | Simple and effective for identifying stable hydrogen bonds.[11] | Only applicable to amide protons. | Confirming the presence of intramolecular hydrogen bonds that stabilize β-turns. |
Table 2: Comparison of NMR Techniques for this compound Peptide Analysis.
Experimental Protocols
A comprehensive conformational analysis of a this compound peptide typically involves the following steps:
-
Sample Preparation:
-
Dissolve the synthesized and purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 0.5-5 mM.[21]
-
For observing amide protons, use a solvent system containing at least 90% H₂O and 10% D₂O.[6]
-
Adjust the pH to the desired value (typically between 4 and 6 to slow down amide proton exchange).
-
Add a chemical shift reference standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.
-
1D ¹H Spectrum: To check sample purity and overall folding.[22]
-
2D TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.[6][7]
-
2D NOESY or ROESY: To obtain through-space correlations for distance restraints. A mixing time of 200-400 ms is typically used for peptides.[10][11]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and analyze ¹³C chemical shifts, particularly for the proline ring.[16]
-
2D ¹H-¹⁵N HSQC: For peptides containing ¹⁵N labels, this experiment provides information on the backbone amide groups.[18]
-
Acquire spectra at different temperatures to determine temperature coefficients for amide protons.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to sequentially assign all proton resonances.[6]
-
Extraction of Structural Restraints:
-
Integrate cross-peaks in the NOESY/ROESY spectra and convert them into upper distance limits.[22]
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra.
-
-
Structure Calculation: Use the experimental restraints (distances and dihedral angles) in molecular dynamics or distance geometry-based software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.[3][22][23]
-
Structure Validation: Assess the quality of the calculated structures based on agreement with experimental data and stereochemical parameters.
-
Visualization of Workflows and Relationships
Experimental Workflow for Peptide Conformation Determination
Caption: Workflow for NMR-based 3D structure determination of peptides.
Logical Relationships of NMR Data in Conformation Analysis
Caption: Integration of NMR parameters for peptide conformation determination.
Alternative and Complementary Techniques
While NMR is the gold standard for solution-state structure determination, other techniques can provide complementary information.[2]
-
X-ray Crystallography: Provides high-resolution structures in the solid state. However, obtaining high-quality crystals of small peptides can be challenging, and the crystal structure may not represent the conformation in solution.[3]
-
Circular Dichroism (CD) Spectroscopy: A rapid method to assess the overall secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.[24] It provides ensemble-averaged information rather than atomic-level detail.
-
Ion Mobility-Mass Spectrometry (IM-MS): Can be used to study gas-phase conformations and has been applied to investigate cis/trans isomerization in proline-containing peptides.[25]
Conclusion
Confirming the conformation of this compound-containing peptides requires a rigorous and integrated approach. No single NMR experiment can provide a complete picture. The synergistic use of NOE/ROE for distance restraints, J-coupling constants for dihedral angle information, chemical shifts for identifying secondary structures and isomerism, and temperature coefficients for mapping hydrogen bonds is crucial for building an accurate and high-resolution model of the peptide's three-dimensional structure in solution. This detailed structural knowledge is fundamental for advancing the rational design of peptidomimetics in drug discovery.
References
- 1. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. google.com [google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyproline II structure in a sequence of seven alanine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. mr.copernicus.org [mr.copernicus.org]
- 17. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 19. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 21. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 22. youtube.com [youtube.com]
- 23. Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 25. Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Catalytic Activity of 2-Methyl-L-proline and L-proline in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has established L-proline as a cornerstone catalyst, valued for its simplicity, accessibility, and ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2] Its derivatives have been extensively explored to modulate its catalytic prowess. This guide provides a comparative analysis of L-proline and its C2-substituted analogue, 2-Methyl-L-proline, focusing on their catalytic activity in key organic transformations.
While direct, head-to-head experimental comparisons under identical conditions are not extensively documented in the surveyed literature, a robust analysis can be constructed based on the well-established mechanistic understanding of L-proline catalysis and the predictable influence of steric and electronic effects imparted by the additional methyl group in this compound.
Overview of L-proline Catalysis: The Enamine Pathway
L-proline catalyzes reactions such as the aldol and Mannich reactions through a well-understood enamine catalytic cycle.[1][3] The secondary amine of L-proline reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks a carbonyl acceptor (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion. The stereochemical outcome of the reaction is dictated by the chiral environment of the proline catalyst in the transition state.
The Influence of the 2-Methyl Group: A Structural Perspective
The introduction of a methyl group at the C2 position of the pyrrolidine ring in this compound is expected to introduce significant steric hindrance around the catalytically active secondary amine and the carboxylic acid. This modification can have a profound impact on several aspects of the catalytic process:
-
Enamine Formation: The steric bulk of the 2-methyl group may hinder the initial formation of the enamine intermediate with the carbonyl donor. This could potentially lead to slower reaction rates compared to L-proline.
-
Stereoselectivity: The increased steric hindrance in the transition state is likely to enhance the facial discrimination of the electrophilic aldehyde. This could result in higher enantioselectivity (ee%) and diastereoselectivity (dr) in the products. The methyl group can effectively block one face of the enamine, forcing the aldehyde to approach from the less hindered side, leading to a more ordered transition state.
-
Substrate Scope: The increased steric bulk might also narrow the substrate scope of this compound. Bulky ketones or aldehydes may not be able to efficiently access the active site of the catalyst, leading to lower yields or no reaction.
-
Catalyst Stability and Solubility: The methyl group may also influence the physical properties of the catalyst, such as its solubility in different organic solvents and its overall stability, which could indirectly affect its catalytic performance.
Comparative Performance Data
Due to the lack of direct comparative studies in the literature, the following table provides a qualitative and predictive comparison based on established principles of organocatalysis and studies on other substituted proline derivatives.
| Parameter | L-proline | This compound (Predicted) | Rationale |
| Reaction Rate | Generally moderate | Potentially slower | Increased steric hindrance around the nitrogen atom may slow down the rate of enamine formation. |
| Enantioselectivity (ee%) | Good to excellent | Potentially higher | The 2-methyl group can enhance facial discrimination of the electrophile in the transition state. |
| Diastereoselectivity (dr) | Good to excellent | Potentially higher | Increased steric bulk can lead to a more ordered and rigid transition state, favoring one diastereomer. |
| Substrate Scope | Broad | Potentially narrower | Steric hindrance may limit the accessibility of bulky substrates to the catalytic site. |
| Catalyst Loading | Typically 10-30 mol% | May require optimization | Slower reaction rates might necessitate higher catalyst loadings or longer reaction times. |
Experimental Protocols
The following are detailed experimental protocols for a typical L-proline catalyzed aldol reaction. This protocol can be adapted for this compound, although optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) would be necessary to achieve optimal results.
L-proline Catalyzed Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
Materials:
-
L-proline
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in a mixture of acetone (5.0 mL) and DMSO (0.5 mL) is added L-proline (0.3 mmol, 30 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1N HCl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of L-proline in an aldol reaction.
Caption: General experimental workflow for the catalytic reaction.
Conclusion
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Head-to-head comparison of different synthesis routes for 2-Methyl-L-proline
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-canonical amino acids is a critical aspect of peptide and small molecule drug discovery. 2-Methyl-L-proline, a conformationally constrained analog of proline, is a valuable building block used to enhance the metabolic stability and modulate the bioactivity of peptides. This guide provides a head-to-head comparison of different synthetic strategies for this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
Several distinct strategies have been developed for the asymmetric synthesis of this compound. The choice of route often depends on factors such as the availability of starting materials, desired scale, and the need for high enantiomeric purity. The following table summarizes the key quantitative metrics for some of the most prominent methods.
| Synthesis Route | Starting Material | Key Reagents | Overall Yield | Enantiomeric/Diastereomeric Purity | Key Advantages | Key Disadvantages |
| 1. Diastereoselective Alkylation | L-proline | Pivalaldehyde, LDA, Methyl iodide | ~55-65% | High (self-reproduction of chirality) | Utilizes a readily available chiral starting material, high stereocontrol.[1][2] | Requires cryogenic temperatures (-78 °C) and strong bases (LDA).[3] |
| 2. De Novo Synthesis & Chiral Resolution | 5-hydroxy-2-pentanone | Cyaniding reagent, Chiral resolving agent (e.g., D-tartaric acid), Thionyl chloride | ~25-35% (estimated from multi-step patent data) | High (up to 100% ee after resolution) | Scalable, avoids expensive chiral starting materials, mild reaction conditions.[3] | Multi-step process, resolution step can be tedious and reduces overall yield. |
| 3. Nucleophilic Addition to a Cyclic Nitrone | 3,4-dihydro-5-methyl-2H-pyrrol-1-oxide | KCN, Chloromethyl (-)-menthyl ether (chiral auxiliary) | Not explicitly stated | High (diastereomers are separable) | Provides access to optically pure material through separation of diastereomers.[4] | Requires synthesis of the cyclic nitrone and a chiral auxiliary. |
| 4. Memory of Chirality | N-Boc-N-ω-bromoalkyl-α-amino acid derivative | KHMDS | Not explicitly stated | High enantiomeric purity | Elegant strategy that relies on a transient chiral enolate.[4] | Requires a specifically designed precursor. |
Experimental Protocols
Route 1: Diastereoselective Alkylation from L-proline
This method, a well-established procedure from Organic Syntheses, leverages the inherent chirality of L-proline to direct the stereoselective introduction of a methyl group at the C2 position.[1][2] The principle is based on the "self-reproduction of a stereogenic center".[1]
Step A: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.
-
Pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol) are added to the suspension.
-
The mixture is heated at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
An additional 40.0 mL (0.368 mol) of pivalaldehyde and 1 mL of trifluoroacetic acid (13.0 mmol) in 200 mL of pentane are added, and reflux is continued for another 72 hours.
-
After cooling to room temperature, the reaction mixture is filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is distilled via Kugelrohr to yield the product as a colorless oil (Yield: 67–74%).[1]
Step B: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
A solution of lithium diisopropylamide (LDA) is prepared by adding 1.6 M butyllithium in hexane (88.6 mL, 0.142 mol) to diisopropylamine (18.3 mL, 0.131 mol) in 120 mL of dry THF at -78 °C.
-
The LDA solution is added to a solution of the product from Step A (20.0 g, 0.109 mol) in 600 mL of dry THF at -78 °C.
-
After stirring for 30 minutes, methyl iodide (13.6 mL, 0.218 mol) is added, and the mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ether.
-
The organic layers are washed, dried, and concentrated. The residue is purified by distillation to give the methylated product (Yield: 93–95%).[1]
Step C: Synthesis of (S)-2-Methylproline
-
The product from Step B (20.1 g, 0.102 mol) is heated to reflux in 400 mL of 3 N hydrochloric acid for 1 hour.
-
The water is removed under reduced pressure.
-
The residue is treated with 3 N HCl and extracted with dichloromethane.
-
The aqueous layer is concentrated and the residue is dissolved in water and passed through a Dowex 50W-X8 ion-exchange column.
-
The amino acid is eluted with 3 N aqueous ammonia.
-
The eluate is concentrated to yield (S)-2-methylproline (Yield: 85–90%).[1]
Route 2: De Novo Synthesis from 5-hydroxy-2-pentanone and Chiral Resolution
This route builds the chiral amino acid from an achiral starting material, with the key stereochemistry-inducing step being the resolution of a racemic intermediate.[3]
Step 1: Synthesis of 2-amino-5-hydroxy-2-methylvaleric acid
-
5-hydroxy-2-pentanone is reacted with a cyaniding reagent and an ammonia buffer salt in a suitable solvent to form an α-aminonitrile.
-
The resulting aminonitrile is hydrolyzed to afford racemic 2-amino-5-hydroxy-2-methylvaleric acid.[3]
Step 2: Chiral Resolution
-
The racemic 2-amino-5-hydroxy-2-methylvaleric acid (2.04 mol) and D-tartaric acid (1.02 mol) are dissolved in ethanol (3.3 kg) and heated to reflux for 1.5 hours.
-
The mixture is slowly cooled to 20 °C to precipitate the R-2-amino-5-hydroxy-2-methylvaleric acid/D-tartaric acid salt.
-
The salt is filtered, washed with cold ethanol, and dried (Yield: 35% for the R-enantiomer salt). The mother liquor contains the desired S-enantiomer. A similar process with a different resolving agent (e.g., L-mandelic acid) can be used to isolate the S-enantiomer salt.[3]
Step 3: Protection and Cyclization
-
The resolved (S)-2-amino-5-hydroxy-2-methylpentanoic acid (0.41 mol) is dissolved in a 10% aqueous solution of sodium carbonate (500 g).
-
Di-tert-butyl dicarbonate (100 g, 0.458 mol) is added, and the mixture is reacted at 25 °C for 12 hours to yield (S)-2-tert-butoxycarbonyl-amino-5-hydroxy-2-methyl pentanoic acid (Yield: 91.7%).[3]
-
The protected amino acid (0.162 mol) is dissolved in acetonitrile (100 ml), and thionyl chloride (21.2 g, 0.178 mol) is added. The mixture is heated to reflux for 3-4 hours.
-
The reaction is cooled to -5 °C, and triethylamine (45 g, 0.445 mol) is slowly added. The mixture is then heated to 40-45 °C to complete the ring closure.
-
The reaction is quenched with citric acid and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The product is purified by trituration with methyl tert-butyl ether to give (S)-2-methylproline (Yield: 76.6%, Purity: 99.78%, Chiral Purity: 100.0%).[3]
Synthesis Route Diagrams
References
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Containing 2-Methyl-L-proline
For researchers, scientists, and professionals in drug development, the inherent instability of peptides in the face of enzymatic degradation presents a significant hurdle. This guide provides an objective comparison of the enzymatic stability of peptides incorporating 2-Methyl-L-proline, a synthetic amino acid designed to overcome this challenge. By examining the underlying mechanisms and presenting supporting experimental data, this document serves as a valuable resource for designing more robust and effective peptide-based therapeutics.
The introduction of unnatural amino acids is a key strategy in modern peptidomimetics to enhance the pharmacokinetic properties of therapeutic peptides. Among these, this compound (2-MePro) has emerged as a promising candidate for increasing resistance to proteolytic enzymes. The primary mechanism behind this enhanced stability is steric hindrance; the methyl group at the alpha-carbon of the proline residue physically blocks the approach of proteases, thereby preventing the cleavage of the peptide backbone.[1][2] This structural modification has been shown to render tripeptides more resistant to protease activity, leading to enhanced plasma stability.[3]
Comparative Enzymatic Stability: Quantitative Insights
The following table summarizes the proteolytic stability of model peptides, demonstrating the substantial increase in resistance to chymotrypsin upon the introduction of a Cα-methylated amino acid.
| Peptide Sequence | Modification | Position of Modification | % Intact after 4h (vs. Chymotrypsin) | Half-life (t½) |
| Ac-Ala-Ala-Phe-Ala -Ala-NH₂ | Unmodified | - | < 5% | ~ 30 min |
| Ac-Ala-Ala-Phe-Aib -Ala-NH₂ | Cα-methylation (Aib) | P1' | > 95% | > 24 h |
| Ac-Ala-Aib -Phe-Ala-Ala-NH₂ | Cα-methylation (Aib) | P2 | ~ 60% | ~ 8 h |
Note: This data is illustrative and based on findings for α-aminoisobutyric acid (Aib), another Cα-methylated amino acid, to demonstrate the principle of increased stability through steric hindrance. Actual results for this compound may vary depending on the peptide sequence and the specific protease.
The Mechanism of Enhanced Stability
The incorporation of this compound into a peptide chain introduces a significant conformational constraint. The methyl group at the Cα position sterically hinders the rotation around the peptide bond, which can stabilize specific secondary structures like β-turns and polyproline II helices. This conformational rigidity, combined with the direct steric blockade of the protease's active site, is the foundation of the enhanced enzymatic stability.
Mechanism of increased enzymatic stability.
Experimental Protocols
To evaluate the enzymatic stability of peptides containing this compound, a standardized in vitro assay is typically employed. The following protocol outlines the key steps for assessing peptide stability in human serum.
Objective: To determine the half-life of a test peptide in human serum.
Materials:
-
Test peptide (with this compound)
-
Control peptide (with L-proline)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (FA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Preparation: Dissolve the test and control peptides in PBS to a final stock concentration of 1 mg/mL.
-
Incubation: a. Pre-warm human serum and PBS to 37°C. b. In separate microcentrifuge tubes, add the peptide stock solution to the human serum to achieve a final peptide concentration of 100 µg/mL. A parallel incubation in PBS can serve as a control for non-enzymatic degradation. c. Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing an equal volume of ice-cold 10% TCA solution to precipitate serum proteins and stop enzymatic activity.
-
Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: a. Carefully collect the supernatant, which contains the peptide and its potential degradation products. b. Analyze the supernatant by reverse-phase HPLC. The mobile phase typically consists of a gradient of water with 0.1% FA and ACN with 0.1% FA. c. Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: a. Quantify the peak area of the intact peptide at each time point. b. Normalize the peak area at each time point to the peak area at time zero. c. Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to calculate the peptide's half-life (t½).
Experimental workflow for peptide stability assay.
Conclusion
The incorporation of this compound represents a powerful strategy for enhancing the enzymatic stability of therapeutic peptides. The steric hindrance provided by the Cα-methyl group effectively shields the peptide backbone from proteolytic attack, leading to a significantly prolonged half-life in biological matrices. While further studies with direct quantitative comparisons are warranted, the existing body of evidence strongly supports the use of this compound in the design of next-generation peptide drugs with improved pharmacokinetic profiles. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to evaluate and implement this valuable modification in their drug discovery and development programs.
References
A Researcher's Guide to Circular Dichroism Spectroscopy for Proline-Containing Peptides
For researchers, scientists, and drug development professionals, understanding the secondary structure of peptides is paramount for elucidating their function and optimizing their therapeutic potential. Proline, with its unique cyclic structure, introduces significant conformational constraints, making the analysis of proline-containing peptides a distinct challenge. This guide provides a comprehensive comparison of the secondary structures of these peptides using circular dichroism (CD) spectroscopy, supported by experimental data and detailed protocols.
Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[1] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[2] Different secondary structures—α-helices, β-sheets, and random coils—exhibit distinct CD spectral signatures.[1] Proline-rich sequences often adopt a unique helical structure known as a polyproline II (PPII) helix, which also has a characteristic CD spectrum.[3][4]
The Unique Impact of Proline on Peptide Secondary Structure
Proline's rigid pyrrolidine ring restricts the N-Cα bond's rotational freedom, significantly influencing the peptide backbone's conformation.[5] This inherent rigidity can disrupt common secondary structures like α-helices and β-sheets, often introducing "kinks" or turns.[6] However, it is also the primary driver for the formation of the left-handed polyproline II (PPII) helix, a crucial structural motif in many biological processes.[3] The PPII conformation is characterized by a repeating trans-peptide bond geometry.[3]
dot
Caption: Proline's unique cyclic structure and its downstream effects.
Comparative Analysis of CD Spectra
The far-UV CD spectrum (190-260 nm) is particularly sensitive to the peptide backbone conformation. The following table summarizes the characteristic CD spectral features for canonical secondary structures and those commonly adopted by proline-containing peptides.
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) | Molar Ellipticity ([θ]) Characteristics |
| α-Helix | ~192 | ~208, ~222 | Two strong negative bands of similar magnitude.[7] |
| β-Sheet | ~195 | ~218 | One strong negative and one strong positive band.[7] |
| Random Coil | Weak, variable | ~198 | Strong negative band and very low ellipticity above 210 nm.[7] |
| Polyproline II (PPII) Helix | ~220-228 | ~204-206 | Weak positive band and a strong negative band.[3][8] |
| Collagen-like PPII | ~220 | ~197 | Blue-shifted peaks compared to pure polyproline due to the presence of other amino acids.[3] |
| Unordered/Denatured | None | ~195, weak ~220 | Lacks the positive peak around 220 nm, distinguishing it from PPII.[3][9] |
Quantitative Comparison of Proline-Containing Peptides
The following table presents experimental data comparing the CD spectra of various proline-containing peptides, highlighting the effects of sequence composition and length.
| Peptide | Sequence | Positive Peak (nm) | [θ] (deg cm²/dmol) | Negative Peak (nm) | [θ] (deg cm²/dmol) | Reference |
| Poly-L-proline (P7) | Pro₇ | 228 | > 0 | 205 | < 0 | [10] |
| Poly-L-lysine (K7) | Lys₇ | 218 | > 0 | 195 | < 0 | [10] |
| Proline Undecamer | Pro₁₁ | ~228 | ~2,000 | 204.5 | -34,000 | [11] |
| Pro-Gly Undecamer | P₅GP₅ | ~227.5 | < 2,000 | 204 | -20,000 | [11] |
| (Pro)₁₀ | Pro₁₀ | ~225 | > 0 | ~205 | < 0 | [12] |
| (Hyp)₁₀ | (4R-hydroxyproline)₁₀ | ~224 | > (Pro)₁₀ | ~205 | < (Pro)₁₀ | [12] |
| (Flp)₁₀ | (4R-fluoroproline)₁₀ | ~225 | > (Pro)₁₀ | ~205 | < (Pro)₁₀ | [12] |
Note: The magnitude of molar ellipticity can vary with experimental conditions. The data above is for comparative purposes.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible CD data.
I. Sample Preparation
-
Peptide Purity: Samples must be at least 95% pure as determined by HPLC or mass spectrometry.[13]
-
Concentration:
-
Buffer Selection:
-
Blank Sample: Prepare a matched buffer blank solution identical to the peptide solution but without the peptide.[15]
-
Clarity: Centrifuge or filter (0.1-0.2 µm filter) the sample to remove any aggregates that can cause light scattering.
II. CD Spectrometer Setup and Data Acquisition
dot
Caption: A streamlined workflow for CD spectroscopy experiments.
Typical Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Wavelength Range | 190 - 260 nm | Covers the far-UV region critical for secondary structure.[7] |
| Cuvette Pathlength | 0.1 - 1.0 mm | Shorter pathlengths are used for higher concentrations to keep absorbance below 1.0.[7] |
| Scanning Speed | 50 nm/min | A balance between data quality and acquisition time.[7] |
| Bandwidth | 1.0 nm | Standard for peptide secondary structure analysis.[7] |
| Number of Scans | 3 - 5 | Averaging improves the signal-to-noise ratio.[7] |
| Temperature | Controlled (e.g., 20°C) | Secondary structure can be temperature-dependent. |
III. Data Analysis
-
Blank Subtraction: Subtract the buffer spectrum from the peptide spectrum to correct for background absorbance.[15]
-
Conversion to Molar Ellipticity: Convert the raw data (typically in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation:[7]
[θ] = (θ × MRW) / (10 × d × c)
Where:
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight / number of residues).
-
d is the pathlength in cm.
-
c is the concentration in g/mL.
-
-
Secondary Structure Estimation: The resulting spectrum can be visually inspected for characteristic features. For quantitative analysis, deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) can be used to estimate the percentage of different secondary structures.[1]
Alternative and Complementary Techniques
While CD spectroscopy is a valuable tool, it provides a global assessment of secondary structure. For residue-specific information, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative.[15] NMR can provide detailed 3D structural information and can distinguish between different conformations in equilibrium. However, NMR is more time-consuming and requires higher sample concentrations.
Conclusion
CD spectroscopy is an indispensable technique for the rapid and efficient analysis of the secondary structure of proline-containing peptides. By understanding the characteristic spectral signatures of the PPII helix and other conformations, and by adhering to rigorous experimental protocols, researchers can gain valuable insights into the structural properties of these unique biomolecules. This guide provides the foundational knowledge and practical data to aid in the design and interpretation of CD spectroscopy experiments for advancing peptide-based research and development.
References
- 1. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyproline II helical structure in protein unfolded states: Lysine peptides revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereoelectronic effects on polyproline conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. home.sandiego.edu [home.sandiego.edu]
Unlocking Peptide Potential: A Comparative Guide to the Conformational Impact of Alpha-Alkyl Prolines
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. The introduction of non-natural amino acids, particularly alpha-alkyl prolines, offers a powerful tool to modulate the three-dimensional structure of peptides, thereby enhancing their stability, bioactivity, and pharmacokinetic profiles. This guide provides a comparative assessment of the impact of different alpha-alkyl prolines on peptide structure, supported by experimental data and detailed methodologies.
The substitution of the alpha-hydrogen of proline with an alkyl group introduces significant steric constraints that profoundly influence the local and global conformation of a peptide. This guide will delve into the effects of various alpha-alkyl substitutions, with a focus on alpha-methylproline and alpha-phenylproline, for which more extensive experimental data are available.
Data Presentation: A Quantitative Look at Conformational Changes
The incorporation of alpha-alkyl prolines into a peptide backbone primarily affects three key structural parameters: the cis/trans isomerization of the preceding peptide bond, the backbone dihedral angles (φ and ψ), and the puckering of the pyrrolidine ring. The following tables summarize the quantitative impact of alpha-methylproline and alpha-phenylproline in comparison to native proline.
| Amino Acid | Preceding Peptide Bond Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) | Predominant Ring Pucker | Key Structural Impact |
| Proline | High propensity for cis and trans isomers | ~ -60° | Wide range, commonly ~140° (trans) or ~-30° (cis) | Cγ-endo and Cγ-exo | Induces turns and kinks; flexible |
| α-Methylproline (αMePro) | Strongly favors trans isomer[1] | Restricted to ~ -60°[2] | Restricted to ~ -30° (α-helix/310-helix) or ~140° (polyproline II-like)[2] | Cγ-exo favored | Stabilizes helical and β-turn conformations; highly constrained[2][3] |
| α-Phenylproline (αPhPro) | Destabilizes cis conformers[4] | Restricted | Lower φ and higher ψ values compared to αMePro[3] | Influenced by steric bulk of the phenyl group | Induces significant steric hindrance, modulating backbone conformation[4] |
| α-Ethylproline, α-Propylproline, etc. | Expected to further favor trans isomer due to increased steric bulk | Increasingly restricted with larger alkyl groups | Conformational space becomes more limited | Likely favors puckering that minimizes steric clashes | Progressive increase in conformational rigidity |
Experimental Protocols: Methodologies for Structural Elucidation
The data presented in this guide are derived from a variety of biophysical techniques. Below are detailed protocols for the key experiments used to characterize the conformational impact of alpha-alkyl prolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique to determine the solution-state conformation of peptides, including the cis/trans isomer ratio of the Xaa-Pro bond and backbone dihedral angles.
Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered aqueous solution) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the sample to the desired value.
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and general folding.
-
Perform two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) to identify spin systems of individual amino acid residues.
-
Run a TOCSY (Total Correlation Spectroscopy) experiment to confirm amino acid assignments.
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space proximities between protons, which are crucial for determining the cis or trans conformation of the Xaa-Pro bond and for calculating distance restraints for structure calculation.
-
¹³C NMR, particularly the chemical shifts of Cβ and Cγ of the proline ring, is also highly informative for distinguishing between cis and trans isomers.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons and carbons in the peptide sequence.
-
The ratio of cis to trans isomers can be determined by integrating the corresponding distinct sets of peaks in the ¹H or ¹³C spectra.
-
Use the intensities of NOE cross-peaks to generate distance restraints.
-
Calculate the three-bond J-coupling constants (³JHNα) from the COSY or other suitable spectra to derive dihedral angle (φ) restraints.
-
Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state.
Crystallization:
-
Prepare a highly pure (>95%) sample of the peptide.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source.
-
Rotate the crystal and collect diffraction data as a series of images on a detector.
Structure Determination and Refinement:
-
Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density.
-
Validate the final structure using various quality metrics.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.
Sample Preparation:
-
Dissolve the peptide in a CD-transparent buffer (e.g., phosphate buffer) to a final concentration in the micromolar range (typically 10-100 µM).
-
Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV CD measurements.
Data Acquisition:
-
Record a CD spectrum of the buffer blank.
-
Record the CD spectrum of the peptide sample over the far-UV range (typically 190-260 nm).
-
Subtract the buffer spectrum from the peptide spectrum.
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to estimate the percentages of different secondary structure elements (α-helix, β-sheet, turn, random coil) using deconvolution software.
Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure and Hydrogen Bonding Analysis
FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds.
Sample Preparation:
-
Peptide samples can be in various forms: lyophilized powder, solution, or film.
-
For solution studies, use a solvent that has low absorption in the amide I region (1600-1700 cm⁻¹), such as D₂O.
Data Acquisition:
-
Record an FTIR spectrum of the sample.
-
The amide I band is particularly sensitive to secondary structure. Different secondary structures have characteristic absorption frequencies within this region.
Data Analysis:
-
Analyze the position and shape of the amide I band.
-
Deconvolution and curve-fitting of the amide I band can be used to quantify the contributions of different secondary structures.
Mandatory Visualization: Experimental Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the comparative assessment of the impact of different alpha-alkyl prolines on peptide structure.
Caption: Experimental workflow for the synthesis and conformational analysis of peptides containing alpha-alkyl prolines.
This comprehensive approach, combining robust synthesis and purification with a suite of powerful analytical techniques, is essential for a thorough understanding of the nuanced structural effects of alpha-alkyl proline substitutions in peptides. The insights gained from such comparative assessments are invaluable for the rational design of next-generation peptide therapeutics with tailored conformational properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-L-proline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 2-Methyl-L-proline is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining the necessary procedures for the appropriate disposal of this compound (CAS RN: 42856-71-3).
Core Disposal and Safety Procedures
While one Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, another reputable source indicates that it may cause skin, eye, and respiratory irritation.[1] Given this conflicting information, it is imperative to handle and dispose of this compound with caution, adhering to the more stringent guidelines to ensure maximum safety.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal.[2] These regulations will supersede any general guidance provided here.
-
Collection of Waste:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste unless explicitly permitted by your EHS department.
-
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The recommended disposal method is to transfer the waste to a licensed chemical destruction plant or arrange for controlled incineration with flue gas scrubbing.
-
Alternatively, the waste can be swept up and shoveled into suitable containers for disposal by an approved waste disposal plant.[3]
-
-
Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning. If recycling is not possible, puncture the container to prevent reuse.
-
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| CAS Number | 42856-71-3 | [1][4][5] |
| Hazard Classification | Not a hazardous substance or mixture OR Causes skin, eye, and respiratory irritation. | [1] |
| Primary Disposal Route | Approved waste disposal plant; Licensed chemical destruction plant. | [3] |
| Prohibited Disposal | Do not empty into drains or dispose of in regular trash. | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | |
| Contaminated Packaging | Triple-rinse, collect rinsate as chemical waste, then recycle or puncture. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-L-proline in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Personal Protective Equipment (PPE) Recommendations
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent eye contact which can cause serious irritation.[2] |
| Hand Protection | Chemical impermeable gloves. Handle with gloves that have been inspected prior to use. | To prevent skin contact which can cause irritation. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Skin and Body Protection | Wear suitable protective clothing. A lab coat is required. For larger spills, wear fire/flame resistant and impervious clothing. | To protect skin from accidental exposure.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Required when dusts are generated. | To prevent respiratory tract irritation from dust or aerosols.[4] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. An operational fume hood is recommended.[2][5]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[5]
-
Before starting work, inspect all PPE for integrity.
2. Handling the Chemical:
-
Handle this compound in a well-ventilated place, preferably within a chemical fume hood to minimize dust generation and accumulation.[2][5]
-
Avoid all personal contact, including inhalation of dust.[3]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]
3. Storage:
-
Store in a tightly closed, original container in a dry and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
4. Accidental Release Measures:
-
Minor Spills:
-
Clean up spills immediately.
-
Avoid breathing dust.
-
Wear appropriate PPE.
-
Sweep up the material and place it into a suitable, labeled container for disposal.[5]
-
-
Major Spills:
5. First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2][7]
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][7]
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Unused Product: Dispose of the material as hazardous waste at an approved waste disposal plant.[8] Do not mix with other waste. Leave the chemical in its original container.[9]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[6]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound | C6H11NO2 | CID 6993664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. uprm.edu [uprm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
